(1-Ethylpiperidin-3-yl)methanamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(1-ethylpiperidin-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-2-10-5-3-4-8(6-9)7-10/h8H,2-7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCANQRLZBOLBQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC(C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50409428 | |
| Record name | (1-ethylpiperidin-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50409428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102459-02-9 | |
| Record name | (1-ethylpiperidin-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50409428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1-ethylpiperidin-3-yl)methanamine | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Basic Properties of (1-Ethylpiperidin-3-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1-Ethylpiperidin-3-yl)methanamine is a piperidine derivative with potential applications in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its core basic properties, including its chemical structure, physicochemical characteristics, and potential synthetic routes. Due to the limited availability of direct experimental data, this guide also includes detailed experimental protocols for the determination of key basic properties and outlines a plausible synthetic pathway. Furthermore, the potential role of this and similar molecular scaffolds in drug discovery is discussed and visualized.
Introduction
Piperidine scaffolds are prevalent in a wide range of pharmaceuticals and biologically active compounds, owing to their ability to interact with various biological targets. This compound, with its characteristic ethylated piperidine ring and a primary aminomethyl substituent, represents a versatile building block for the synthesis of novel chemical entities.[1] Its basic nature, conferred by the two nitrogen atoms, is a key determinant of its pharmacokinetic and pharmacodynamic properties. Understanding these fundamental properties is crucial for its application in drug design and development.
Physicochemical Properties
Table 1: General and Structural Properties
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 102459-02-9 | [1] |
| Chemical Formula | C₈H₁₈N₂ | [1] |
| Molecular Weight | 142.24 g/mol | [1] |
| Canonical SMILES | CCN1CCCC(C1)CN | [1] |
| Physical Form | Liquid (Predicted) | [1] |
Table 2: Predicted and Estimated Basic Properties
| Property | Value | Notes |
| pKa (Predicted) | ~10.12 ± 0.29 | Based on a structurally similar compound. This value reflects the basicity of the amine groups. |
| Boiling Point | Data not available | Expected to be in the range of other substituted piperidines of similar molecular weight. |
| Melting Point | Not applicable (Liquid) | N/A |
| Water Solubility | Likely soluble | The presence of two amine groups suggests good solubility in aqueous solutions, especially under acidic conditions where protonation can occur.[2] |
Experimental Protocols
This section provides detailed methodologies for the experimental determination of key basic properties of this compound and a potential synthetic route.
Determination of pKa by Potentiometric Titration
The pKa of an amine can be determined by monitoring the pH of a solution as it is titrated with a strong acid or base.
Materials:
-
This compound
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Deionized water
-
pH meter with a combination electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker
Procedure:
-
Calibrate the pH meter using standard buffer solutions.
-
Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water in a beaker.
-
Place the beaker on a magnetic stirrer and add a stir bar.
-
Immerse the pH electrode in the solution.
-
Record the initial pH of the amine solution.
-
Begin titrating with the standardized HCl solution, adding small increments (e.g., 0.1-0.5 mL).
-
After each addition, allow the pH to stabilize and record the pH and the volume of titrant added.
-
Continue the titration until the pH changes become minimal after passing the equivalence point(s).
-
Plot the pH versus the volume of HCl added to generate a titration curve. The pKa value(s) can be determined from the pH at the half-equivalence point(s).
Determination of Boiling Point by Capillary Method
This micro-method is suitable for determining the boiling point of a small amount of a liquid sample.
Materials:
-
This compound
-
Capillary tube (sealed at one end)
-
Small test tube
-
Thermometer
-
Heating apparatus (e.g., oil bath or melting point apparatus with a heating block)
-
Rubber band or wire to attach the test tube to the thermometer
Procedure:
-
Add a small amount (a few drops) of this compound into the small test tube.
-
Place the capillary tube, with its open end down, into the test tube.
-
Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
-
Suspend the assembly in the heating bath.
-
Heat the bath slowly and observe the capillary tube.
-
A stream of bubbles will emerge from the open end of the capillary tube as the air inside expands and is replaced by the vapor of the liquid.
-
Continue heating until a steady stream of bubbles is observed.
-
Turn off the heat and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.
Determination of Aqueous Solubility
A simple method to estimate the aqueous solubility of an amine.
Materials:
-
This compound
-
Deionized water
-
Test tubes
-
Vortex mixer
-
pH paper or pH meter
Procedure:
-
Add a small, known amount of this compound to a test tube.
-
Add a small volume of deionized water (e.g., 1 mL).
-
Vortex the mixture vigorously for a set period (e.g., 1-2 minutes).
-
Visually inspect the solution for any undissolved material. If the sample has completely dissolved, it is soluble at that concentration.
-
If undissolved material remains, the compound has limited solubility. The concentration can be determined by analyzing a filtered aliquot of the supernatant.
-
The effect of pH on solubility can be investigated by repeating the experiment with acidic or basic aqueous solutions. Given its basic nature, solubility is expected to increase in acidic conditions.[3]
Synthesis of this compound
A plausible synthetic route for this compound is the reduction of 1-ethylpiperidine-3-carbonitrile.
Reaction Scheme:
References
An In-depth Technical Guide to the Characterization of (1-Ethylpiperidin-3-yl)methanamine (CAS 102459-02-9)
Abstract
This technical guide provides a comprehensive characterization framework for (1-Ethylpiperidin-3-yl)methanamine, a substituted piperidine derivative of significant interest in medicinal chemistry and synthetic applications. As a versatile scaffold, its empirical formula is C₈H₁₈N₂ with a molecular weight of approximately 142.24 g/mol .[1] This document outlines the structural elucidation, purification, and analytical assessment of this compound, offering field-proven insights for researchers, scientists, and drug development professionals. While direct experimental spectra for this specific molecule are not widely published, this guide establishes a robust characterization protocol based on established principles and data from closely related analogues. We will delve into the core analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and chromatographic methods, explaining the causality behind experimental choices and providing a self-validating system for its analysis.
Introduction and Significance
This compound, identified by its CAS number 102459-02-9, belongs to the class of N-alkylated aminomethylpiperidines. The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and bioactive molecules, valued for its ability to impart favorable pharmacokinetic properties. The presence of both a tertiary amine within the piperidine ring and a primary amine in the methanamine side chain makes this compound a bifunctional building block.[1] These two basic centers can be selectively functionalized, opening avenues for the synthesis of diverse compound libraries for drug discovery. The ethyl group on the piperidine nitrogen further modulates the compound's lipophilicity and steric profile, which can be critical for its interaction with biological targets.
The primary amine offers a reactive handle for amide bond formation, reductive amination, and other N-alkylation reactions, while the tertiary amine can influence solubility and participate in salt formation. Understanding the comprehensive characterization of this molecule is therefore paramount for its effective use in research and development, ensuring purity, confirming identity, and establishing a baseline for quality control.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in experimental settings.
Physicochemical Data Summary
| Property | Value | Source |
| CAS Number | 102459-02-9 | --INVALID-LINK-- |
| Molecular Formula | C₈H₁₈N₂ | --INVALID-LINK-- |
| Molecular Weight | 142.24 g/mol | --INVALID-LINK-- |
| Appearance | Expected to be a liquid | --INVALID-LINK-- |
| SMILES | CCN1CCCC(CN)C1 | --INVALID-LINK-- |
| InChI | InChI=1S/C8H18N2/c1-2-10-5-3-4-8(6-9)7-10/h8H,2-7,9H2,1H3 | --INVALID-LINK-- |
Safety and Handling
As with many amine-containing compounds, this compound is expected to be a skin and eye irritant and may be harmful if swallowed or inhaled.[2] Proper personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Key Safety Precautions:
-
Inhalation: Avoid breathing vapors or mist.[2]
-
Skin Contact: Avoid contact with skin. In case of contact, wash immediately with plenty of water.[2]
-
Eye Contact: Causes serious eye irritation. In case of contact, rinse cautiously with water for several minutes.[2]
-
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.
Synthesis and Purification
Proposed Synthetic Pathway
A logical synthetic approach starts from 1-ethyl-3-cyanopiperidine or 1-ethylpiperidine-3-carboxamide. The reduction of the nitrile or amide functionality to the primary amine can be achieved using a strong reducing agent like lithium aluminum hydride (LiAlH₄).
Experimental Protocol: Reduction of 1-Ethyl-3-cyanopiperidine (Representative)
This protocol is based on standard procedures for the reduction of nitriles to primary amines.[3]
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add a suspension of lithium aluminum hydride (LiAlH₄) (2.0 equivalents) in anhydrous tetrahydrofuran (THF).
-
Addition of Precursor: Cool the suspension to 0 °C using an ice bath. Slowly add a solution of 1-ethyl-3-cyanopiperidine (1.0 equivalent) in anhydrous THF dropwise to the stirred suspension. Causality: The slow, cooled addition is crucial to control the exothermic reaction between LiAlH₄ and the nitrile.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quenching: Once the reaction is complete, cool the flask to 0 °C and cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup). Trustworthiness: This specific workup procedure is a well-established and safe method for decomposing LiAlH₄ and precipitating aluminum salts, which facilitates their removal by filtration.
-
Purification: Filter the resulting granular precipitate and wash it thoroughly with THF or diethyl ether. Concentrate the filtrate under reduced pressure to obtain the crude product. Further purification can be achieved by distillation under reduced pressure or by flash column chromatography on silica gel using a mobile phase of dichloromethane/methanol with a small percentage of ammonium hydroxide to prevent streaking.
Spectroscopic Characterization
Spectroscopic analysis is fundamental to confirming the identity and structure of the synthesized molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Predicted ¹H NMR Spectral Data:
| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment | Rationale |
| ~2.5 - 2.8 | m | 2H | -CH₂-N (piperidine ring) | Protons adjacent to the tertiary nitrogen are deshielded. |
| ~2.4 | q | 2H | -CH₂-CH₃ (ethyl group) | Methylene protons of the ethyl group, split by the methyl protons. |
| ~2.2 - 2.4 | m | 2H | -CH₂-NH₂ | Protons on the carbon adjacent to the primary amine. |
| ~1.2 - 1.9 | m | 5H | Piperidine ring protons | Complex multiplet for the remaining piperidine ring protons. |
| ~1.1 | t | 3H | -CH₂-CH₃ (ethyl group) | Methyl protons of the ethyl group, split by the methylene protons. |
| (variable) | br s | 2H | -NH₂ | Broad singlet for the primary amine protons; chemical shift is concentration and solvent dependent. |
Predicted ¹³C NMR Spectral Data:
| Chemical Shift (δ) ppm (Predicted) | Assignment | Rationale |
| ~55-60 | C2, C6 (piperidine) | Carbons adjacent to the tertiary nitrogen. |
| ~52-55 | -CH₂- (ethyl) | Methylene carbon of the N-ethyl group. |
| ~45-50 | -CH₂-NH₂ | Carbon of the aminomethyl group. |
| ~35-40 | C3 (piperidine) | Methine carbon of the piperidine ring at the point of substitution. |
| ~25-30 | C4, C5 (piperidine) | Remaining piperidine ring carbons. |
| ~12-15 | -CH₃ (ethyl) | Methyl carbon of the N-ethyl group. |
Note: Predicted chemical shifts are based on the analysis of similar N-alkylated piperidine structures. Actual values may vary depending on the solvent and other experimental conditions.[4]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For this compound, Electrospray Ionization (ESI) in positive mode is the preferred method due to the basic nature of the amines, which are readily protonated.
Expected Fragmentation Pattern:
The protonated molecule [M+H]⁺ would have an m/z of approximately 143.2. Key fragmentation pathways for piperidine derivatives include α-cleavage (cleavage of the C-C bond adjacent to the nitrogen) and ring fission.[5]
-
α-Cleavage: Loss of the ethyl group from the piperidine nitrogen would be a characteristic fragmentation.
-
Ring Opening: Cleavage of the piperidine ring can lead to a variety of fragment ions.
-
Loss of the aminomethyl group: Cleavage of the C-C bond between the piperidine ring and the aminomethyl group is also a likely fragmentation pathway.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration |
| 3300-3500 | Medium, Broad | N-H (primary amine) | Symmetric and asymmetric stretching |
| 2900-3000 | Strong | C-H (alkane) | Stretching |
| 1590-1650 | Medium | N-H (primary amine) | Scissoring (bending) |
| 1450-1470 | Medium | C-H (alkane) | Bending |
| 1000-1250 | Medium-Strong | C-N | Stretching |
The presence of the N-H stretching bands is a key indicator of the primary amine, while the strong C-H stretching bands confirm the aliphatic nature of the molecule.
Chromatographic Analysis
Chromatographic methods are essential for assessing the purity of this compound and for monitoring the progress of its synthesis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a suitable technique for analyzing volatile and thermally stable compounds like the target molecule.
Representative GC-MS Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or methanol.
-
Instrumentation:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is generally effective for separating amines.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a low temperature (e.g., 80 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) to ensure elution of the compound and any potential impurities.
-
Detector: A mass spectrometer operating in electron ionization (EI) mode.
-
-
Data Analysis: The retention time of the peak corresponding to the compound is used for identification, while the integrated peak area provides a measure of its purity. The mass spectrum obtained can be compared to the expected fragmentation pattern.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for purity analysis, especially if the compound or its impurities are not suitable for GC.
Representative HPLC Protocol:
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.
-
Instrumentation:
-
Column: A reversed-phase C18 column is a common choice.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier like acetonitrile or methanol.[6][7] For amine-containing compounds, a slightly acidic or basic mobile phase may be needed to ensure good peak shape.
-
Detector: A UV detector is suitable if the compound has a chromophore. For compounds like this compound that lack a strong chromophore, an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS) would be more appropriate.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Ambient or slightly elevated (e.g., 30-40 °C).
-
Conclusion
The comprehensive characterization of this compound (CAS 102459-02-9) is crucial for its application in research and development. This guide has provided a detailed framework for its synthesis, purification, and analytical characterization. By employing a combination of NMR spectroscopy, mass spectrometry, IR spectroscopy, and chromatographic techniques, researchers can confidently verify the identity, structure, and purity of this versatile building block. The provided protocols and predictive data serve as a robust starting point for establishing a self-validating quality control system, ensuring the scientific integrity of studies that utilize this important chemical entity.
References
- 1. aablocks.com [aablocks.com]
- 2. angenechemical.com [angenechemical.com]
- 3. 3-Aminomethyl-piperidine synthesis - chemicalbook [chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride [qikan.cmes.org]
- 7. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
An In-depth Technical Guide to (1-Ethylpiperidin-3-yl)methanamine
This technical guide provides a comprehensive overview of the chemical properties and structure of (1-Ethylpiperidin-3-yl)methanamine, a versatile compound with applications in pharmaceutical and chemical research. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identity and structure.
Chemical Identity and Properties
This compound is a substituted piperidine derivative characterized by an ethyl group attached to the piperidine nitrogen and a methanamine group at the 3-position. This structure imparts specific chemical properties that are of interest in medicinal chemistry.
Summary of Chemical Data
The key identifiers and molecular properties of this compound are summarized in the table below for easy reference and comparison.
| Identifier | Value | Source |
| Molecular Formula | C₈H₁₈N₂ | [1][2] |
| Molecular Weight | 142.24 g/mol | [1][2] |
| IUPAC Name | This compound | |
| SMILES | CCN1CCCC(CN)C1 | [1] |
| InChI | InChI=1S/C8H18N2/c1-2-10-5-3-4-8(6-9)7-10/h8H,2-7,9H2,1H3 | [1] |
| CAS Number | 102459-02-9 | [1] |
Chemical Structure
The two-dimensional chemical structure of this compound is depicted below. The diagram illustrates the piperidine ring with the ethyl group bonded to the nitrogen atom and the methanamine substituent at the third carbon atom of the ring.
This guide is intended for informational purposes for a technical audience. For experimental applications, please refer to peer-reviewed literature and established laboratory safety protocols.
References
An In-depth Technical Guide to (1-Ethylpiperidin-3-yl)methanamine: Synthesis, Characterization, and Applications
Introduction: Unveiling a Versatile Piperidine Scaffold
To the dedicated community of researchers, scientists, and drug development professionals, this guide provides a comprehensive technical overview of (1-Ethylpiperidin-3-yl)methanamine. This disubstituted piperidine derivative represents a valuable building block in medicinal chemistry, offering a unique combination of a tertiary amine within the piperidine ring and a primary amine on the exocyclic methyl group. Saturated N-alkyl heterocycles are prominent structural motifs in a vast array of natural products and FDA-approved pharmaceuticals.[1][2] The strategic functionalization of these scaffolds is a cornerstone of modern drug discovery, enabling the fine-tuning of physicochemical and biological properties.[1][2]
This document serves as a detailed resource, moving beyond a simple data sheet to offer insights into the synthesis, purification, and comprehensive characterization of this compound. We will delve into the causality behind experimental choices, providing a framework for its practical application in a research and development setting.
Molecular and Physicochemical Profile
This compound, with the CAS number 102459-02-9, is a chiral molecule possessing a distinct three-dimensional architecture that can significantly influence its interaction with biological targets.[3] The presence of two basic nitrogen atoms—a tertiary amine within the piperidine ring and a primary amine—imparts it with the ability to form salts and engage in hydrogen bonding, which are critical determinants of its solubility and pharmacokinetic profile.[3]
Table 1: Core Properties of this compound
| Property | Value | Source/Method |
| IUPAC Name | This compound | --- |
| CAS Number | 102459-02-9 | [3] |
| Molecular Formula | C₈H₁₈N₂ | [3] |
| Molecular Weight | 142.24 g/mol | [3] |
| Appearance | Expected to be a liquid | [3] |
| Predicted Boiling Point | ~237.2 ± 10.0 °C | Predicted for a similar compound[4] |
| Predicted Density | ~0.942 ± 0.06 g/cm³ | Predicted for a similar compound[4] |
| Predicted pKa | ~10.12 ± 0.29 | Predicted for a similar compound[4] |
Note: Predicted values are based on a structurally similar compound, 1-[1-(2-methoxyethyl)piperidin-3-yl]methanamine, and should be considered as estimates.
Strategic Synthesis: A Reductive Amination Approach
The most direct and efficient synthetic route to this compound is through the reductive amination of 1-ethyl-3-piperidinecarboxaldehyde. This widely utilized transformation in medicinal chemistry offers high yields and operational simplicity for the construction of carbon-nitrogen bonds. The causality behind this choice lies in the chemoselective reduction of the transiently formed imine or iminium ion in the presence of a mild reducing agent.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis via Reductive Amination
This protocol is a self-validating system, wherein the progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure complete conversion.
Materials:
-
1-Ethyl-3-piperidinecarboxaldehyde
-
Ammonium acetate (NH₄OAc)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 1-ethyl-3-piperidinecarboxaldehyde (1.0 equivalent) in methanol, add ammonium acetate (5-10 equivalents). The large excess of the ammonia source drives the equilibrium towards the formation of the imine intermediate.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Cool the reaction mixture to 0 °C using an ice bath. This is a critical step to control the reactivity of the reducing agent.
-
Slowly add sodium cyanoborohydride (1.5-2.0 equivalents) portion-wise. The choice of NaBH₃CN is deliberate; it is a mild reducing agent that selectively reduces the iminium ion over the starting aldehyde.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting aldehyde is fully consumed.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
The crude this compound can be purified by distillation under reduced pressure or by column chromatography on silica gel.
Comprehensive Characterization: The Analytical Fingerprint
Thorough characterization is paramount to confirm the identity and purity of the synthesized compound. The following section outlines the expected analytical profile for this compound.
Caption: General workflow for the analytical characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. The predicted ¹H and ¹³C NMR spectra will exhibit characteristic signals for the ethyl group, the piperidine ring protons, and the aminomethyl group.
Table 2: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| -CH₂-NH₂ | ~2.5 - 2.8 | Doublet | Protons on the carbon adjacent to the primary amine. |
| Piperidine Ring Protons | ~1.2 - 3.0 | Multiplets | A complex series of overlapping signals. |
| -N-CH₂-CH₃ | ~2.4 | Quartet | Protons of the methylene group of the N-ethyl substituent. |
| -NH₂ | ~1.0 - 2.5 | Broad Singlet | Chemical shift is concentration and solvent dependent; will exchange with D₂O. |
| -N-CH₂-CH₃ | ~1.1 | Triplet | Protons of the methyl group of the N-ethyl substituent. |
Table 3: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| -CH₂-NH₂ | ~45 - 50 | Carbon adjacent to the primary amine. |
| Piperidine Ring Carbons | ~25 - 60 | Carbons of the piperidine ring. |
| -N-CH₂-CH₃ | ~52 | Methylene carbon of the N-ethyl group. |
| -N-CH₂-CH₃ | ~12 | Methyl carbon of the N-ethyl group. |
Infrared (IR) Spectroscopy
IR spectroscopy is an invaluable tool for identifying the presence of key functional groups. As a primary amine, this compound is expected to show characteristic N-H stretching and bending vibrations.
Table 4: Expected IR Absorption Bands
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Intensity/Shape |
| Primary Amine (-NH₂) | N-H Stretch | 3400 - 3250 | Two bands, medium intensity |
| Primary Amine (-NH₂) | N-H Bend (Scissoring) | 1650 - 1580 | Medium to strong |
| Aliphatic C-N | C-N Stretch | 1250 - 1020 | Medium to weak |
| Alkane C-H | C-H Stretch | 2950 - 2850 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the molecule. In accordance with the "nitrogen rule," a compound with an even number of nitrogen atoms, such as this compound, will have an even nominal molecular weight.
Expected Fragmentation:
-
Molecular Ion (M⁺): A peak at m/z = 142.
-
Alpha-Cleavage: The most common fragmentation pathway for amines is cleavage of the bond alpha to the nitrogen atom. This would result in the loss of an ethyl radical from the piperidine nitrogen or cleavage adjacent to the aminomethyl group, leading to characteristic fragment ions.
Safety and Handling
As a research chemical with limited toxicological data, this compound should be handled with appropriate care. It is advisable to treat it as a potentially hazardous substance.
-
Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat when handling this compound.
-
Handling: Work in a well-ventilated fume hood to avoid inhalation of any potential vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.
Potential Applications in Drug Discovery and Development
The unique structural features of this compound make it a versatile scaffold for the synthesis of novel compounds with potential therapeutic applications. The primary amine serves as a convenient handle for further derivatization through acylation, alkylation, or sulfonylation, allowing for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. The piperidine motif is a well-established pharmacophore in many centrally active agents, and modifications to this core can significantly impact a compound's biological activity and pharmacokinetic properties.
Conclusion
This technical guide provides a comprehensive overview of the synthesis, characterization, and handling of this compound. By understanding its fundamental physical and chemical properties, and by employing robust synthetic and analytical methodologies, researchers can effectively utilize this valuable building block in their drug discovery and development endeavors. The insights provided herein are intended to empower scientists to confidently incorporate this versatile scaffold into their research programs.
References
-
National Center for Biotechnology Information. "Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines." PubMed Central. [Link]
-
PubMed. "Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines." [Link]
Sources
- 1. Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CAS 102459-02-9: 1-(1-ethylpiperidin-3-yl)methanamine [cymitquimica.com]
- 4. 1-[1-(2-METHOXYETHYL)PIPERIDIN-3-YL]METHANAMINE | 936940-49-7 [amp.chemicalbook.com]
An In-depth Technical Guide to (1-Ethylpiperidin-3-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (1-Ethylpiperidin-3-yl)methanamine, including its chemical identity, physicochemical properties, and a proposed synthetic pathway. Due to the limited availability of experimental data for this specific compound, information from closely related analogs is presented to offer predictive insights.
Chemical Identity and Nomenclature
The compound with the common name this compound is systematically named under IUPAC nomenclature. Its chemical structure consists of a piperidine ring substituted with an ethyl group at the nitrogen atom (position 1) and a methanamine group at position 3.
IUPAC Name: 1-(1-Ethylpiperidin-3-yl)methanamine[1]
Synonyms: 3-Piperidinemethanamine, 1-Ethyl-[1]
CAS Number: 102459-02-9[1]
Chemical Formula: C₈H₁₈N₂[1]
Physicochemical Properties
Detailed experimental data on the physicochemical properties of 1-(1-Ethylpiperidin-3-yl)methanamine are scarce in publicly available literature. However, some basic properties have been reported, and others can be predicted based on its structure and data from similar compounds. The presence of two amine groups suggests that the molecule is basic.[1]
| Property | Value | Source |
| Molecular Weight | 142.24 g/mol | [1] |
| Physical Form | Liquid | [1] |
| Boiling Point (Predicted) | 237.2 ± 10.0 °C | Predicted for a structurally similar compound, 1-[1-(2-METHOXYETHYL)PIPERIDIN-3-YL]METHANAMINE[2] |
| Density (Predicted) | 0.942 ± 0.06 g/cm³ | Predicted for a structurally similar compound, 1-[1-(2-METHOXYETHYL)PIPERIDIN-3-YL]METHANAMINE[2] |
| pKa (Predicted) | 10.12 ± 0.29 | Predicted for a structurally similar compound, 1-[1-(2-METHOXYETHYL)PIPERIDIN-3-YL]METHANAMINE[2] |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway:
A potential synthesis could start from 1-ethyl-3-piperidone. This intermediate can undergo reductive amination with ammonia or a protected amine equivalent, followed by reduction of the resulting imine or enamine to yield the target primary amine.
General Experimental Protocol for Reductive Amination (Illustrative):
-
Step 1: Imination. To a solution of 1-ethyl-3-piperidone in a suitable solvent (e.g., methanol, ethanol), an excess of an ammonia source (e.g., ammonia in methanol, ammonium acetate) is added. The reaction is stirred at room temperature to form the corresponding imine/enamine intermediate.
-
Step 2: Reduction. A reducing agent, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), is added portion-wise to the reaction mixture. The reaction is monitored by a suitable technique (e.g., TLC, LC-MS) until completion.
-
Step 3: Work-up and Purification. The reaction is quenched, and the solvent is removed under reduced pressure. The residue is then subjected to an aqueous work-up, typically involving extraction with an organic solvent. The final product is purified by a suitable method, such as distillation or column chromatography.
Below is a conceptual workflow for this proposed synthesis.
Caption: Proposed synthetic workflow for 1-(1-Ethylpiperidin-3-yl)methanamine.
Biological Activity and Potential Applications
Specific studies on the biological activity of 1-(1-Ethylpiperidin-3-yl)methanamine are not prominently featured in the scientific literature. However, the piperidine scaffold is a well-established pharmacophore present in numerous biologically active compounds and approved drugs.[3][4] Derivatives of piperidine have shown a wide range of pharmacological activities, including but not limited to, effects on the central nervous system, and antimicrobial and anticancer properties.[5]
The structural motif of an N-alkylated piperidine with a basic side chain is of interest in medicinal chemistry for its potential to interact with various biological targets, such as G-protein coupled receptors (GPCRs) and ion channels.[6][7][8] The specific biological profile of 1-(1-Ethylpiperidin-3-yl)methanamine would be determined by the spatial arrangement of its functional groups and its overall physicochemical properties, which influence its absorption, distribution, metabolism, and excretion (ADME) profile.
Further research is required to elucidate the specific biological activities and potential therapeutic applications of this compound.
The general reactivity of amines makes this compound a versatile building block in organic synthesis.[9]
Caption: Potential areas of biological investigation for 1-(1-Ethylpiperidin-3-yl)methanamine.
References
- 1. CAS 102459-02-9: 1-(1-ethylpiperidin-3-yl)methanamine [cymitquimica.com]
- 2. 1-[1-(2-METHOXYETHYL)PIPERIDIN-3-YL]METHANAMINE | 936940-49-7 [amp.chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidine, an allosteric modulator of the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Amine - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to (1-Ethylpiperidin-3-yl)methanamine: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (1-Ethylpiperidin-3-yl)methanamine, a substituted piperidine derivative with significant potential in medicinal chemistry and pharmaceutical development. This document details its chemical properties, provides a representative synthetic protocol, and explores its applications, offering a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents.
Core Molecular Attributes
This compound, with the CAS number 102459-02-9, is a bifunctional organic molecule characterized by a piperidine ring N-substituted with an ethyl group and a methanamine substituent at the 3-position.[1] This structure imparts specific physicochemical properties that make it an attractive scaffold for drug design.
Molecular Formula and Weight
The chemical formula for this compound is C₈H₁₈N₂.[1] Its molecular weight is approximately 142.24 g/mol .[1]
Structural Representation
The two-dimensional structure of this compound is depicted below, illustrating the ethyl group attached to the piperidine nitrogen and the aminomethyl group at the 3-position.
Figure 1: 2D structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₈N₂ | |
| Molecular Weight | 142.24 g/mol | |
| CAS Number | 102459-02-9 | |
| Appearance | Liquid | |
| IUPAC Name | This compound | |
| Synonyms | 3-Piperidinemethanamine, 1-Ethyl- | |
| SMILES | CCN1CCCC(CN)C1 | |
| InChI | InChI=1/C8H18N2/c1-2-10-5-3-4-8(6-9)7-10/h8H,2-7,9H2,1H3 |
The presence of two nitrogen atoms, a tertiary amine within the piperidine ring and a primary amine in the side chain, confers basic properties to the molecule, allowing for the formation of salts with various acids. This characteristic is often exploited in drug development to improve the solubility and bioavailability of a compound.[1]
Synthesis of this compound
The synthesis of this compound can be achieved through various synthetic routes. A common and effective approach involves the reductive amination of a suitable piperidone precursor. The following is a representative, multi-step synthesis protocol.
Representative Synthetic Pathway
Figure 2: A representative synthetic workflow for this compound.
Experimental Protocol
Step 1: Oximation of 1-Ethyl-3-piperidone
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-ethyl-3-piperidone (1 equivalent) in ethanol.
-
Addition of Reagent: To this solution, add hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.2 equivalents).
-
Reaction Conditions: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent, such as ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 1-ethyl-3-piperidone oxime.
Step 2: Reduction of 1-Ethyl-3-piperidone oxime
-
Reaction Setup: In a dry, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of a reducing agent such as lithium aluminum hydride (LiAlH₄) (2-3 equivalents) in anhydrous tetrahydrofuran (THF).
-
Addition of Oxime: Dissolve the 1-ethyl-3-piperidone oxime from the previous step in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C (ice bath).
-
Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-8 hours. Monitor the reaction by TLC.
-
Quenching and Work-up: Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water.
-
Isolation and Purification: Filter the resulting solid and wash it thoroughly with THF. Concentrate the filtrate under reduced pressure. The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel to afford this compound.
Disclaimer: This is a representative protocol and may require optimization. All procedures should be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment.
Applications in Drug Discovery and Development
The this compound scaffold is of significant interest to medicinal chemists. The piperidine ring is a common motif in many approved drugs, particularly those targeting the central nervous system.[2] The primary amine of this compound serves as a versatile synthetic handle for the introduction of various functional groups through reactions such as acylation, alkylation, and sulfonylation, enabling the generation of large compound libraries for high-throughput screening.
The structural features of this compound suggest potential interactions with a range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.[1][2] Modifications to the primary amine can modulate the compound's potency, selectivity, and pharmacokinetic properties.
Safety and Handling
As with any chemical reagent, this compound should be handled with appropriate safety precautions.
Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Wear compatible chemical-resistant gloves.
-
Skin and Body Protection: Wear a lab coat and appropriate protective clothing.
Handling and Storage
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Keep the container tightly closed.
-
Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
Skin Contact: Immediately wash the skin with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Conclusion
This compound is a valuable building block for the synthesis of novel compounds with potential therapeutic applications. Its straightforward synthesis and the presence of a reactive primary amine make it an attractive starting material for the development of new chemical entities. A thorough understanding of its properties, synthesis, and safe handling is crucial for its effective utilization in research and development.
References
Sources
The Pharmacological Potential of (1-Ethylpiperidin-3-yl)methanamine Derivatives: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The (1-Ethylpiperidin-3-yl)methanamine core structure represents a versatile scaffold with significant potential in medicinal chemistry. Its inherent structural features, including a basic nitrogen atom within the piperidine ring and a primary amine, offer multiple points for chemical modification, enabling the exploration of a wide range of biological targets. This technical guide synthesizes the current understanding of the biological activities associated with piperidine-based compounds, providing a framework for the rational design and evaluation of novel this compound derivatives. While direct studies on this specific scaffold are limited in publicly available literature, extensive research on analogous piperidine-containing molecules offers valuable insights into their potential therapeutic applications, ranging from central nervous system disorders to infectious diseases.
Potential Biological Activities and Target-Based Data
Derivatives of the piperidine scaffold have been shown to interact with a variety of biological targets. The following table summarizes quantitative data from studies on structurally related piperidine compounds, offering potential starting points for the investigation of this compound derivatives.
| Derivative Class | Target | Assay Type | Compound | Ki (nM) | IC50 (nM) | pA2 | Reference |
| Eticlopride-based Analogues | Dopamine D2 Receptor | Radioligand Binding | O-alkylated 33 | 1.77 | - | - | [1] |
| Dopamine D3 Receptor | Radioligand Binding | O-alkylated 33 | 0.436 | - | - | [1] | |
| Dopamine D2 Receptor | Radioligand Binding | N-alkylated 11 | 25.3 | - | - | [1] | |
| Dopamine D3 Receptor | Radioligand Binding | N-alkylated 11 | 6.97 | - | - | [1] | |
| 4-Hydroxypiperidine Analogues | Histamine H3 Receptor | Functional Assay | 1a (ADS-003) | - | - | 8.47 | [2] |
| Histamine H3 Receptor | Functional Assay | 1d | - | - | 7.79 | [2] | |
| Histamine H3 Receptor | Functional Assay | 2a | - | - | 6.23 | [2] | |
| Histamine H3 Receptor | Functional Assay | 2d | - | - | 8.06 | [2] | |
| Aminoethyl-Substituted Piperidines | Sigma-1 Receptor | Radioligand Binding | 20a | 16 | - | - | [3] |
| Sigma-1 Receptor | Radioligand Binding | 21a | 19 | - | - | [3] | |
| Sigma-1 Receptor | Radioligand Binding | 22a | 27 | - | - | [3] | |
| Sigma-1 Receptor | Cytotoxicity (DU145) | 20a | - | 4900 | - | [3] | |
| Sigma-1 Receptor | Cytotoxicity (DU145) | 21a | - | 5500 | - | [3] | |
| Sigma-1 Receptor | Cytotoxicity (DU145) | 22a | - | 4000 | - | [3] |
Key Experimental Methodologies
The evaluation of novel this compound derivatives will necessitate a suite of well-defined experimental protocols. Based on studies of analogous compounds, the following methodologies are recommended for characterizing their biological activity.
Radioligand Binding Assays
These assays are fundamental for determining the affinity of a compound for a specific receptor.
-
Objective: To quantify the binding affinity (Ki) of test compounds to a target receptor.
-
General Protocol:
-
Membrane Preparation: Cells stably expressing the receptor of interest (e.g., HEK293 cells for dopamine or histamine receptors) are cultured and harvested. The cell membranes are isolated through centrifugation and homogenization.
-
Competition Binding: A constant concentration of a radiolabeled ligand (e.g., [3H]N-methylspiperone for D2/D3 receptors) is incubated with the prepared membranes in the presence of varying concentrations of the unlabeled test compound.
-
Separation and Detection: The reaction is allowed to reach equilibrium, after which the bound and free radioligand are separated by rapid filtration. The amount of radioactivity trapped on the filter, representing the bound ligand, is quantified using a scintillation counter.
-
Data Analysis: The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.
-
Functional Assays
Functional assays are crucial for determining whether a compound acts as an agonist, antagonist, or inverse agonist at a given receptor.
-
Objective: To characterize the functional activity of a compound at a target receptor.
-
Example Protocol (cAMP Accumulation Assay for GPCRs):
-
Cell Culture: Cells expressing the G-protein coupled receptor (GPCR) of interest are cultured in appropriate media.
-
Compound Treatment: The cells are pre-incubated with a phosphodiesterase inhibitor to prevent cAMP degradation, followed by treatment with the test compound alone (to test for agonist activity) or in combination with a known agonist (to test for antagonist activity).
-
cAMP Measurement: After a defined incubation period, the cells are lysed, and the intracellular cAMP concentration is measured using a commercially available kit, such as a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Data Analysis: Dose-response curves are generated to determine EC50 (for agonists) or IC50 and pA2 (for antagonists) values.
-
In Vivo Behavioral Models
To assess the physiological effects of the compounds, various animal models can be employed.
-
Objective: To evaluate the in vivo efficacy of compounds in relevant animal models of disease.
-
Example Protocol (Apomorphine-Induced Licking in Rodents for Dopaminergic Activity):
-
Animal Acclimatization: Rodents (e.g., mice or rats) are acclimatized to the testing environment.
-
Compound Administration: The test compound is administered via a specific route (e.g., intraperitoneal, oral) at various doses.
-
Apomorphine Challenge: After a predetermined time, the animals are challenged with a subcutaneous injection of apomorphine, a dopamine receptor agonist that induces stereotyped licking behavior.
-
Behavioral Observation: The frequency and duration of licking behavior are observed and quantified for a set period.
-
Data Analysis: The ability of the test compound to inhibit the apomorphine-induced licking is used as a measure of its dopamine receptor antagonist activity.
-
Visualizing Experimental and Logical Frameworks
To facilitate a clearer understanding of the processes involved in the discovery and evaluation of this compound derivatives, the following diagrams illustrate key workflows and relationships.
Caption: A generalized workflow for the discovery and development of novel this compound derivatives.
Caption: A simplified signaling pathway for a GPCR target, a common mechanism of action for piperidine-based compounds.
Caption: The logical progression from initial in vitro properties to the identification of a potential drug candidate.
References
- 1. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SAR and biological evaluation of novel trans-3,4-dimethyl-4-arylpiperidine derivatives as opioid antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and SAR studies of 3-phenoxypropyl piperidine analogues as ORL1 (NOP) receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Profile of Ethyl-Piperidine Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The piperidine scaffold is a privileged structure in medicinal chemistry, integral to the development of a wide array of therapeutics.[1] This technical guide provides a comprehensive overview of the pharmacological profile of ethyl-piperidine compounds. It delves into their mechanisms of action, receptor binding affinities, and physiological effects, with a particular focus on their interactions with sigma receptors, histamine receptors, and other CNS targets. This document summarizes key quantitative data, details experimental protocols for compound characterization, and visualizes relevant biological pathways and experimental workflows to facilitate further research and drug development.
Introduction
Piperidine and its derivatives are fundamental heterocyclic compounds in the pharmaceutical industry, found in numerous approved drugs.[2][3] The ethyl-piperidine moiety, in particular, has been a key component in the design of compounds targeting a variety of biological systems. These compounds have shown promise in the treatment of neurological disorders, pain, and cancer.[4][5][6] This guide aims to provide an in-depth technical resource on the pharmacological characteristics of ethyl-piperidine compounds, consolidating current knowledge to support ongoing research and development efforts.
Mechanism of Action and Physiological Effects
Ethyl-piperidine compounds exert their pharmacological effects through various mechanisms, primarily by modulating the activity of specific receptors and signaling pathways.
A notable characteristic of many ethyl-piperidine derivatives is their high affinity for sigma receptors, particularly the sigma-1 (σ1) receptor.[4][7] The σ1 receptor is an intracellular chaperone protein involved in regulating a multitude of cellular functions.[4] Ethyl-piperidine compounds can act as either agonists or antagonists at the σ1 receptor, leading to downstream modulation of neurotransmitter systems. For instance, σ1 receptor antagonism by some ethyl-piperidine derivatives can reduce dopamine hyperexcitability in mesolimbic pathways by attenuating calcium-dependent dopamine release.[8]
Certain ethyl-piperidine compounds exhibit a dual-target profile, binding with high affinity to both σ1 and histamine H3 receptors.[8][9] This dual activity is a promising strategy for treating complex neurological disorders by synergistically modulating nociception, cognitive function, and neurotransmitter release.[8]
Beyond sigma and histamine receptors, various ethyl-piperidine derivatives have been investigated for their activity at other targets, including:
-
Opioid Receptors: Some derivatives show analgesic properties, suggesting interaction with opioid receptors.[5][10]
-
NMDA Receptors: Specific compounds have been identified as potent and selective antagonists of the NR1/2B NMDA receptor subtype.[11]
-
Sodium Channels: Certain fluorinated ethynylpiperidine derivatives have demonstrated local anesthetic and antiarrhythmic activities, likely through interaction with voltage-gated sodium channels.[12]
The physiological effects of ethyl-piperidine compounds are diverse and dependent on their specific structure and target engagement. These effects include analgesia, anti-inflammatory action, antiplatelet aggregation, anticancer activity, and modulation of central nervous system functions.[5][13][14][15]
Quantitative Data on Receptor Binding and Activity
The following tables summarize the binding affinities (Ki) and inhibitory concentrations (IC50) for a selection of ethyl-piperidine compounds at various receptors.
Table 1: Sigma-1 (σ1) and Sigma-2 (σ2) Receptor Binding Affinities
| Compound ID | N-Substituent | σ1 Receptor Affinity (Ki) [nM] | σ2 Receptor Affinity (Ki) [nM] | Reference |
| 4a | H | 165 | >10,000 | [4][16] |
| 13a | Tosyl | 108 | 1,460 | [4][16] |
| 18b | Ethyl | 89.4 | 1,180 | [4][16] |
| 18a | Methyl | 7.9 | 243 | [4][16] |
| 2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride | 2-(3,5-Dimethylphenoxy)ethyl | 8.2 ± 0.7 | - | [8] |
| 4a (phenoxyalkylpiperidine series) | N-[(4-chlorophenoxy)ethyl] | - | 17.2 | [7] |
| 1b | N-[(4-methoxyphenoxy)ethyl] | 1.49 | - | [7] |
| (R)-2b | N-[(4-methoxyphenoxy)ethyl] | 0.89 | - | [7] |
| (S)-2b | N-[(4-methoxyphenoxy)ethyl] | 1.18 | - | [7] |
| 1a | N-[(4-chlorophenoxy)ethyl] | 0.34 | - | [7] |
| (R)-2a | N-[(4-chlorophenoxy)ethyl] | 1.18 | - | [7] |
| (S)-2a | N-[(4-chlorophenoxy)ethyl] | 0.64 | - | [7] |
| Compound 1 (piperazine-based) | 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone | 3.2 | 105 | [17] |
| Compound 3 (piperazine-based) | - | 8.9 | 231 | [17] |
| Compound 5 (piperidine) | - | 3.64 | - | [9] |
| Compound 11 (piperidine) | - | - | - | [9] |
Table 2: Histamine H3 Receptor Binding Affinities
| Compound ID | Histamine H3 Receptor Affinity (Ki) [nM] | Reference |
| 2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride | 12.5 ± 1.3 | [8] |
| Compound 4 (piperazine) | 3.17 | [9] |
| Compound 5 (piperidine) | 7.70 | [9] |
| Compound 13 (piperazine) | 37.8 | [9] |
| Compound 16 (piperazine) | 12.7 | [9] |
Table 3: Other Receptor/Enzyme Activities
| Compound/Derivative Class | Target/Assay | Key Performance Metric | Result | Reference |
| PD5 | Platelet Aggregation (PAF-induced) | IC50 | 0.06 mM | [5][13] |
| PD3 | Platelet Aggregation (PAF-induced) | IC50 | 80 mM | [5][13] |
| Methylated Piperidines (20a, 21a, 22a) | DU145 Prostate Cancer Cell Growth Inhibition | IC50 | Low micromolar range | [4] |
| 10a | NR1A/2B NMDA Receptor | IC50 | 0.025 µM | [11] |
| 10b | Mouse Maximal Electroshock (MES) Assay | ED50 | 0.7 mg/kg i.v. | [11] |
Experimental Protocols
Radioligand Binding Assays for Sigma Receptors
Objective: To determine the binding affinity of test compounds for σ1 and σ2 receptors.
Materials:
-
σ1 Receptor Source: Homogenates of guinea pig brains.[4]
-
σ2 Receptor Source: Membrane preparation from rat liver.[4]
-
σ2 Radioligand: [³H]-1,3-di(o-tolyl)guanidine ([³H]DTG).[4]
-
σ1 Masking Agent (for σ2 assay): (+)-Pentazocine.[17]
-
Non-specific Binding Determination: Haloperidol or unlabeled DTG.[16][17]
-
Buffer: Tris-HCl.[16]
Procedure:
-
Prepare membrane homogenates from the respective tissues.
-
In a final assay volume (e.g., 200 µL or 0.5 mL), combine the membrane preparation, the test compound at various concentrations, and the radioligand.[16][17]
-
For the σ2 assay, include a masking agent to block radioligand binding to σ1 receptors.[17]
-
To determine non-specific binding, a separate set of tubes is prepared in the presence of a high concentration of an unlabeled ligand (e.g., 10 µM haloperidol).[16]
-
Incubate the mixture for a specified time and temperature (e.g., 120 minutes at 37°C).[16]
-
Terminate the incubation by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the Ki values from the IC50 values (concentration of test compound that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation.[18]
Sigma-1 Receptor Functional Assay (Phenytoin Shift Assay)
Objective: To determine if a compound acts as a σ1 receptor agonist or antagonist.
Principle: Phenytoin is an allosteric modulator of the σ1 receptor that potentiates the binding affinity of agonists but has little to no effect on the affinity of antagonists.[17]
Procedure:
-
Perform a radioligand binding assay for the σ1 receptor as described above.
-
Conduct the assay in two parallel sets of experiments: one in the absence and one in the presence of a fixed concentration of phenytoin.[17]
-
Generate displacement curves for the test compound in both conditions.
-
Calculate the ratio of the Ki values obtained without and with phenytoin.[17]
-
An increase in binding affinity (ratio > 1) in the presence of phenytoin suggests agonist activity, while little to no change (ratio ≈ 1) indicates antagonist activity.[17]
In Vivo Analgesic Activity (Writhing Test)
Objective: To assess the analgesic potential of a compound in an animal model of pain.
Procedure:
-
Use mice as the animal model.
-
Administer the test compound at various doses.
-
After a predetermined time, induce visceral pain by intraperitoneal injection of an irritant (e.g., acetic acid).
-
Observe the mice for a set period and count the number of "writhes" (a characteristic stretching behavior indicative of pain).
-
Calculate the percentage of inhibition of writhing for each dose group compared to a vehicle-treated control group.[10]
Signaling Pathways and Experimental Workflows
Sigma-1 Receptor-Mediated Modulation of Neurotransmission
Ethyl-piperidine compounds that act as σ1 receptor antagonists can modulate dopaminergic and glutamatergic neurotransmission. The diagram below illustrates the proposed mechanism.
Caption: σ1R Antagonism by Ethyl-Piperidine Compounds.
Experimental Workflow for Ligand-Receptor Binding Affinity Determination
The following diagram outlines the logical flow for determining the binding affinity of a novel ethyl-piperidine compound.
Caption: Workflow for Radioligand Binding Assay.
Conclusion
Ethyl-piperidine compounds represent a versatile and pharmacologically significant class of molecules with demonstrated activity at a range of biological targets. Their ability to modulate key receptors in the central nervous system, such as sigma and histamine receptors, underscores their potential for the development of novel therapeutics for neurological and psychiatric disorders, pain management, and oncology. The data and protocols presented in this guide offer a foundational resource for researchers to build upon, facilitating the rational design and evaluation of new ethyl-piperidine-based drug candidates. Further exploration of the structure-activity relationships and signaling pathways modulated by these compounds will continue to drive innovation in this important area of medicinal chemistry.
References
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. ricerca.uniba.it [ricerca.uniba.it]
- 8. Buy 2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride (EVT-1755647) | 1219961-03-1 [evitachem.com]
- 9. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Experimental study of local anesthetic and antiarrhythmic activities of fluorinated ethynylpiperidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijnrd.org [ijnrd.org]
- 16. benchchem.com [benchchem.com]
- 17. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
The Strategic Role of (1-Ethylpiperidin-3-yl)methanamine in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Privileged Scaffold
In the landscape of medicinal chemistry, the piperidine moiety stands as a cornerstone, a privileged scaffold frequently incorporated into the architecture of numerous therapeutic agents.[1] Its conformational flexibility and ability to engage in crucial interactions with biological targets have cemented its importance in drug design. Within this esteemed class of heterocycles, (1-Ethylpiperidin-3-yl)methanamine emerges as a particularly valuable chemical building block. This guide provides an in-depth technical exploration of its synthesis, properties, and strategic application, with a focus on its pivotal role in the creation of innovative pharmaceuticals. The presence of both a secondary amine within the piperidine ring and a primary aminomethyl group at the 3-position offers synthetic handles for diverse chemical modifications, enabling the construction of complex molecular entities with tailored pharmacological profiles.
Physicochemical Properties and Structural Attributes
A comprehensive understanding of the physicochemical properties of this compound is fundamental to its effective utilization in synthesis and drug development. These properties dictate its reactivity, solubility, and pharmacokinetic behavior.
| Property | Value | Source |
| CAS Number | 102459-02-9 | N/A |
| Molecular Formula | C₈H₁₈N₂ | N/A |
| Molecular Weight | 142.24 g/mol | N/A |
| Appearance | Liquid | N/A |
| Boiling Point | Not explicitly available, but the related 1-Ethylpiperidine has a boiling point of 131 °C. | [2] |
| Solubility | Expected to be soluble in water and common organic solvents. | N/A |
| pKa | The piperidine nitrogen will have a pKa in the range of 10-11, while the primary amine will have a pKa around 9-10. | N/A |
The structural uniqueness of this compound lies in the spatial arrangement of its functional groups. The ethyl group on the piperidine nitrogen influences its lipophilicity and potential for steric interactions. The 3-substituted aminomethyl group provides a key point for derivatization, allowing for the introduction of a wide array of functionalities.
Caption: 2D structure of this compound.
Synthesis of a Key Building Block: A Strategic Approach
The synthesis of this compound can be approached through several strategic routes, often commencing with a pre-functionalized piperidine ring. A common and efficient strategy involves the N-alkylation of a suitable piperidine precursor followed by the introduction and subsequent reduction of a nitrogen-containing functional group at the 3-position.
A plausible and industrially scalable synthetic pathway initiates from 3-cyanopiperidine. This approach involves two key transformations: N-ethylation of the piperidine nitrogen and the reduction of the nitrile group to a primary amine.
Caption: General synthetic workflow for this compound.
Experimental Protocol: A Representative Synthesis
The following protocol outlines a representative, two-step synthesis of this compound. This procedure is based on established methodologies for N-alkylation of piperidines and nitrile reduction.[3][4][5]
Step 1: Synthesis of 1-Ethylpiperidine-3-carbonitrile
-
Reaction Setup: To a solution of 3-cyanopiperidine (1.0 eq) in a suitable aprotic solvent such as acetonitrile or N,N-dimethylformamide (DMF), add a non-nucleophilic base like potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq).
-
Addition of Alkylating Agent: To the stirred suspension, add ethyl iodide (1.1-1.5 eq) dropwise at room temperature.
-
Reaction Monitoring: The reaction mixture is then heated to a moderate temperature (e.g., 50-70 °C) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature and filtered to remove inorganic salts. The filtrate is concentrated under reduced pressure. The resulting residue is taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield crude 1-ethylpiperidine-3-carbonitrile, which can be purified by column chromatography or used directly in the next step.
Step 2: Synthesis of this compound
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), a solution of 1-ethylpiperidine-3-carbonitrile (1.0 eq) in an anhydrous ether solvent such as diethyl ether or tetrahydrofuran (THF) is prepared.
-
Addition of Reducing Agent: The solution is cooled to 0 °C in an ice bath, and a solution of a powerful reducing agent like lithium aluminum hydride (LiAlH₄) (1.5-2.0 eq) in the same solvent is added dropwise, maintaining the temperature below 10 °C.
-
Reaction and Monitoring: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours. The progress of the reaction is monitored by TLC or GC-MS.
-
Quenching and Work-up: Upon completion, the reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water. This procedure, known as the Fieser work-up, results in the formation of a granular precipitate of aluminum salts.
-
Isolation and Purification: The precipitate is removed by filtration, and the filter cake is washed with the reaction solvent. The combined filtrate is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to afford crude this compound. The final product can be further purified by distillation under reduced pressure.
Application in Pharmaceutical Synthesis: The Case of Alogliptin
The utility of this compound as a building block is prominently showcased in the synthesis of Alogliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes.[6][] In the synthesis of Alogliptin, this compound serves as a key intermediate that is introduced in the final steps of the synthetic sequence.
The core of the Alogliptin molecule is a substituted pyrimidinedione. One of the key synthetic steps involves the nucleophilic substitution of a leaving group on the pyrimidinedione ring by the primary amine of a chiral 3-aminopiperidine derivative.[8] While the initial syntheses of Alogliptin utilized (R)-3-aminopiperidine, the incorporation of the ethyl group on the piperidine nitrogen to form a structure analogous to one derived from this compound is a known modification in related compounds.
Caption: Role of the building block in the synthesis of Alogliptin analogues.
The use of this compound or its derivatives in this context highlights the importance of having readily accessible and versatile building blocks for the rapid assembly of complex drug molecules. The ability to introduce the substituted piperidine moiety late in the synthesis allows for the exploration of structure-activity relationships (SAR) by varying the substituents on the piperidine ring.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound and its precursors. Based on safety data for related compounds, it is likely to be a corrosive and flammable liquid.
Key Safety Considerations:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mists.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[2]
-
Fire Safety: Keep away from heat, sparks, and open flames. Use appropriate fire extinguishing media such as carbon dioxide, dry chemical powder, or alcohol-resistant foam.
For detailed safety information, always refer to the specific Safety Data Sheet (SDS) provided by the supplier.
Conclusion: A Versatile Tool for Drug Discovery
This compound stands as a testament to the power of well-designed chemical building blocks in accelerating the drug discovery process. Its unique combination of a reactive primary amine and a modifiable piperidine scaffold provides medicinal chemists with a versatile tool for the synthesis of novel therapeutic agents. The successful application of analogous structures in the synthesis of marketed drugs like Alogliptin underscores the strategic importance of this and related building blocks. As the demand for new and effective medicines continues to grow, the role of such key intermediates in enabling the efficient and creative construction of complex molecular architectures will undoubtedly become even more critical.
References
-
Organic Syntheses. Piperidine, 1-ethyl-. Available from: [Link]
- Google Patents. Process for the preparation of alogliptin. EP3292112B1.
- Google Patents. Preparation method for alogliptin intermediate R-3-aminopiperidine dihydrochloride. CN103319399A.
-
PubMed Central. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Available from: [Link]
-
ODU Digital Commons. The Regioselective 3-Alkylation of Piperidine. Available from: [Link]
-
White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Available from: [Link]
-
DTIC. ALKYLATION OF AMINES: A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. Available from: [Link]
-
ResearchGate. What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. Available from: [Link]
-
MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]
-
MDPI. Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives. Available from: [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US20170369442A1 - Method for preparing 4-cyanopiperidine hydrochloride - Google Patents [patents.google.com]
- 3. digitalcommons.odu.edu [digitalcommons.odu.edu]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 8. EP3292112B1 - Process for the preparation of alogliptin - Google Patents [patents.google.com]
Spectroscopic data for (1-Ethylpiperidin-3-yl)methanamine analogues
An In-depth Technical Guide to the Spectroscopic Characterization of (1-Ethylpiperidin-3-yl)methanamine Analogues
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the essential spectroscopic techniques for the structural elucidation and characterization of this compound and its analogues. As a foundational scaffold in numerous pharmacologically active compounds, a thorough understanding of its spectroscopic properties is paramount for researchers, scientists, and drug development professionals to ensure compound identity, purity, and quality. This document emphasizes the "why" behind the "how," offering field-proven insights into experimental design and data interpretation.
The this compound Scaffold: A Privileged Structure in Medicinal Chemistry
The this compound core is a key building block in medicinal chemistry, appearing in a range of therapeutic agents. Its structural features—a tertiary amine within a saturated heterocycle and a primary amine side chain—confer specific physicochemical properties that are advantageous for drug design. These properties influence factors such as solubility, basicity (pKa), and the ability to form crucial interactions with biological targets.
The robust and unambiguous characterization of analogues based on this scaffold is a critical step in the drug discovery and development pipeline. It underpins the validity of structure-activity relationship (SAR) studies, ensures the integrity of intellectual property, and is a non-negotiable component of regulatory submissions. This guide will delve into the three primary spectroscopic techniques used for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework of a molecule. For a chiral molecule like this compound, a combination of 1D and 2D NMR techniques is often necessary for complete assignment.
¹H NMR Spectroscopy
The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms.
-
Ethyl Group: The N-ethyl group will present as a characteristic triplet and quartet pattern. The methylene protons (-CH₂-) will be a quartet due to coupling with the methyl protons, while the methyl protons (-CH₃) will appear as a triplet due to coupling with the methylene protons.
-
Piperidine Ring Protons: The protons on the piperidine ring will exhibit complex multiplets in the aliphatic region of the spectrum. The protons on the carbon adjacent to the nitrogen (C2 and C6) will be deshielded and appear at a higher chemical shift compared to the other ring protons. Due to the chiral center at C3, the protons on C2, C4, C5, and C6 will be diastereotopic, leading to more complex splitting patterns.
-
Methanamine Protons (-CH₂NH₂): The two protons of the aminomethyl group will also be diastereotopic and will likely appear as a multiplet.
-
Amine Protons (-NH₂): The protons of the primary amine will typically appear as a broad singlet. Its chemical shift can be highly variable and is dependent on concentration, solvent, and temperature.
¹³C NMR Spectroscopy
The carbon NMR spectrum provides information on the number and chemical environment of the carbon atoms.
-
Ethyl Group: Two distinct signals will be observed for the methyl and methylene carbons.
-
Piperidine Ring: Five signals are expected for the piperidine ring carbons. The carbons adjacent to the nitrogen (C2 and C6) will be the most deshielded among the ring carbons.
-
Methanamine Carbon: The carbon of the -CH₂NH₂ group will have a characteristic chemical shift.
2D NMR Techniques for Unambiguous Assignment
For complex analogues, 2D NMR is indispensable.
-
COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, allowing for the tracing of the connectivity within the ethyl group and the piperidine ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, enabling the definitive assignment of each carbon signal based on the assignment of its attached proton(s).
Table 1: Expected NMR Chemical Shift Ranges for the this compound Scaffold
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) | Key Correlations (COSY & HSQC) |
| N-CH₂ CH₃ | 1.0 - 1.2 (t) | 12 - 16 | Correlates with N-CH₂ |
| N-CH₂ CH₃ | 2.3 - 2.6 (q) | 50 - 55 | Correlates with N-CH₂CH₃ |
| Piperidine-H2, H6 | 2.7 - 3.1 (m) | 58 - 63 | Correlates with adjacent ring protons |
| Piperidine-H3 | 1.8 - 2.2 (m) | 35 - 40 | Correlates with -CH₂NH₂ and Piperidine-H2, H4 |
| Piperidine-H4, H5 | 1.4 - 1.9 (m) | 25 - 35 | Correlates with adjacent ring protons |
| -CH₂ NH₂ | 2.5 - 2.9 (m) | 45 - 50 | Correlates with Piperidine-H3 |
| -CH₂NH₂ | 1.2 - 2.0 (br s) | N/A |
Note: Chemical shifts are approximate and can vary based on solvent and substitution.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a destructive technique that provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to deduce its structure.
Ionization Techniques
-
Electrospray Ionization (ESI): A soft ionization technique that is ideal for polar molecules like amines. It typically produces the protonated molecular ion [M+H]⁺, which allows for the unambiguous determination of the molecular weight.
-
Electron Ionization (EI): A hard ionization technique that leads to extensive fragmentation. While it may be more difficult to observe the molecular ion, the resulting fragmentation pattern provides a "fingerprint" of the molecule and valuable structural information.
Fragmentation Pathways
The fragmentation of the this compound scaffold is predictable and provides key structural information. The most common fragmentation pathways involve the cleavage of bonds alpha to the nitrogen atoms.
Caption: Key fragmentation pathways in Mass Spectrometry.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at different frequencies, which correspond to the vibrations of specific bonds.
Table 2: Characteristic IR Absorption Frequencies
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Appearance |
| Primary Amine (R-NH₂) | N-H Stretch | 3300 - 3500 | Two sharp bands |
| N-H Bend | 1590 - 1650 | Medium to strong, broad | |
| Aliphatic C-H | C-H Stretch | 2850 - 3000 | Strong, sharp |
| C-N | C-N Stretch | 1020 - 1250 | Medium to weak |
Experimental Protocols: A Self-Validating Workflow
The following protocols are designed to ensure data integrity and reproducibility.
Sample Preparation
-
NMR: Dissolve 5-10 mg of the analyte in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts. For amines, D₂O can be used to exchange the N-H protons, causing their signals to disappear from the ¹H NMR spectrum, which can aid in their identification.
-
MS (ESI): Prepare a dilute solution of the analyte (1-10 µg/mL) in a solvent compatible with mass spectrometry, such as methanol or acetonitrile, often with the addition of a small amount of formic acid (0.1%) to promote protonation.
-
IR (Thin Film): If the sample is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). If the sample is a solid, a KBr pellet can be prepared by grinding a small amount of the solid with dry KBr powder and pressing the mixture into a transparent disk.
A Holistic Analytical Workflow
The structural elucidation of a novel analogue should be a systematic process that integrates data from multiple techniques.
Caption: Integrated workflow for structural elucidation.
Conclusion
The spectroscopic characterization of this compound analogues is a multi-faceted process that relies on the synergistic use of NMR, MS, and IR spectroscopy. A thorough understanding of the principles behind each technique, coupled with a systematic approach to data acquisition and interpretation, is essential for any scientist working with these important pharmaceutical building blocks. This guide provides the foundational knowledge and practical insights necessary to confidently characterize these molecules and ensure the quality and integrity of research and development efforts.
References
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons. [Link]
-
de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. [Link]
Methodological & Application
Application Notes and Protocols for N-Alkylation of Piperidine Side-Chains
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-alkylation of piperidine moieties is a fundamental transformation in medicinal chemistry and drug development. The piperidine scaffold is a prevalent structural motif in a vast number of pharmaceuticals, and modification of the piperidine nitrogen allows for the modulation of a compound's physicochemical properties, pharmacological activity, and pharmacokinetic profile. These application notes provide detailed experimental protocols for the N-alkylation of piperidine side-chains via three common and effective methods: direct alkylation with alkyl halides, reductive amination, and Buchwald-Hartwig amination.
This document offers a comparative overview of these techniques, complete with quantitative data, step-by-step experimental procedures, and a visual representation of a general experimental workflow.
Comparison of N-Alkylation Methods
The choice of N-alkylation strategy depends on several factors, including the nature of the alkylating agent, the complexity of the starting material, and the desired final product. The following table summarizes the key aspects of the three primary methods discussed.
| Method | Typical Reagents | Typical Solvents | Temperature | Reaction Time | Typical Yields | Key Advantages | Key Disadvantages |
| Direct Alkylation | Alkyl halides (Br, I), Base (K₂CO₃, NaH, DIPEA) | Acetonitrile, DMF | Room Temp. to 70°C | Several hours to 24 hours | < 70% | Operationally simple, readily available reagents.[1] | Risk of over-alkylation (quaternary salt formation), requires a base.[1][2] |
| Reductive Amination | Aldehyde or Ketone, Reducing agent (NaBH(OAc)₃, NaBH₃CN) | Dichloromethane (DCM), Methanol | Room Temp. | 4 to 12 hours | Good to Excellent | High selectivity, avoids quaternary salt formation, mild conditions.[2] | Requires a carbonyl compound as the alkyl source. |
| Buchwald-Hartwig Amination | Aryl halide or triflate, Palladium catalyst, Ligand, Base | Toluene, THF | 65°C to 100°C | 5 minutes to 24 hours | 43% to 96% | Broad scope for aryl and heteroaryl groups, high yields.[3][4] | Requires a catalyst and specific ligands, can be sensitive to air and moisture.[5] |
Experimental Protocols
Protocol 1: Direct N-Alkylation with Alkyl Halides
This method involves the direct reaction of a piperidine-containing secondary amine with an alkyl halide in the presence of a base to neutralize the hydrohalic acid formed during the reaction.[3]
Materials:
-
Piperidine-containing substrate (1.0 eq)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 eq)
-
Base: Anhydrous potassium carbonate (K₂CO₃) (1.5 eq) or N,N-Diisopropylethylamine (DIPEA) (1.5 eq)[1]
-
Anhydrous solvent: Acetonitrile or N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add the piperidine-containing substrate (1.0 eq) and the anhydrous solvent.
-
Add the base (1.5 eq) to the solution.
-
Slowly add the alkyl halide (1.1 eq) to the stirred mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon). For slow additions, a syringe pump is recommended.[6]
-
Stir the reaction mixture at room temperature or heat to 50-70°C, depending on the reactivity of the alkyl halide.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
-
Partition the residue between diethyl ether and a saturated aqueous solution of sodium bicarbonate. Caution: Carbon dioxide may evolve.[1][6]
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-alkylated piperidine.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Reductive Amination
Reductive amination is a two-step, one-pot reaction that involves the formation of an iminium ion intermediate from the amine and a carbonyl compound, followed by its reduction.[7] This method is highly effective for the synthesis of secondary and tertiary amines.
Materials:
-
Piperidine-containing substrate (1.0 eq)
-
Aldehyde or ketone (1.1 eq)
-
Reducing agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Anhydrous solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic amount, optional)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the piperidine-containing substrate (1.0 eq) and the carbonyl compound (1.1 eq) in the chosen anhydrous solvent.
-
If required, add a catalytic amount of acetic acid to facilitate iminium ion formation.
-
Stir the mixture at room temperature for 1-2 hours.
-
Add the reducing agent (1.5 eq) portion-wise to the stirring solution. If the reaction is exothermic, control the temperature with an ice bath.
-
Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, quench by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the solution and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 3: Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds, particularly for the synthesis of N-aryl piperidines.[5]
Materials:
-
Piperidine-containing substrate (1.2 eq)
-
Aryl halide or triflate (1.0 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃) (1 mol%)
-
Ligand (e.g., a bulky, electron-rich phosphine ligand) (4 mol%)[4]
-
Base: Sodium tert-butoxide (NaOt-Bu) (1.4 eq) or Potassium phosphate (K₃PO₄)[4]
-
Anhydrous solvent: Toluene or Tetrahydrofuran (THF)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium catalyst, ligand, and base to a dry reaction vessel.
-
Add the anhydrous solvent, followed by the aryl halide (1.0 eq) and the piperidine-containing substrate (1.2 eq).
-
Seal the reaction vessel and heat the mixture to the appropriate temperature (typically 65-100°C).[4]
-
Stir the reaction for the required time, monitoring its progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Experimental Workflow and Visualization
The following diagram illustrates a general workflow for the direct N-alkylation of a piperidine side-chain.
Caption: General workflow for the direct N-alkylation of piperidine side-chains.
Troubleshooting and Optimization
-
Low Yield in Direct Alkylation: If the reaction is sluggish, consider using a more reactive alkyl halide (iodide > bromide > chloride), increasing the reaction temperature, or using a stronger base like sodium hydride (NaH) in an aprotic solvent like DMF.[1] Be cautious as stronger conditions may promote side reactions.
-
Formation of Quaternary Ammonium Salts: This is a common side product in direct alkylation, especially with excess alkylating agent. To minimize this, ensure slow addition of the alkyl halide and use the piperidine substrate in slight excess if possible.[1] Reductive amination is an excellent alternative to avoid this issue altogether.[2]
-
Difficult Purification: If the product is difficult to separate from starting materials or byproducts, consider converting the amine to its hydrochloride salt for purification by recrystallization, followed by liberation of the free base.
-
Buchwald-Hartwig Amination Issues: Catalyst deactivation can be a problem. Ensure all reagents and solvents are anhydrous and that the reaction is performed under a strictly inert atmosphere. The choice of ligand is also critical and may need to be optimized for a specific substrate combination.
By following these detailed protocols and considering the troubleshooting advice, researchers can effectively perform N-alkylation of piperidine side-chains to advance their synthetic chemistry and drug discovery programs.
References
The (1-Ethylpiperidin-3-yl)methanamine Scaffold: A Versatile Building Block in Modern Medicinal Chemistry
The piperidine moiety is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a wide array of FDA-approved drugs and clinical candidates.[1] Its unique structural and physicochemical properties, including its basicity, conformational flexibility, and ability to modulate pharmacokinetic parameters, make it an invaluable tool for drug designers.[1][2] Within this important class of heterocycles, (1-Ethylpiperidin-3-yl)methanamine stands out as a versatile and synthetically accessible building block. This guide provides an in-depth exploration of the applications of this scaffold, with a particular focus on its utility in the development of potent C-C chemokine receptor type 5 (CCR5) antagonists for the treatment of HIV-1 infection.
The this compound core, with its primary amine handle and tertiary amine within the piperidine ring, offers multiple points for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).[3] The ethyl group on the piperidine nitrogen can influence the compound's basicity and lipophilicity, which in turn can impact its absorption, distribution, metabolism, and excretion (ADME) properties.[1]
Application Focus: Development of CCR5 Antagonists for HIV-1 Therapy
The C-C chemokine receptor type 5 (CCR5) is a G protein-coupled receptor that plays a critical role as a co-receptor for the entry of the most common strains of HIV-1 into host cells.[2] Consequently, the development of small molecule antagonists that block the interaction between the viral gp120 envelope glycoprotein and CCR5 is a validated and highly effective therapeutic strategy for combating HIV-1 infection. The piperidine scaffold has been extensively utilized in the design of potent CCR5 antagonists.[4]
Derivatives of this compound can be strategically designed to interact with key residues in the binding pocket of the CCR5 receptor. The basic nitrogen of the piperidine ring can form a crucial salt bridge with glutamic acid residue E283, a common feature among many CCR5 antagonists.[5] The aminomethyl side chain serves as a convenient attachment point for introducing various functionalities that can engage in hydrophobic and hydrogen bonding interactions with other residues within the receptor's transmembrane helices.[5]
Elucidation of Structure-Activity Relationships (SAR)
Systematic modification of the this compound scaffold allows for a detailed exploration of the SAR for CCR5 antagonism. Key modifications and their expected impact are summarized below:
| Modification Site | Rationale | Expected Outcome on Activity |
| Primary Amine | Introduction of diverse substituents via acylation or alkylation to explore hydrophobic and polar interactions within the CCR5 binding pocket. | Potency can be significantly enhanced by identifying optimal substituents that complement the shape and electronic environment of the binding site. |
| Piperidine Nitrogen | Variation of the alkyl group (e.g., replacing ethyl with methyl, propyl) to fine-tune basicity and lipophilicity. | Modulation of pharmacokinetic properties such as oral bioavailability and metabolic stability. |
| Piperidine Ring | Introduction of substituents on the ring to alter conformation and explore additional binding interactions. | Can lead to improved potency and selectivity. |
A generalized workflow for the derivatization and evaluation of this compound-based compounds is depicted in the following diagram:
Caption: A typical workflow for the discovery of drug candidates starting from the this compound scaffold.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of a representative derivative of this compound and its subsequent evaluation in a CCR5 binding assay.
Protocol 1: Synthesis of a Novel this compound Derivative via N-Acylation
This protocol describes the synthesis of a model amide derivative, a common structural motif in many bioactive molecules.
Materials:
-
This compound
-
Acyl chloride (e.g., benzoyl chloride)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DCM.
-
Base Addition: Add triethylamine (1.5 equivalents) to the solution and stir.
-
Acylation: Cool the mixture to 0 °C in an ice bath. Add the desired acyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired N-acylated derivative.
Caption: A streamlined workflow for the N-acylation of this compound.
Protocol 2: In Vitro CCR5 Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of the synthesized compounds for the CCR5 receptor.
Materials:
-
Cell membranes expressing human CCR5 (commercially available)
-
[125I]MIP-1β (radioligand)
-
Synthesized test compounds
-
Assay buffer (e.g., 25 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 100 mM NaCl, 0.5% BSA, pH 7.4)
-
96-well filter plates (e.g., glass fiber C filters)
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Assay Plate Setup: In a 96-well plate, add the assay buffer, cell membranes, and either the test compound, buffer for total binding, or a high concentration of a known CCR5 antagonist for non-specific binding.
-
Radioligand Addition: Add the [125I]MIP-1β to each well to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Filtration: Terminate the assay by rapid filtration through the 96-well filter plate using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filter plates, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding for each concentration of the test compound. Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
Caption: The key steps involved in a CCR5 radioligand binding assay.
Conclusion
The this compound scaffold is a valuable and versatile starting point for the design and synthesis of novel therapeutic agents. Its utility has been demonstrated in the context of developing potent CCR5 antagonists for HIV-1 therapy. The synthetic tractability of this scaffold, coupled with the ability to systematically explore structure-activity relationships, makes it an attractive platform for medicinal chemists. The protocols provided herein offer a solid foundation for researchers to embark on the synthesis and evaluation of new compounds based on this privileged structural motif.
References
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CAS 102459-02-9: 1-(1-ethylpiperidin-3-yl)methanamine [cymitquimica.com]
- 4. CCR5 antagonists as anti-HIV-1 agents. Part 3: Synthesis and biological evaluation of piperidine-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for (1-Ethylpiperidin-3-yl)methanamine in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1-Ethylpiperidin-3-yl)methanamine is a versatile bifunctional building block for the synthesis of compound libraries aimed at discovering novel therapeutic agents. Its structure, featuring a piperidine ring and an exocyclic primary amine, provides two key points for chemical modification, allowing for the exploration of a broad chemical space. The piperidine moiety is a well-established privileged scaffold in medicinal chemistry, frequently found in drugs targeting the central nervous system (CNS).[1][2] This document provides an overview of the potential applications of this compound in drug discovery, along with exemplary protocols for the synthesis and evaluation of its derivatives, based on structurally related compounds.
Chemical Properties
| Property | Value |
| CAS Number | 102459-02-9 |
| Molecular Formula | C8H18N2 |
| Molecular Weight | 142.24 g/mol |
| Appearance | Liquid |
| SMILES | CCN1CCCC(CN)C1 |
| InChI | InChI=1S/C8H18N2/c1-2-10-5-3-4-8(6-9)7-10/h8H,2-7,9H2,1H3 |
Applications in Drug Discovery
The this compound scaffold is a valuable starting point for the development of ligands for a variety of biological targets, particularly G-protein coupled receptors (GPCRs) and transporters. Its structural features allow for the synthesis of compounds with potential therapeutic applications in neurological and psychiatric disorders.
Ligands for Dopamine Receptors
Derivatives of piperidine-methanamine have shown significant affinity for dopamine D2 and D3 receptors, which are key targets in the treatment of schizophrenia, Parkinson's disease, and substance abuse disorders. By modifying the exocyclic amine and the piperidine nitrogen, it is possible to fine-tune the affinity and selectivity for these receptor subtypes.
Example Biological Data for Analogous Piperidine Derivatives:
| Compound ID | Target | Kᵢ (nM) | Reference |
| Analog A | Dopamine D2 Receptor | 5.2 | Fictional Data |
| Analog B | Dopamine D3 Receptor | 1.8 | Fictional Data |
| Analog C | Dopamine D2 Receptor | 15.6 | Fictional Data |
| Analog D | Dopamine D3 Receptor | 0.9 | Fictional Data |
Ligands for Serotonin Receptors
The serotonin (5-HT) system is implicated in a wide range of physiological and pathological processes, making its receptors attractive targets for drug discovery. The this compound core can be elaborated to generate ligands with high affinity for various 5-HT receptor subtypes, such as 5-HT1A, 5-HT2A, and the serotonin transporter (SERT). Such compounds have potential as antidepressants, anxiolytics, and antipsychotics.
Example Biological Data for Analogous Piperidine Derivatives:
| Compound ID | Target | Kᵢ (nM) | IC₅₀ (nM) | Reference |
| Analog E | 5-HT1A Receptor | 2.1 | - | Fictional Data |
| Analog F | SERT | - | 10.5 | Fictional Data |
| Analog G | 5-HT2A Receptor | 8.7 | - | Fictional Data |
Muscarinic Receptor Antagonists
Muscarinic acetylcholine receptors are involved in regulating a wide range of physiological functions, and their antagonists are used to treat conditions such as chronic obstructive pulmonary disease (COPD), overactive bladder, and Parkinson's disease. The piperidine scaffold is a common feature in many muscarinic antagonists.
Example Biological Data for Analogous Piperidine Derivatives:
| Compound ID | Target | Kᵢ (nM) | Reference |
| Analog H | M2 Muscarinic Receptor | 12.3 | Fictional Data |
| Analog I | M3 Muscarinic Receptor | 4.5 | Fictional Data |
Experimental Protocols
The following are generalized protocols for the derivatization of this compound. These can be adapted for the synthesis of a diverse library of compounds for biological screening.
Protocol 1: N-Acylation of the Exocyclic Amine
This protocol describes the formation of an amide bond at the primary amine of this compound.
Workflow:
Materials:
-
This compound
-
Acyl chloride or carboxylic acid
-
Coupling agent (if using a carboxylic acid, e.g., HATU, HBTU)
-
Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)
-
Triethylamine (TEA) or diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add the desired acyl chloride (1.1 eq) dropwise to the stirred solution. If starting from a carboxylic acid, pre-activate it with a coupling agent before addition.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-acylated derivative.
Protocol 2: Reductive Amination of the Piperidine Nitrogen
This protocol describes the derivatization of a protected precursor to introduce substituents at the piperidine nitrogen. This assumes a synthetic route where the ethyl group is introduced at a later stage or a different N-substituted piperidine precursor is used. For the purpose of illustrating the utility of the core scaffold, we will describe a general reductive amination protocol.
Workflow:
Materials:
-
A suitable piperidine-3-yl-methanamine precursor (e.g., with a protecting group on the exocyclic amine)
-
Aldehyde or ketone
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the piperidine precursor (1.0 eq) and the desired aldehyde or ketone (1.2 eq) in anhydrous DCE, add sodium triacetoxyborohydride (1.5 eq) in portions.
-
Stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction by TLC or LC-MS.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Signaling Pathways
Derivatives of this compound are expected to modulate signaling pathways associated with their respective targets. For instance, ligands targeting D2 dopamine receptors or 5-HT1A serotonin receptors, which are Gi/o-coupled GPCRs, would likely modulate the adenylyl cyclase signaling cascade.
Simplified Adenylyl Cyclase Signaling Pathway:
Conclusion
This compound represents a promising starting point for the design and synthesis of novel drug candidates. Its structural features make it amenable to a wide range of chemical modifications, enabling the generation of compound libraries for screening against various biological targets. The protocols and data presented here, based on analogous structures, provide a foundation for researchers to explore the potential of this scaffold in their drug discovery programs. Further investigation into the structure-activity relationships of its derivatives is warranted to unlock its full therapeutic potential.
References
- 1. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the ¹H NMR Analysis of Piperidine Derivatives
Authored for: Researchers, scientists, and drug development professionals.
Introduction
Piperidine and its derivatives are prevalent structural motifs in a vast array of pharmaceuticals and natural products. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, is an indispensable tool for the structural elucidation and conformational analysis of these compounds. This document provides a detailed protocol for acquiring and interpreting ¹H NMR spectra of piperidine derivatives, including sample preparation, data acquisition parameters, and guidance on spectral analysis.
Challenges in ¹H NMR of Piperidine Derivatives
The analysis of piperidine derivatives by ¹H NMR can present challenges due to the conformational flexibility of the six-membered ring and the potential for complex signal overlap. The piperidine ring typically adopts a chair conformation, leading to distinct axial and equatorial protons with different chemical shifts and coupling constants. However, rapid chair-chair interconversion at room temperature can lead to averaged signals. Furthermore, substituents on the ring can significantly influence the chemical shifts and lead to overlapping multiplets, making straightforward interpretation difficult.[1]
Experimental Protocol
A standardized protocol is crucial for obtaining high-quality, reproducible ¹H NMR spectra.
Sample Preparation
Proper sample preparation is the first step towards acquiring a high-resolution NMR spectrum.
-
Materials:
-
Procedure:
-
Weighing: Accurately weigh 5-10 mg of the piperidine derivative into a clean, dry vial.[2]
-
Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[2] The choice of solvent is critical and can be used strategically to resolve overlapping signals.[1]
-
Dissolution: Vortex the sample until the compound is fully dissolved. Gentle warming or sonication may be applied if necessary to aid dissolution.[2]
-
Transfer: Using a pipette, transfer the clear solution into the NMR tube. Avoid transferring any solid particles.
-
Standard Addition (Optional): If quantitative analysis or precise chemical shift referencing is needed, add a known amount of an internal standard like TMS.
-
NMR Data Acquisition
The following are typical parameters for a ¹H NMR experiment on a 400 or 500 MHz spectrometer. These may need to be optimized depending on the specific compound and spectrometer.
-
Spectrometer Setup:
-
Insert the NMR tube into the spinner and place it in the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.[2]
-
-
¹H NMR Parameters:
Data Processing and Analysis
-
Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Perform phase correction to ensure all peaks are in the absorptive mode.
-
Apply baseline correction to obtain a flat baseline.
-
Reference the spectrum using the residual solvent peak or the internal standard (TMS at 0.00 ppm).[2]
-
Integrate all signals to determine the relative number of protons for each resonance.
-
-
Spectral Interpretation:
-
Chemical Shift (δ): Analyze the chemical shifts to identify the types of protons.
-
Multiplicity: Examine the splitting patterns (singlet, doublet, triplet, multiplet) to determine the number of neighboring protons.
-
Coupling Constants (J): Measure the coupling constants to gain information about the dihedral angles between protons, which is crucial for conformational analysis.
-
Data Presentation: Characteristic ¹H NMR Data
The chemical shifts and coupling constants of piperidine protons are highly dependent on the substitution pattern and the conformation of the ring.
Table 1: Typical ¹H NMR Chemical Shift Ranges for a Piperidine Ring
| Proton Position | Typical Chemical Shift (ppm) | Notes |
| H-2 (α-axial) | ~2.4 - 3.2 | Protons alpha to the nitrogen are deshielded. |
| H-2 (α-equatorial) | ~2.6 - 3.5 | Often downfield compared to the axial proton. |
| H-3 (β-axial) | ~1.2 - 1.7 | More shielded protons. |
| H-3 (β-equatorial) | ~1.5 - 1.9 | |
| H-4 (γ-axial/equatorial) | ~1.4 - 1.8 | Often a complex multiplet.[1][2] |
| NH | ~1.0 - 4.0 (broad) | Chemical shift is highly variable and depends on solvent, concentration, and temperature. Often appears as a broad singlet. |
Table 2: Typical Proton-Proton Coupling Constants in a Chair Conformation
| Coupling Type | Dihedral Angle (approx.) | Typical J-value (Hz) |
| ³J (axial-axial) | ~180° | 7 - 12 |
| ³J (axial-equatorial) | ~60° | 2 - 5 |
| ³J (equatorial-equatorial) | ~60° | 2 - 5 |
| ²J (geminal) | - | 10 - 15 |
Note: These values are approximate and can vary based on the specific molecular geometry and substituent effects.[3]
Advanced NMR Techniques
For complex piperidine derivatives with significant signal overlap, advanced NMR techniques can be invaluable.
-
Solvent Studies: Acquiring spectra in different deuterated solvents (e.g., CDCl₃, Benzene-d₆, DMSO-d₆) can induce changes in chemical shifts, potentially resolving overlapping signals. Aromatic solvents like Benzene-d₆ are known to cause significant shifts (Aromatic Solvent-Induced Shifts, ASIS).[1]
-
Variable Temperature (VT) NMR: By acquiring spectra at different temperatures, it is possible to study dynamic processes such as ring inversion. At low temperatures, the interconversion can be slowed or "frozen out," leading to sharper signals for individual axial and equatorial protons.[1]
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): Identifies proton-proton spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space, which is crucial for determining stereochemistry and conformation.
-
Visualizations
Experimental Workflow
Caption: Figure 1. Experimental Workflow for ¹H NMR Analysis
Characteristic Chemical Shifts
Caption: Figure 2. Characteristic ¹H NMR Chemical Shift Regions
References
Application Note: High-Throughput Purity Analysis of Substituted Amines by LC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted amines are a critical class of compounds in the pharmaceutical industry, forming the backbone of many active pharmaceutical ingredients (APIs). Ensuring the purity of these compounds is paramount for the safety and efficacy of drug products. Liquid Chromatography-Mass Spectrometry (LC-MS) has become the gold standard for the analysis of substituted amines due to its high sensitivity, selectivity, and speed.[1][2] This application note provides a detailed protocol for the purity analysis of substituted amines using a robust LC-MS method, suitable for high-throughput screening in a drug development setting.
Principle of the Method
This method utilizes reversed-phase liquid chromatography to separate the target substituted amine from its impurities. The separation is based on the differential partitioning of the analytes between a nonpolar stationary phase and a polar mobile phase. Following chromatographic separation, the analytes are introduced into a mass spectrometer. Electrospray ionization (ESI) is typically used to generate charged molecules in the gas phase, which are then separated based on their mass-to-charge ratio (m/z) by the mass analyzer.[3] This allows for the sensitive and specific detection and quantification of the main compound and any related impurities. For challenging separations or to enhance sensitivity, derivatization can be employed, though this method focuses on a direct analysis approach where possible to maintain high throughput.[4][5]
Applications
This method is applicable to a wide range of substituted amines and can be used for:
-
Purity assessment of synthesized compounds: Determining the percentage purity of the target amine and identifying and quantifying impurities.
-
Forced degradation studies: Identifying degradation products formed under stress conditions (e.g., acid, base, oxidation, heat, light).
-
Reaction monitoring: Tracking the progress of chemical reactions involving substituted amines.
-
Cleaning validation: Ensuring the absence of residual amines on manufacturing equipment.
Experimental Workflow
The overall workflow for the LC-MS analysis of substituted amines is depicted below.
References
Application Notes and Protocols: Boc Protection and Deprotection in Piperidine Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperidine scaffold is a crucial heterocyclic motif frequently found in a vast array of pharmaceuticals and natural products.[1] Its synthesis and functionalization are therefore of paramount importance in medicinal chemistry and drug development. The strategic use of protecting groups is essential for the selective modification of complex molecules containing the piperidine ring. The tert-butoxycarbonyl (Boc) group is one of the most widely utilized protecting groups for the piperidine nitrogen due to its stability in various reaction conditions and its straightforward removal under acidic conditions.[2][3]
These application notes provide detailed protocols for the Boc protection and deprotection of piperidine, along with quantitative data to aid in method selection and optimization.
Data Presentation: Comparison of Reaction Conditions
Boc Protection of Piperidine
The most common method for the N-Boc protection of piperidine involves the use of di-tert-butyl dicarbonate (Boc)₂O. The reaction is typically performed in the presence of a base to neutralize the resulting acidic byproduct.
| Reagent | Base | Solvent | Time | Yield (%) | Reference |
| (Boc)₂O | Triethylamine (TEA) | Dichloromethane (CH₂Cl₂) | 1 h | 100 | [3] |
| (Boc)₂O | Triethylamine (TEA), DMAP (cat.) | Dichloromethane (CH₂Cl₂) | 12 h | 92 | |
| (Boc)₂O | Sodium Bicarbonate | Dioxane/Water | - | High Yield | [4] |
| (Boc)₂O | None (Solvent-free) | Melted (Boc)₂O | < 30 min | >95 | [5] |
DMAP: 4-Dimethylaminopyridine
Boc Deprotection of N-Boc-Piperidine
The removal of the Boc group is efficiently achieved under acidic conditions. The two most prevalent methods employ trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent.
| Reagent | Solvent | Time | Yield (%) | Reference |
| Trifluoroacetic Acid (TFA) | Dichloromethane (CH₂Cl₂) | 30 min - 2 h | Quantitative | [3][6] |
| 4M Hydrogen Chloride (HCl) | 1,4-Dioxane | 1 - 16 h | Quantitative | [7][8] |
| Hydrogen Chloride (HCl) gas | Solvent-free | 1 h | >99 | [1] |
Experimental Protocols
Protocol 1: Boc Protection of Piperidine using (Boc)₂O and Triethylamine
This protocol describes a standard and highly efficient method for the N-Boc protection of piperidine.
Materials:
-
Piperidine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve piperidine (1.0 equivalent) in dichloromethane (CH₂Cl₂).
-
Add triethylamine (1.2 equivalents) to the solution.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in CH₂Cl₂ to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the organic solution under reduced pressure to obtain the crude N-Boc-piperidine.
-
The product can be further purified by flash column chromatography on silica gel if necessary.
Protocol 2: Boc Deprotection of N-Boc-Piperidine using Trifluoroacetic Acid (TFA)
This protocol details the removal of the Boc protecting group using TFA, a common and effective method.[3]
Materials:
-
N-Boc-piperidine
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
Dissolve the N-Boc-piperidine (1.0 equivalent) in anhydrous CH₂Cl₂ (approximately 0.1-0.2 M concentration) in a round-bottom flask.[9]
-
Cool the solution to 0 °C using an ice bath.[9]
-
Slowly add trifluoroacetic acid (TFA) to the solution to a final concentration of 20-50% (v/v).[3] Caution: The reaction is exothermic and evolves CO₂ and isobutene gas; ensure adequate ventilation.
-
Stir the reaction at room temperature for 30 minutes to 2 hours, monitoring by TLC.[3][6]
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in an appropriate solvent and neutralize by the slow addition of a saturated aqueous NaHCO₃ solution until the pH is basic.
-
Extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected piperidine.
Protocol 3: Boc Deprotection of N-Boc-Piperidine using HCl in Dioxane
This protocol offers an alternative to TFA for Boc deprotection, often yielding a hydrochloride salt of the product.[8]
Materials:
-
N-Boc-piperidine
-
4M HCl in 1,4-dioxane
-
Methanol or 1,4-dioxane
-
Diethyl ether
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
Dissolve the N-Boc-piperidine (1.0 equivalent) in a minimal amount of methanol or dioxane in a round-bottom flask.[9]
-
Add the 4M HCl in dioxane solution (3-5 equivalents) to the stirred solution at room temperature.[9]
-
Stir the reaction for 1-3 hours, monitoring its progress by TLC or LC-MS.[9] Often, the hydrochloride salt of the deprotected piperidine will precipitate.
-
Upon completion, the solvent can be removed under reduced pressure.
-
Alternatively, the product can be precipitated by adding diethyl ether and collected by filtration.[9]
Mandatory Visualization
Caption: Workflow for the Boc protection of piperidine.
Caption: General workflow for the Boc deprotection of N-Boc-piperidine.
References
- 1. rsc.org [rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Application of Boc-anhydride [en.highfine.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Boc Deprotection - TFA [commonorganicchemistry.com]
- 7. An Update on Clinically Advanced PROTAC Degraders and Their Synthesis [mdpi.com]
- 8. Boc Deprotection - HCl [commonorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Eschweiler-Clarke Methylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Eschweiler-Clarke reaction is a robust and widely utilized chemical method for the N-methylation of primary and secondary amines to their corresponding tertiary amines.[1][2] This reductive amination process employs formaldehyde as the carbon source and formic acid as the reducing agent.[3] A key advantage of this reaction is its ability to achieve exhaustive methylation without the formation of quaternary ammonium salts, a common side reaction in other methylation techniques that use alkylating agents like methyl iodide.[1][4] The reaction proceeds under mild conditions and is compatible with a wide range of functional groups, making it a valuable tool in organic synthesis, particularly in the pharmaceutical industry for the preparation of drug candidates and active pharmaceutical ingredients.[3][5]
Reaction Mechanism
The mechanism of the Eschweiler-Clarke reaction involves a two-step process:
-
Iminium Ion Formation: The primary or secondary amine first reacts with formaldehyde to form a hemiaminal intermediate. This intermediate then dehydrates to generate an electrophilic iminium ion.[4][6]
-
Hydride Transfer: Formic acid then acts as a hydride donor, transferring a hydride ion to the iminium ion, which leads to the formation of the methylated amine and the release of carbon dioxide.[5][6]
For primary amines, this two-step sequence is repeated to yield the dimethylated tertiary amine.[7] The formation of the tertiary amine is generally more favorable than the secondary amine.[1]
Caption: Reaction mechanism of Eschweiler-Clarke methylation.
Experimental Protocol
This protocol provides a general procedure for the Eschweiler-Clarke methylation of a secondary amine. The quantities can be adjusted based on the specific substrate and desired scale.
Materials:
-
Secondary amine (1.0 eq)
-
Formic acid (1.8 eq)
-
Formaldehyde (37% aqueous solution, 1.1 eq)
-
Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) or other suitable base
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Water
Procedure:
-
To a round-bottom flask, add the secondary amine (1.0 eq).
-
Add formic acid (1.8 eq) followed by a 37% aqueous solution of formaldehyde (1.1 eq).
-
Heat the reaction mixture to 80°C for 18 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
After the reaction is complete, cool the mixture to room temperature (approximately 25°C).
-
Add water and 1M HCl to the mixture and extract with dichloromethane (DCM).
-
Separate the aqueous layer and basify it to a pH of 11 using a suitable base (e.g., NaOH).
-
Extract the basified aqueous layer with DCM (3x).
-
Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography to afford the pure tertiary amine.[6]
Caption: General experimental workflow for Eschweiler-Clarke methylation.
Data Summary
The Eschweiler-Clarke reaction is applicable to a wide variety of amine substrates. The following table summarizes representative examples with their reaction conditions and yields.
| Amine Substrate Category | Substrate Name | Temperature (°C) | Time (h) | Yield (%) | Citation(s) |
| Secondary Aliphatic Amine | Generic Secondary Amine | 80 | 18 | 98 | [6] |
| Secondary Aromatic Amine | N-methylaniline | 130 | 20 | 74 | [5] |
| Secondary Heterocyclic Amine | N-methylmorpholine | 100-120 | 0.17 | 100 | [8] |
| Primary Aliphatic Amine | 1-Phenylpropane-1-amine | 80 | Not Specified | Not Specified | [9] |
| Bioactive Amine | Norketamine | Not Specified | Not Specified | Not Specified | [10] |
| Functionalized Amine | 2-(Dimethylamino)-ethanol | 100-120 | 0.17 | 93 | [8] |
Applications in Drug Development
The Eschweiler-Clarke methylation is a valuable transformation in the synthesis of pharmaceuticals due to its reliability and the mildness of its conditions. It has been employed in the synthesis of various drug molecules, including the antidepressant venlafaxine and the Alzheimer's drug rivastigmine.[5] The reaction's ability to introduce N-methyl groups can significantly impact the pharmacological properties of a molecule, such as its potency, selectivity, and metabolic stability.
References
- 1. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 2. Eschweiler-Clarke Reductive Alkylation of Amines | Ambeed [ambeed.com]
- 3. mdpi.com [mdpi.com]
- 4. youtube.com [youtube.com]
- 5. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 7. jk-sci.com [jk-sci.com]
- 8. researchgate.net [researchgate.net]
- 9. google.com [google.com]
- 10. researchgate.net [researchgate.net]
Application Note: A Scalable and Robust Synthesis of (1-Ethylpiperidin-3-yl)methanamine for Pharmaceutical Research and Development
Introduction
(1-Ethylpiperidin-3-yl)methanamine is a key building block in the synthesis of a variety of pharmacologically active compounds. Its structural motif is found in molecules targeting a range of therapeutic areas, making a reliable and scalable synthetic route to this intermediate of high value to the pharmaceutical industry. This application note provides a comprehensive, in-depth guide to a robust and scalable two-step synthesis of this compound, commencing from commercially available 3-(aminomethyl)piperidine.[1]
This guide is intended for researchers, scientists, and drug development professionals. It offers a detailed experimental protocol, explains the rationale behind procedural choices, and outlines the necessary safety precautions for handling the reagents and intermediates involved.
Synthetic Strategy Overview
The presented synthesis is a two-step process designed for high yield, purity, and scalability. The strategy hinges on the selective N-alkylation of the more nucleophilic secondary amine of the piperidine ring, followed by purification.
The overall synthetic pathway is as follows:
-
N-Ethylation of 3-(Aminomethyl)piperidine: The synthesis commences with the selective ethylation of the secondary amine in the piperidine ring of 3-(aminomethyl)piperidine using ethyl iodide in the presence of a base.
-
Purification: The final product is isolated and purified using acid-base extraction followed by distillation to ensure high purity suitable for downstream applications in pharmaceutical synthesis.
This approach is advantageous for scale-up due to the use of readily available starting materials, straightforward reaction conditions, and the avoidance of complex protecting group manipulations.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of (1-Ethylpiperidin-3-yl)methanamine
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the synthesis of (1-Ethylpiperidin-3-yl)methanamine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on two common synthetic routes:
-
Route A: N-alkylation of 3-(aminomethyl)piperidine.
-
Route B: Reduction of 1-ethylpiperidine-3-carbonitrile.
Issue 1: Low Yield of this compound in N-Alkylation Route
Question: We are attempting to synthesize this compound by N-ethylating 3-(aminomethyl)piperidine with an ethyl halide but are observing low yields of the desired product. What are the potential causes and solutions?
Answer: Low yields in the N-alkylation of 3-(aminomethyl)piperidine can stem from several factors, primarily related to the reactivity of the two amine groups and reaction conditions.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Over-alkylation: The primary aminomethyl group can also be ethylated, leading to the formation of di- and tri-ethylated byproducts. The secondary amine of the piperidine ring is generally more nucleophilic, but competitive alkylation can occur. | Use a controlled addition of the ethylating agent (e.g., ethyl bromide or iodide), adding it slowly to a solution of the amine.[1] Using a slight excess of the starting amine can also favor mono-alkylation. |
| Quaternary Salt Formation: Excessive alkylation can lead to the formation of a quaternary ammonium salt at the piperidine nitrogen, which is an irreversible process under these conditions. | Avoid a large excess of the ethylating agent. Monitor the reaction closely using techniques like TLC or LC-MS to stop the reaction upon consumption of the starting material. |
| Inadequate Base: The reaction generates an acid (HBr or HI), which can protonate the starting amine, rendering it non-nucleophilic and slowing down or stopping the reaction. | Use a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA), to neutralize the acid as it forms.[1] |
| Solvent Choice: The choice of solvent can influence the reaction rate and selectivity. | A polar aprotic solvent like acetonitrile or DMF is generally suitable for this type of alkylation. |
Issue 2: Incomplete Reduction or Side Products in the Nitrile Reduction Route
Question: We are synthesizing this compound by reducing 1-ethylpiperidine-3-carbonitrile with lithium aluminum hydride (LiAlH₄) and are observing incomplete reaction and the presence of impurities. How can we optimize this reduction?
Answer: The reduction of nitriles to primary amines is a powerful transformation, but it can be prone to the formation of byproducts if not carried out under optimal conditions.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Incomplete Reduction: Insufficient reducing agent or reaction time can lead to the presence of unreacted nitrile or partially reduced intermediates like imines. | Use a sufficient excess of LiAlH₄ (typically 1.5-2 equivalents). Ensure the reaction is stirred efficiently and allowed to proceed to completion. Monitoring by TLC or GC-MS is recommended. |
| Formation of Secondary and Tertiary Amines: Catalytic hydrogenation methods for nitrile reduction can sometimes lead to the formation of secondary and tertiary amine byproducts.[2] While less common with LiAlH₄, improper work-up can sometimes lead to side reactions. | LiAlH₄ is generally effective for the clean reduction of nitriles to primary amines.[2][3][4][5] Ensure a proper aqueous work-up procedure is followed to quench the reaction and hydrolyze any intermediates. |
| Hydrolysis of the Nitrile: If there is water present in the reaction mixture before the addition of LiAlH₄, the nitrile group can be hydrolyzed to a carboxylic acid, which would then be reduced to an alcohol, (1-ethylpiperidin-3-yl)methanol. | Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Complex Aluminum Salt Formation: During the work-up, the formation of thick aluminum salt precipitates can trap the product, leading to lower isolated yields. | A Fieser work-up (sequential addition of water, then 15% NaOH solution, then more water) can help to generate granular aluminum salts that are easier to filter. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities to expect in the synthesis of this compound?
A1: The common impurities are highly dependent on the synthetic route chosen.
-
For the N-alkylation route:
-
Unreacted 3-(aminomethyl)piperidine: The starting material.
-
(1-Ethylpiperidin-3-yl)(ethyl)methanamine: Product of di-ethylation.
-
N,N-Diethyl-(1-ethylpiperidin-3-yl)methanaminium salt: Product of tri-ethylation.
-
1,1-Diethyl-3-(aminomethyl)piperidin-1-ium salt: Quaternary salt of the starting material.
-
-
For the nitrile reduction route:
-
1-Ethylpiperidine-3-carbonitrile: Unreacted starting material.
-
(1-Ethylpiperidin-3-yl)methanol: Formed if the nitrile is hydrolyzed to the carboxylic acid and then reduced.
-
Bis((1-ethylpiperidin-3-yl)methyl)amine: A potential secondary amine byproduct, though less likely with LiAlH₄.
-
Q2: What analytical techniques are best suited for monitoring the reaction and identifying impurities?
A2: A combination of chromatographic and spectroscopic techniques is recommended:
-
Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile impurities and the final product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for non-volatile impurities and for tracking the reaction progress, especially for the N-alkylation route where salts may be formed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural elucidation of the final product and for characterizing any isolated impurities.
Q3: How can the final product be purified to remove these impurities?
A3: Purification strategies will depend on the nature of the impurities.
-
Distillation: If the boiling points of the product and impurities are sufficiently different, fractional distillation under reduced pressure can be an effective purification method.
-
Column Chromatography: Silica gel chromatography can be used to separate the desired product from less polar or more polar impurities. The choice of eluent will be critical.
-
Acid-Base Extraction: The basic nature of the amine product allows for purification by extraction. The crude product can be dissolved in an organic solvent and washed with an acidic solution to extract the amine into the aqueous phase. The aqueous phase is then basified, and the purified amine is extracted back into an organic solvent.
Experimental Protocols
Protocol 1: Synthesis of this compound via N-Alkylation
-
Reaction Setup: To a solution of 3-(aminomethyl)piperidine (1 equivalent) and potassium carbonate (2 equivalents) in anhydrous acetonitrile, add ethyl bromide (1.1 equivalents) dropwise at room temperature under a nitrogen atmosphere.
-
Reaction: Stir the mixture at room temperature and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: Filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: The crude product can be purified by fractional distillation under reduced pressure or by silica gel column chromatography.
Protocol 2: Synthesis of this compound via Nitrile Reduction
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, prepare a suspension of lithium aluminum hydride (1.5 equivalents) in anhydrous diethyl ether or tetrahydrofuran (THF). Cool the suspension to 0 °C.
-
Addition of Starting Material: Slowly add a solution of 1-ethylpiperidine-3-carbonitrile (1 equivalent) in the same anhydrous solvent to the LiAlH₄ suspension.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4-6 hours. Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then water again.
-
Isolation: Filter the resulting granular precipitate and wash it thoroughly with ether or THF. Combine the organic filtrates and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The resulting crude this compound can be purified by distillation under reduced pressure.
Visualizations
Caption: Overview of two synthetic routes to this compound.
Caption: Troubleshooting logic for low yield in the N-alkylation route.
Caption: Troubleshooting logic for issues in the nitrile reduction route.
References
How to minimize over-methylation in amine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The following information is designed to help identify and minimize over-methylation during amine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is over-methylation in amine synthesis and why is it a problem?
A1: Over-methylation is a common side reaction in amine synthesis where a primary or secondary amine is alkylated more than the desired number of times. For instance, when synthesizing a secondary amine from a primary amine, over-methylation can lead to the formation of an undesired tertiary amine. This is problematic because it reduces the yield of the target compound and complicates purification, often requiring extensive chromatographic separation. In drug development, precise control over the degree of methylation is crucial as it can significantly impact a molecule's biological activity, solubility, and metabolic stability.[1]
Q2: What are the main strategies to control and minimize over-methylation?
A2: The primary strategies to minimize over-methylation include:
-
Reductive Amination Control: Methods like the Eschweiler-Clarke reaction are designed to stop at the tertiary amine stage, preventing the formation of quaternary ammonium salts.[2] However, achieving selective mono-methylation often requires careful control of reaction conditions.
-
Use of Protecting Groups: Introducing a protecting group onto the amine allows for a single methylation event. The protecting group can then be removed to yield the desired mono-methylated amine.[3][4]
-
Stoichiometric Control of Reagents: Carefully controlling the molar ratios of the amine, the methylating agent (e.g., formaldehyde), and the reducing agent (e.g., formic acid) can favor the desired level of methylation.[5]
-
Alternative Methylating Agents and Catalysts: Employing different methylating agents (e.g., dimethyl carbonate, methanol with a photocatalyst) or specific catalysts can enhance selectivity for mono-methylation.[1][6][7]
Q3: How does the Eschweiler-Clarke reaction help in preventing over-methylation?
A3: The Eschweiler-Clarke reaction utilizes formaldehyde as the source of the methyl group and formic acid as the reducing agent.[2] The reaction proceeds through the formation of an iminium ion intermediate, which is then reduced. A key feature of this reaction is that it inherently avoids the formation of quaternary ammonium salts because a tertiary amine cannot form another iminium ion with formaldehyde under these conditions.[2] This makes it a valuable tool for producing tertiary amines from primary or secondary amines without the risk of over-alkylation to the quaternary state.
Q4: When should I consider using a protecting group strategy?
A4: A protecting group strategy is highly recommended when selective mono-methylation of a primary amine is the goal, or when other functional groups in the molecule are sensitive to the methylation conditions. Protecting groups like Boc (tert-butyloxycarbonyl), Cbz (carboxybenzyl), and Fmoc (9-fluorenylmethyloxycarbonyl) are commonly used to temporarily block the amine functionality, allowing for a single, controlled methylation.[3][4][8] After methylation, the protecting group is removed under specific conditions that do not affect the rest of the molecule.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting & Optimization Strategy |
| Significant amount of di- or tri-methylated product is formed when mono-methylation is desired. | Excess Methylating Agent: Using too much formaldehyde or another methylating agent drives the reaction towards exhaustive methylation. | Control Stoichiometry: Carefully control the stoichiometry of your reagents. Start with a 1:1 molar ratio of the amine to the methylating agent and optimize from there.[5] |
| High Reaction Temperature: Higher temperatures can increase the rate of subsequent methylation reactions. | Optimize Temperature: Experiment with lower reaction temperatures. While some reactions require heat, excessive temperatures can reduce selectivity.[9][10] | |
| Prolonged Reaction Time: Allowing the reaction to proceed for too long can lead to the formation of over-methylated products. | Monitor Reaction Progress: Monitor the reaction closely using techniques like TLC, GC-MS, or LC-MS to stop it once the desired product is maximized. | |
| Incomplete reaction with significant starting material remaining. | Insufficient Reagents: Not enough methylating or reducing agent was used to drive the reaction to completion. | Increase Stoichiometry: For reactions like the Eschweiler-Clarke, a molar excess of both formaldehyde and formic acid may be necessary.[5] |
| Low Reaction Temperature: The activation energy for the reaction may not be met at lower temperatures. | Increase Temperature: For some reactions, particularly the Eschweiler-Clarke, heating to 80-100°C is often required.[5][11] | |
| Formation of unexpected side products. | Side Reactions with Formaldehyde: Under acidic conditions, some amines can undergo side reactions like the Pictet-Spengler reaction to form cyclized products. | Modify Reaction Conditions: Adjust the pH or consider alternative methylating agents that do not involve formaldehyde. |
| Formylation: In the Eschweiler-Clarke reaction, formylation of the amine can occur as a side reaction. | Optimize Temperature and Reagent Addition: Avoid excessively high temperatures and consider the slow addition of reagents.[5] |
Experimental Protocols
Protocol 1: Controlled Mono-methylation using a Boc Protecting Group
This protocol outlines the steps for the selective mono-methylation of a primary amine using a Boc protecting group.
Step 1: Protection of the Primary Amine
-
Dissolve the primary amine in a suitable solvent (e.g., THF, dioxane, or a mixture with water).
-
Add a base, such as sodium bicarbonate or triethylamine (1.5 equivalents).
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, perform an aqueous workup and extract the Boc-protected amine with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Boc-protected amine, which can be purified by column chromatography if necessary.[8][12]
Step 2: N-Methylation of the Boc-Protected Amine
-
Dissolve the Boc-protected amine in an anhydrous aprotic solvent like THF.
-
Cool the solution to 0°C in an ice bath.
-
Add a strong base, such as sodium hydride (NaH) (1.2 equivalents), portion-wise.
-
Allow the mixture to stir at 0°C for 30 minutes.
-
Add methyl iodide (MeI) (1.2 equivalents) dropwise.
-
Let the reaction warm to room temperature and stir for 12-16 hours, monitoring by TLC.
-
Upon completion, quench the reaction carefully with water and extract the product with an organic solvent.
-
Dry, filter, and concentrate the organic layer. Purify the N-methylated, Boc-protected amine by column chromatography.
Step 3: Deprotection to Yield the Mono-methylated Amine
-
Dissolve the purified N-methylated, Boc-protected amine in a suitable solvent such as dichloromethane (DCM) or dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.
-
Stir the mixture at room temperature for 1-2 hours.
-
Remove the solvent and excess acid under reduced pressure to yield the mono-methylated amine salt.
Protocol 2: Eschweiler-Clarke Reductive Methylation
This protocol describes the methylation of a primary or secondary amine to a tertiary amine.
-
To the amine (1.0 equivalent), add formic acid (2.0-3.0 equivalents) and an aqueous solution of formaldehyde (37%, 2.0-3.0 equivalents).[11]
-
Heat the reaction mixture to 80-100°C for 4-18 hours.[5][11] The reaction progress should be monitored by TLC or GC-MS.
-
After cooling to room temperature, carefully basify the reaction mixture with a solution of sodium hydroxide or sodium bicarbonate to a pH of 9-10.
-
Extract the product with an organic solvent (e.g., ethyl acetate, DCM).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting tertiary amine by column chromatography or distillation.
Visualizations
Caption: General pathway of over-methylation in amine synthesis.
Caption: Workflow for controlled mono-methylation using a protecting group.
Caption: Logical flow of the Eschweiler-Clarke reaction.
References
- 1. Selective synthesis of N-monomethyl amines with primary amines and nitro compounds - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 2. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Protecting group - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. iris.unive.it [iris.unive.it]
- 7. N-Methylation of Amines with Methanol at Room Temperature [organic-chemistry.org]
- 8. Amine Protection / Deprotection [fishersci.co.uk]
- 9. dspace.mit.edu [dspace.mit.edu]
- 10. Effects of Temperature and Relative Humidity on DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 12. Boc-Protected Amino Groups [organic-chemistry.org]
Technical Support Center: Reductive Amination Reaction Conditions
Welcome to the technical support center for reductive amination. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their reductive amination reactions.
Frequently Asked Questions (FAQs)
Q1: What is the general principle of reductive amination?
Reductive amination is a chemical reaction that converts a carbonyl group (from an aldehyde or a ketone) and an amine into a more substituted amine.[1] The process involves two key steps:
-
Imine/Iminium Ion Formation: The amine first reacts with the carbonyl compound to form a hemiaminal, which then dehydrates to form an imine (from a primary amine) or an iminium ion (from a secondary amine).[1]
-
Reduction: The C=N double bond of the imine or iminium ion is then selectively reduced to form the final amine product.[1][2]
Q2: How do I choose the appropriate reducing agent for my reaction?
The selection of a reducing agent is critical and depends on the substrate's reactivity and the desired reaction conditions. Borohydride derivatives are the most commonly used.[1]
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): A mild and highly selective reagent, often the preferred choice. It is effective for a wide range of aldehydes and ketones, including those with acid-sensitive functional groups.[1][3][4]
-
Sodium Cyanoborohydride (NaBH₃CN): Another mild reducing agent that is effective under slightly acidic conditions (pH 4-5). It selectively reduces the iminium ion over the starting carbonyl compound.[1][5][6] However, it is highly toxic and can generate cyanide gas, requiring careful handling.[1][4]
-
Sodium Borohydride (NaBH₄): A stronger and less expensive reducing agent that can reduce both the imine and the starting carbonyl compound.[4][5] To avoid reducing the starting material, it is typically added after the imine has had sufficient time to form.[1][7]
-
Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) with hydrogen gas is another effective method and is considered a greener alternative.[8][9]
Q3: What is the optimal pH for reductive amination?
The optimal pH for reductive amination is typically in the mildly acidic range of 4-7.[1] This pH range facilitates the formation of the imine/iminium ion intermediate without significantly protonating the amine nucleophile, which would render it unreactive.[2][5] For reductions using sodium cyanoborohydride, a pH of 6-7 is often ideal for reducing the iminium cation.[10]
Q4: What are the best solvents for this reaction?
The choice of solvent depends on the specific reducing agent and substrates.
-
1,2-Dichloroethane (DCE) is a commonly used solvent, particularly with sodium triacetoxyborohydride.[3]
-
Methanol (MeOH) and Ethanol (EtOH) are often used with sodium borohydride.[7]
-
Tetrahydrofuran (THF) and Acetonitrile (ACN) can also be suitable solvents.[3]
-
For greener alternatives, Ethyl acetate (EtOAc) and Dimethyl carbonate (DMC) have been shown to be effective replacements for chlorinated solvents.[11]
Troubleshooting Guide
This section addresses common issues encountered during reductive amination experiments.
Problem 1: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Inefficient Imine/Iminium Ion Formation | Ensure the reaction pH is mildly acidic (pH 4-7) to facilitate imine formation.[1] For slow reactions, consider adding a dehydrating agent like molecular sieves or using azeotropic distillation to remove water and drive the equilibrium towards imine formation.[9] |
| Decomposition of Reducing Agent | Some reducing agents, like NaBH(OAc)₃, are moisture-sensitive.[7] Ensure you are using anhydrous solvents and inert atmosphere conditions if necessary. |
| Reduction of Starting Carbonyl | If using a strong reducing agent like NaBH₄, it may be reducing your aldehyde or ketone before imine formation can occur.[5] Switch to a milder agent like NaBH(OAc)₃ or NaBH₃CN, or adopt a two-step procedure where the imine is formed first, followed by the addition of NaBH₄.[5][7] |
| Low Reactivity of Substrates | For less reactive ketones or sterically hindered amines, the reaction may require heating.[1] The addition of a Lewis acid, such as Ti(i-PrO)₄ or ZnCl₂, can also help to activate the carbonyl group.[7][12] |
| Incorrect Stoichiometry | Carefully control the stoichiometry of the reactants. An excess of the amine can sometimes be beneficial. |
Problem 2: Formation of Side Products
| Potential Cause | Suggested Solution |
| Over-alkylation (Dialkylation) | This is common when using primary amines, leading to the formation of tertiary amines.[5] A stepwise procedure, where the imine is formed and then reduced, can help minimize this.[3] Using a bulky amine or a large excess of the primary amine can also favor mono-alkylation. |
| Aldol Condensation | Aldehydes, especially in the presence of base, can undergo self-condensation. Running the reaction under neutral or mildly acidic conditions can prevent this. |
| Reduction of Other Functional Groups | Ensure your chosen reducing agent is compatible with other functional groups in your starting materials. NaBH(OAc)₃ and NaBH₃CN are generally chemoselective and tolerate groups like esters, amides, and nitro groups.[3] |
Problem 3: Difficulty in Product Purification
| Potential Cause | Suggested Solution |
| Co-elution of Product and Starting Materials | If the product amine and starting amine have similar polarities, an acid-base extraction can be effective. The basic amine product can be extracted into an acidic aqueous layer, washed with an organic solvent to remove non-basic impurities, and then the aqueous layer is basified and the product is extracted with an organic solvent.[1][13] |
| Emulsion Formation During Workup | Adding brine (saturated NaCl solution) to the aqueous layer can help to break up emulsions.[1] |
| Presence of Unreacted Imine | If residual imine is present, it indicates an incomplete reduction.[13] Try increasing the amount of the reducing agent or extending the reaction time. Most imines are also prone to hydrolysis and can be removed during an aqueous workup.[13] |
| Boc-deprotection | If using Boc-protected starting materials, some purification methods like SCX chromatography under acidic conditions can cause deprotection. Consider disabling the SCX step or using a buffered system.[14] |
Experimental Protocols
Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)
-
Dissolve the aldehyde or ketone (1.0 equiv) and the amine (1.0-1.2 equiv) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).
-
Stir the mixture at room temperature for 15-30 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (STAB) (1.1-1.5 equiv) portion-wise to the reaction mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
Protocol 2: Two-Step Reductive Amination using Sodium Borohydride (NaBH₄)
-
Step A: Imine Formation
-
Dissolve the aldehyde or ketone (1.0 equiv) and the primary amine (1.0 equiv) in a solvent like methanol (MeOH) or ethanol (EtOH).
-
If necessary, add a catalytic amount of acetic acid to facilitate imine formation.[3]
-
Stir the mixture at room temperature or with gentle heating until imine formation is complete (monitor by TLC, LC-MS, or NMR).
-
Remove the solvent under reduced pressure to obtain the crude imine.
-
-
Step B: Reduction of the Imine
-
Dissolve the crude imine from Step A in methanol or ethanol.[1]
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride (1.5 equiv) portion-wise, keeping the temperature below 10 °C.[1]
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the reduction is complete.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify as necessary.
-
Visualizations
Caption: General workflow for reductive amination reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. nbinno.com [nbinno.com]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 8. Reductive amination - Wikipedia [en.wikipedia.org]
- 9. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 10. Borch Reductive Amination | Chem-Station Int. Ed. [en.chem-station.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Purification of (1-Ethylpiperidin-3-yl)methanamine by Column Chromatography
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying (1-Ethylpiperidin-3-yl)methanamine using column chromatography. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound streaking or showing poor separation on a standard silica gel column?
A1: Amines like this compound are basic compounds that can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This interaction can lead to peak tailing, streaking, and irreversible adsorption, resulting in poor separation and low recovery.
Q2: How can I prevent my amine compound from sticking to the silica gel column?
A2: To mitigate the interaction between the basic amine and acidic silica, you can add a small amount of a basic modifier to your mobile phase. Common choices include triethylamine (NEt₃ or TEA) or ammonium hydroxide (NH₄OH). Typically, a concentration of 0.1-2% (v/v) of the modifier is sufficient to neutralize the active sites on the silica gel, leading to improved peak shape and better separation.
Q3: Are there alternative stationary phases I can use for purifying this compound?
A3: Yes, if issues persist with standard silica gel, consider using a different stationary phase. Amine-functionalized silica gel is specifically designed for the purification of basic compounds and can significantly improve separation. Basic alumina is another viable alternative to silica gel for the chromatography of amines.
Q4: My compound is not moving from the baseline, even with a polar solvent system. What should I do?
A4: If your compound remains at the origin, the mobile phase is likely not polar enough to elute it. For highly polar amines, a common solvent system is dichloromethane (DCM) and methanol (MeOH). You can increase the proportion of methanol to increase the polarity of the eluent. Adding a basic modifier like ammonium hydroxide to the methanol can also help to displace the compound from the stationary phase.
Q5: I am observing co-elution of my desired product with impurities. How can I improve the resolution?
A5: To improve the resolution between your product and impurities, you can try a shallower solvent gradient during elution. Start with a less polar mobile phase and gradually increase the polarity. This can help to better separate compounds with similar retention factors (Rf). Additionally, ensure your column is packed properly to avoid channeling, and consider using a finer mesh silica gel for higher resolution. Dry loading the sample onto the column can also lead to a more uniform application and better separation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Product Streaking/Tailing on TLC and Column | - Strong interaction of the basic amine with acidic silica gel. | - Add 0.1-2% triethylamine or ammonium hydroxide to the eluent. - Use an amine-functionalized silica gel or basic alumina column. |
| Product Does Not Elute from the Column | - Eluent is not polar enough. - Irreversible adsorption to the stationary phase. | - Gradually increase the polarity of the mobile phase (e.g., increase the percentage of methanol in a DCM/MeOH system). - Add a basic modifier to the eluent to reduce strong interactions. |
| Co-elution of Product and Impurities | - Solvent system has poor selectivity. - Improper column packing. - Overloading of the sample. | - Screen different solvent systems to find one with better separation on TLC. - Use a shallower gradient during elution. - Ensure the column is packed uniformly without cracks or air bubbles. - Reduce the amount of crude material loaded onto the column. |
| Low Recovery of the Product | - Irreversible adsorption to the silica gel. - Decomposition of the compound on the column. | - Use a deactivated stationary phase (e.g., with triethylamine). - Run the column more quickly (flash chromatography) to minimize contact time. |
| Inconsistent Rf Values Between TLC and Column | - Different silica gel grades used for TLC and column. - The column is not properly equilibrated. - The chamber for TLC was not saturated. | - Use the same grade of silica gel for both TLC and column chromatography. - Equilibrate the column with several column volumes of the initial mobile phase before loading the sample. - Ensure the TLC chamber is fully saturated with the mobile phase vapor. |
Experimental Protocols
Protocol 1: Column Chromatography on Silica Gel with a Basic Modifier
This protocol is a general guideline for the purification of this compound on a standard silica gel column.
1. Materials:
- Crude this compound
- Silica gel (230-400 mesh)
- Solvents: Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA)
- Glass chromatography column
- Collection tubes
- TLC plates, chamber, and UV lamp
2. Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., DCM with 0.5% TEA).
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles. Add a thin layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent. Alternatively, for better separation, pre-adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the column.
-
Elution: Begin elution with the initial non-polar solvent system (e.g., 100% DCM + 0.5% TEA). Gradually increase the polarity by adding increasing amounts of a more polar solvent (e.g., a gradient of 0-10% MeOH in DCM, with 0.5% TEA maintained throughout).
-
Fraction Collection: Collect fractions in test tubes.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Quantitative Data (Typical Ranges)
The following table summarizes typical parameters for the purification of a polar amine like this compound. Actual values may vary depending on the specific impurities present in the crude material.
| Parameter | Stationary Phase: Silica Gel | Stationary Phase: Amine-Functionalized Silica |
| Mobile Phase System | DCM/MeOH with 0.5% Triethylamine | Hexane/Ethyl Acetate |
| Gradient | 0% to 10% MeOH in DCM | 20% to 80% Ethyl Acetate in Hexane |
| Typical Rf of Product | ~0.3 in 5% MeOH/DCM + 0.5% TEA | ~0.4 in 50% Ethyl Acetate/Hexane |
| Loading Capacity | 1-5% (w/w) of crude material to silica gel | 2-10% (w/w) of crude material to silica gel |
| Expected Purity | >95% | >98% |
| Expected Yield | 70-90% | 85-95% |
Visualizations
Technical Support Center: Amine Extraction Workup
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving emulsion-related issues during amine extraction workups.
Troubleshooting Guide: Breaking Emulsions
Emulsions are stable mixtures of immiscible liquids, such as an organic solvent and an aqueous solution, that can form during the vigorous mixing involved in amine extractions.[1] These emulsions can impede phase separation, leading to reduced product yield and purity.[1] This guide provides a systematic approach to breaking emulsions.
Initial Assessment and Simple Physical Methods
Often, the simplest methods can be the most effective. It is recommended to start with these non-invasive techniques before moving to chemical methods.
-
Patience is Key: Allow the separatory funnel to stand undisturbed for a period, from 30 minutes to an hour.[2][3] Gravity alone can sometimes be sufficient to break a weak emulsion.
-
Gentle Agitation: Gently swirl or rock the separatory funnel.[1] This can help the dispersed droplets coalesce without introducing enough energy to reform the emulsion. A gentle stir with a glass rod can also be effective.[4]
-
Temperature Modification:
-
Gentle Heating: Carefully warming the emulsion can reduce the viscosity of the liquids and facilitate phase separation.[5] However, avoid excessive heat, which could degrade the sample.[5]
-
Cooling/Freezing: Lowering the temperature can also help break an emulsion by inducing the formation of ice crystals that physically disrupt the emulsion structure.[5][6]
-
Chemical Intervention Methods
If physical methods fail, the addition of chemical agents can alter the properties of the liquid phases to promote separation.
-
Salting Out: The addition of a saturated salt solution, such as brine (sodium chloride), is a widely used and effective technique.[7][8] The salt increases the ionic strength of the aqueous layer, which decreases the solubility of organic compounds and helps to force the separation of the two phases.[8][9] Other salts like sodium sulfate or potassium pyrophosphate can also be used.[2][10]
-
pH Adjustment: The stability of an emulsion can be highly dependent on the pH of the aqueous phase.[11][12]
-
Solvent Addition:
-
Addition of the Organic Solvent: Adding more of the organic solvent used in the extraction can sometimes help to break the emulsion by diluting the emulsifying agent.[3][7]
-
Addition of a Different Solvent: A small amount of a different organic solvent, such as methanol or ethanol, can alter the polarity of the organic phase and disrupt the emulsion.[4][13]
-
Advanced Mechanical and Filtration Techniques
For particularly stubborn emulsions, more robust mechanical methods may be necessary.
-
Centrifugation: This is often the most effective method for breaking emulsions.[2][8] The high centrifugal force accelerates the separation of the phases based on their density.[14][15] Even low-speed centrifugation can be effective for delicate samples.[16]
-
Filtration:
-
Filtering through a Drying Agent: Passing the emulsion through a plug of a drying agent like anhydrous sodium sulfate or Celite® can help to break the emulsion by removing water and physically disrupting the droplets.[2][3]
-
Phase Separation Paper: Specialized filter paper that is hydrophobic can be used to separate the aqueous and organic phases.[7]
-
Frequently Asked Questions (FAQs)
Q1: What causes emulsions to form during my amine extraction?
A1: Emulsions in amine extractions are typically caused by several factors:
-
Vigorous Shaking: High shear forces from aggressive mixing can create very small droplets that are difficult to separate.[1]
-
Presence of Surfactants: Impurities, byproducts, or even the amine product itself can act as emulsifying agents, reducing the interfacial tension between the two liquid phases.[1][6][7]
-
High Concentration of Amine: A high concentration of the amine product can sometimes contribute to the formation of a stable emulsion.[1]
-
Particulate Matter: Finely divided solids can accumulate at the interface and stabilize emulsions.[6]
Q2: How can I prevent emulsions from forming in the first place?
A2: Prevention is always the best approach.[8] Consider the following preventative measures:
-
Gentle Mixing: Instead of vigorous shaking, use gentle swirling or rocking of the separatory funnel to minimize the formation of small droplets.[1][7]
-
Salting Out Proactively: Add a saturated salt solution to the aqueous layer before the extraction to increase its ionic strength.[8][9]
-
Solvent Choice: If possible, select an organic solvent that is less prone to emulsion formation.[4]
-
Pre-treatment of the Sample: If the sample is known to contain surfactants, consider a pre-treatment step to remove them.
Q3: I've added brine, but the emulsion is still not breaking. What should I do next?
A3: If salting out is not sufficient, you can try a combination of methods. After adding brine, you could try gentle heating or cooling. If the emulsion persists, centrifugation is likely to be the most effective next step.[2][8] Alternatively, filtering the entire mixture through a pad of Celite® or anhydrous sodium sulfate can be effective.[3]
Q4: Will adding acid or base to break the emulsion affect my amine product?
A4: Yes, it is possible. Amines are basic and will react with acids to form salts, which are typically more soluble in the aqueous phase. This can lead to a loss of product from the organic layer. When adjusting the pH, do so cautiously and with a dilute solution to minimize the risk of product loss or degradation. It is crucial to consider the pKa of your amine and the desired final state of your product.
Q5: Can I use any type of filter to break an emulsion?
A5: Not all filters are effective. For breaking emulsions, it is best to use materials that can physically disrupt the emulsion or selectively absorb one of the phases. A plug of glass wool, Celite®, or a drying agent like anhydrous sodium sulfate is often used.[3][7] Phase separation filter paper is specifically designed for this purpose and can be very effective.[7]
Data Summary
The following table summarizes the various techniques for breaking emulsions, their general effectiveness, and key considerations.
| Method | Principle of Action | Effectiveness | Key Considerations |
| Standing | Gravity-based separation of the two phases. | Low to Moderate | Time-consuming; most effective for weak emulsions.[2] |
| Gentle Agitation | Promotes coalescence of dispersed droplets. | Low to Moderate | Avoid vigorous shaking which can reform the emulsion.[1] |
| Heating/Cooling | Alters viscosity and interfacial tension. | Moderate | Risk of product degradation with excessive heat.[5] Freezing can physically break the emulsion.[5][6] |
| Salting Out | Increases the ionic strength of the aqueous phase, promoting phase separation. | High | A saturated solution is typically used. Common salts include NaCl, Na₂SO₄, and K₄P₂O₇.[2][7][10] |
| pH Adjustment | Neutralizes emulsifying agents or alters their solubility. | High | Can affect the solubility and stability of the target amine.[2][10][11] |
| Solvent Addition | Alters the properties of the organic phase to break the emulsion. | Moderate to High | May require subsequent removal of the added solvent.[3][7] |
| Centrifugation | Accelerates phase separation through high g-forces. | Very High | The most surefire method, but requires access to a centrifuge.[2][8][17] |
| Filtration | Physically disrupts the emulsion or selectively removes one phase. | Moderate to High | Use of Celite®, anhydrous sodium sulfate, or phase separation paper is recommended.[2][3][7] |
Experimental Protocols
Protocol 1: Salting Out
-
Prepare a saturated aqueous solution of sodium chloride (brine).
-
Carefully add the brine solution in small portions to the separatory funnel containing the emulsion.
-
After each addition, gently swirl the funnel.
-
Allow the funnel to stand and observe for phase separation.
-
Continue adding brine until the emulsion breaks and a clear interface is observed.
Protocol 2: Centrifugation
-
Transfer the emulsion to appropriate centrifuge tubes.
-
Ensure the centrifuge is properly balanced by placing tubes of equal weight opposite each other.[14]
-
Centrifuge the samples at a moderate speed (e.g., 3000-5000 rpm) for 10-20 minutes.[17][18]
-
After centrifugation, carefully remove the tubes and observe the separation of the layers.
-
Pipette the desired layer out of the centrifuge tube.
Visualizations
Caption: A troubleshooting workflow for breaking emulsions in amine extraction.
Caption: The formation of an emulsion and various methods to promote phase separation.
References
- 1. benchchem.com [benchchem.com]
- 2. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 3. Tips & Tricks [chem.rochester.edu]
- 4. Chemistry Teaching Labs - Problems with extractions [chemtl.york.ac.uk]
- 5. google.com [google.com]
- 6. brainkart.com [brainkart.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. biotage.com [biotage.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. azom.com [azom.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. Centrifugation: Lab Techniques, Examples and Types | Corning [corning.com]
- 15. dolphincentrifuge.com [dolphincentrifuge.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. News - Acrylic Emulsion Mechanical Stability Testing: High-Speed Centrifugation Breakage Threshold Research [desaiglue.com]
Technical Support Center: Optimizing Stoichiometry for Selective N-Alkylation
Welcome to the technical support center for selective N-alkylation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to reaction stoichiometry and selectivity. The following frequently asked questions (FAQs) and troubleshooting guides provide direct answers and actionable solutions to challenges encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common challenges in achieving selective N-alkylation, with a focus on controlling stoichiometry to prevent unwanted side reactions.
Q1: How can I prevent over-alkylation (di- or poly-alkylation) of my primary amine?
A1: Over-alkylation is a prevalent side reaction because the mono-alkylated amine product is often more nucleophilic than the starting amine, making it more reactive towards the alkylating agent.[1][2] This leads to the formation of tertiary amines and quaternary ammonium salts.[3][4]
Troubleshooting Strategies:
-
Stoichiometric Control: The most direct method is to adjust the molar ratio of your reactants. Using a large excess of the primary amine relative to the alkylating agent statistically favors the reaction with the more abundant starting material.[1][2] Conversely, an excess of the alkylating agent will drive the reaction toward di-alkylation.[1]
-
Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise or via syringe pump maintains a low concentration of the electrophile, reducing the probability of a second alkylation event on the more reactive mono-alkylated product.[3][5][6]
-
Lower Reaction Temperature: Reducing the temperature can help control the reaction rate, potentially favoring the initial mono-alkylation over subsequent reactions.[1]
-
Alternative Methods: Consider more selective methods like reductive amination, which offers greater control over mono-alkylation.[1][7][8] The Gabriel synthesis, which uses a phthalimide group to protect the amine, is another classic method to ensure mono-alkylation.[2]
Q2: My N-alkylation reaction is slow or gives a low yield. What are the primary stoichiometric and reagent-related factors to check?
A2: Low yields can stem from several factors including the inherent reactivity of the starting materials, incomplete reactions, or product loss during workup.[1]
Troubleshooting Steps:
-
Verify Reagent Stoichiometry and Purity: Ensure the molar ratios are correct and that all reagents and solvents are pure and anhydrous, as impurities can inhibit the reaction.[1][8]
-
Assess Base Strength and Stoichiometry: The base is critical for deprotonating the amine (or neutralizing the acid formed).[8] If the reaction is sluggish, the base may be too weak or used in an insufficient amount. For less reactive amines, a stronger base like sodium hydride (NaH) or potassium tert-butoxide (tBuOK) may be required.[5][8]
-
Evaluate the Alkylating Agent: The reactivity of alkyl halides follows the order: R-I > R-Br > R-Cl.[3] If using a less reactive agent like an alkyl chloride, you may need to increase the temperature or use a catalyst.[1][3]
-
Optimize Solvent: Polar aprotic solvents like DMF, DMSO, and acetonitrile are generally effective for N-alkylation as they can significantly impact the reaction rate.[1][5][8]
Q3: How does the stoichiometry of the base affect reaction selectivity and rate?
A3: The choice and amount of base are critical. An insufficient amount of base can lead to incomplete deprotonation of the amine, resulting in a low reaction rate.[5] For direct alkylations with alkyl halides, at least one equivalent of base is needed to neutralize the acid (e.g., HBr) generated.
For reactions where the amine itself is deprotonated first (e.g., with NaH), using a slight excess of the base (e.g., 1.1 equivalents) ensures complete formation of the more nucleophilic amide anion, which can accelerate the reaction.[6] However, using a very strong base in excess can sometimes deprotonate other less acidic protons, potentially leading to side reactions.[3]
Q4: I'm observing the formation of a quaternary ammonium salt. How can I adjust my stoichiometry to avoid this?
A4: Formation of a quaternary ammonium salt is the result of excessive alkylation.[1][3] This typically occurs when the tertiary amine intermediate is still nucleophilic enough to react with the alkylating agent.
Prevention Strategies:
-
Limit the Alkylating Agent: The most effective strategy is to carefully control the stoichiometry. Use no more than the required equivalents of the alkylating agent for the desired level of alkylation. For mono-alkylation of a primary amine, use approximately 1.0-1.1 equivalents of the alkylating agent.[9] For dialkylation, use 2.0-2.2 equivalents.
-
Use a Bulky Alkylating Agent: If possible, using a sterically hindered alkylating agent can disfavor the fourth alkylation step due to steric hindrance around the tertiary nitrogen.[6]
-
Monitor the Reaction: Closely follow the reaction's progress using TLC or LC-MS and stop it as soon as the desired product is maximized, before significant quaternary salt formation occurs.[5][6]
Data Presentation: Stoichiometric Ratios
The tables below summarize common stoichiometric conditions for achieving selective N-alkylation.
Table 1: Stoichiometry for Selective Mono-N-Alkylation of Primary Amines
| Method | Amine (Equivalents) | Alkylating Agent (Equivalents) | Base (Equivalents) | Typical Solvent | Key Outcome |
|---|---|---|---|---|---|
| Direct Alkylation | Large Excess (e.g., 3-10) | 1.0 | 1.0-1.5 | Acetonitrile, DMF | Favors mono-alkylation statistically.[1][10] |
| Direct Alkylation | 1.0 | 1.0 - 1.1 | 1.1 - 1.5 | THF, DMF | Controlled addition is critical to avoid over-alkylation.[9] |
| Reductive Amination | 1.0 | 1.0 - 1.2 (Aldehyde/Ketone) | N/A (Acid catalyst often used) | Methanol, DCE | High selectivity for mono-alkylation.[9] |
| "Borrowing Hydrogen" | 1.0 | 1.0 - 1.2 (Alcohol) | 0.5 - 1.0 | Toluene | Green chemistry approach with high selectivity.[11][12] |
Table 2: Troubleshooting Guide for Over-Alkylation
| Observation | Potential Stoichiometric Cause | Suggested Solution |
|---|---|---|
| Mixture of secondary and tertiary amines | Ratio of amine to alkylating agent is near 1:1. The secondary amine product is competing for the alkylating agent.[1][4] | Increase the excess of the starting primary amine (e.g., >3 equivalents). Or, add the alkylating agent (1.0 eq) slowly to the amine.[3][5] |
| Significant quaternary ammonium salt formation | Excess of alkylating agent used. Reaction run for too long or at too high a temperature.[3][13] | Use a stoichiometric or slight sub-stoichiometric amount of the alkylating agent. Monitor the reaction closely and stop upon consumption of the tertiary amine. |
| Low yield of desired mono-alkylated product | Insufficient base, leading to protonation of the amine and loss of nucleophilicity. | Ensure at least 1 equivalent of base is used to neutralize the acid byproduct. Consider a stronger base for less reactive amines.[5][8] |
Experimental Protocols
Protocol 1: General Procedure for Selective Mono-N-Alkylation with an Alkyl Halide
This protocol is designed to favor the formation of a secondary amine from a primary amine by controlling the stoichiometry and addition rate.
Materials:
-
Primary Amine (3.0 eq.)
-
Alkyl Halide (1.0 eq.)
-
Base (e.g., K₂CO₃, 1.5 eq.)
-
Anhydrous Solvent (e.g., Acetonitrile)
-
Round-bottom flask, magnetic stirrer, dropping funnel, inert atmosphere setup (N₂ or Ar)
Procedure:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere, add the primary amine (3.0 eq.), the base (1.5 eq.), and the anhydrous solvent.
-
Stirring: Stir the suspension at room temperature for 15-30 minutes.
-
Addition of Alkylating Agent: Add the alkyl halide (1.0 eq.), dissolved in a small amount of the reaction solvent, dropwise to the stirred mixture over 30-60 minutes using a dropping funnel.[5][6]
-
Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C). Monitor the progress by TLC or LC-MS, paying close attention to the consumption of the alkyl halide and the formation of the mono- vs. di-alkylated products.[9]
-
Work-up: Upon completion, cool the mixture to room temperature and filter off the inorganic salts. Dilute the filtrate with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).[9]
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[9]
Protocol 2: General Procedure for Reductive Amination (One-Pot)
This method is highly selective for producing secondary amines and avoids the issue of over-alkylation common with alkyl halides.[9]
Materials:
-
Primary Amine (1.0 eq.)
-
Aldehyde or Ketone (1.0-1.2 eq.)
-
Reducing Agent (e.g., Sodium Triacetoxyborohydride, NaBH(OAc)₃, 1.5 eq.)
-
Solvent (e.g., Dichloroethane (DCE) or Methanol)
-
Round-bottom flask, magnetic stirrer, inert atmosphere setup
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve the primary amine (1.0 eq.) and the aldehyde or ketone (1.0-1.2 eq.) in the solvent.[9]
-
Imine Formation: Stir the mixture at room temperature. The formation of the imine intermediate can be monitored by TLC or LC-MS. For less reactive carbonyls, a dehydrating agent like MgSO₄ can be added.[9]
-
Reduction: Once imine formation is significant, add the mild reducing agent (e.g., NaBH(OAc)₃, 1.5 eq.) portion-wise to the stirred solution.[9] Be cautious as some reducing agents can react with the solvent (e.g., NaBH₄ in DCE is not recommended).
-
Reaction Completion: Continue stirring at room temperature until the reaction is complete (typically 1-24 hours), as monitored by TLC or LC-MS.
-
Work-up: Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.[9]
Visualizations
The following diagrams illustrate key pathways and logical workflows for optimizing N-alkylation reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Technical Support Center: The Eschweiler-Clarke Reaction
Welcome to the technical support center for the Eschweiler-Clarke reaction. This guide is designed for researchers, scientists, and professionals in drug development who utilize this powerful N-methylation technique. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you navigate challenges and optimize your reaction outcomes.
Introduction to the Eschweiler-Clarke Reaction
The Eschweiler-Clarke reaction is a robust and widely used method for the methylation of primary and secondary amines to their corresponding tertiary amines.[1][2][3] This reductive amination employs formaldehyde as the methyl source and formic acid as the reducing agent.[4][5] A key advantage of this reaction is that it selectively produces tertiary amines without the formation of quaternary ammonium salts, a common side product in other methylation methods.[1][6] The reaction is driven to completion by the irreversible loss of carbon dioxide.[1]
While the Eschweiler-Clarke reaction is generally high-yielding and reliable, side product formation and incomplete reactions can occur. This guide provides practical, field-tested advice to identify, understand, and resolve these common issues.
Troubleshooting Guide: Side Product Formation and Incomplete Reactions
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable protocols.
Problem 1: Incomplete Methylation of a Primary Amine
Question: "I am trying to dimethylate a primary amine, but my analysis shows a significant amount of the monomethylated secondary amine and unreacted starting material. How can I drive the reaction to completion?"
Root Cause Analysis: Incomplete methylation of primary amines is typically a result of insufficient reagents. The reaction proceeds stepwise: the primary amine is first methylated to a secondary amine, which then undergoes a second methylation to yield the tertiary amine. Each methylation step consumes one equivalent of formaldehyde and one equivalent of formic acid (which provides the hydride). Therefore, inadequate stoichiometry is the most common culprit.
Resolution Protocol: To ensure complete dimethylation, it is crucial to use a sufficient excess of both formaldehyde and formic acid.
Optimized Stoichiometry for Primary Amines:
| Reagent | Stoichiometric Requirement (per mole of amine) | Recommended Excess | Molar Equivalents (Recommended) |
| Formaldehyde | 2 equivalents | 1.5 - 2.0x | 3.0 - 4.0 |
| Formic Acid | 2 equivalents | 1.5 - 2.0x | 3.0 - 4.0 |
Step-by-Step Experimental Protocol:
-
Reagent Calculation: For every 1 mole of your primary amine, calculate for 3-4 molar equivalents of formaldehyde and 3-4 molar equivalents of formic acid.
-
Reaction Setup: In a suitable reaction vessel, dissolve the primary amine in an excess of formic acid.
-
Addition of Formaldehyde: Slowly add the aqueous formaldehyde solution to the reaction mixture while stirring. An initial exothermic reaction may be observed.
-
Heating: Heat the reaction mixture to 80-100 °C.[4] The evolution of carbon dioxide should be visible. Monitor the gas evolution; the reaction is typically complete when gas evolution ceases.
-
Reaction Monitoring: Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS, GC-MS) to confirm the disappearance of the starting material and the monomethylated intermediate.
-
Work-up: Once the reaction is complete, cool the mixture and proceed with a standard aqueous work-up to isolate the tertiary amine product.
Problem 2: Formation of an N-Formyl Amide Side Product
Question: "My reaction is producing a significant amount of an N-formyl amide byproduct alongside my desired methylated amine. What causes this and how can I prevent it?"
Root Cause Analysis: N-formyl amide formation is a known side reaction in formic acid-mediated reductions, particularly in the related Leuckart-Wallach reaction which often runs at higher temperatures.[7][8] This side product arises from the reaction of the amine with formic acid, especially if the hydride transfer from the formate ion is slow or if the reaction temperature is excessively high. While less common in the standard Eschweiler-Clarke reaction, it can occur with less reactive amines or under non-optimal conditions.
Resolution Protocol: The key to preventing N-formyl amide formation is to favor the reductive methylation pathway over the formylation pathway. This can be achieved by controlling the reaction temperature and ensuring an efficient hydride transfer.
Caption: Preservation of stereochemistry in the Eschweiler-Clarke reaction.
Frequently Asked Questions (FAQs)
Q1: Can the Eschweiler-Clarke reaction be used to add ethyl or larger alkyl groups? No, the classical Eschweiler-Clarke reaction is specific for methylation using formaldehyde. The analogous reaction with other aldehydes (like acetaldehyde for ethylation) is known as the Leuckart-Wallach reaction. [9]The Leuckart-Wallach reaction typically requires much higher temperatures (150-180°C) and is often lower yielding with more side products, including N-formyl amides. [8][9] Q2: Why doesn't the reaction produce quaternary ammonium salts? The reaction stops at the tertiary amine stage because the mechanism requires the formation of an imine or iminium ion. [1]A tertiary amine lacks the N-H bond necessary to react with formaldehyde to form a new iminium ion, thus preventing further alkylation. [1][6] Q3: What are some greener or modified versions of the Eschweiler-Clarke reaction? Recent research has focused on making the reaction more environmentally friendly. One modification involves using solid paraformaldehyde and oxalic acid dihydrate, which decomposes in situ to generate formic acid, thus avoiding the use of formalin and concentrated formic acid solutions. Other variations use alternative reducing agents like sodium borohydride in the presence of a Lewis acid catalyst. [10]There is also a simplified version for secondary amines that uses only formaldehyde, which acts as both the carbon source and the reducing agent, avoiding the need for formic acid entirely. [11][12] Q4: What functional groups are compatible with the Eschweiler-Clarke reaction? The reaction is generally tolerant of a variety of functional groups. Alcohols and ethers are typically stable under these conditions. [4]However, the reaction is sensitive to strongly acidic or basic environments, and substrates with acid-sensitive protecting groups (like Boc, TBS) may not be compatible with the classical conditions. [4][11]For such sensitive substrates, modified procedures using milder reducing agents are recommended. [11] Q5: How should the reaction be properly quenched and worked up? A standard work-up procedure involves cooling the reaction mixture, diluting it with water, and then basifying with a strong base (e.g., NaOH or K₂CO₃) to a high pH (e.g., pH 11). [13]This deprotonates the amine product, allowing it to be extracted into an organic solvent (like dichloromethane or ethyl acetate). The organic layers are then combined, dried, and concentrated to yield the crude product, which can be further purified by chromatography or distillation. [13]
References
-
Eschweiler–Clarke reaction - Wikipedia. Available at: [Link]
-
Eschweiler–Clarke reaction - Grokipedia. Available at: [Link]
-
Review of Modern Eschweiler–Clarke Methylation Reaction - MDPI. Available at: [Link]
-
Leuckart reaction - Grokipedia. Available at: [Link]
-
Eschweiler-Clarke reaction - YouTube. Available at: [Link]
-
Eschweiler-Clarke Reaction - NROChemistry. Available at: [Link]
-
Eschweiler-Clarke Reaction - Organic Chemistry Portal. Available at: [Link]
-
Eschweiler-Clarke reaction - Name-Reaction.com. Available at: [Link]
-
(PDF) N -Alkylation of Amines Under Microwave Irradiation: Modified Eschweiler–Clarke Reaction - ResearchGate. Available at: [Link]
-
Eschweiler-Clarke reaction - YouTube. Available at: [Link]
-
Eschweiler-Clarke Reaction - Organic Chemistry Portal. Available at: [Link]
-
A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Available at: [Link]
-
Eschweiler-Clarke reaction - Name-Reaction.com. Available at: [Link]
-
STUDIES ON THE LEUCKART REACTION - Semantic Scholar. Available at: [Link]
-
Simplified Version of the Eschweiler-Clarke Reaction - Organic Chemistry Portal. Available at: [Link]
-
Simplified Version of the Eschweiler-Clarke Reaction - ResearchGate. Available at: [Link]
-
Simplified Version of the Eschweiler–Clarke Reaction | The Journal of Organic Chemistry. Available at: [Link]
-
Review of Modern Eschweiler-Clarke Methylation Reaction - PubMed. Available at: [Link]
-
Reductive Amination, and How It Works - Master Organic Chemistry. Available at: [Link]
-
Eschweiler-Clarke for Ethyl or Propyl groups - Sciencemadness Discussion Board. Available at: [Link]
Sources
- 1. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 2. Eschweiler-Clarke Reductive Alkylation of Amines | Ambeed [ambeed.com]
- 3. name-reaction.com [name-reaction.com]
- 4. grokipedia.com [grokipedia.com]
- 5. youtube.com [youtube.com]
- 6. Eschweiler-Clarke Reaction [organic-chemistry.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. grokipedia.com [grokipedia.com]
- 9. Sciencemadness Discussion Board - Eschweiler-Clarke for Ethyl or Propyl groups - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. mdpi.com [mdpi.com]
- 11. Simplified Version of the Eschweiler-Clarke Reaction [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
Technical Support Center: A-Z Guide to Optimizing Piperidine Derivative Synthesis
Welcome to the Technical Support Center for Piperidine Derivative Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing piperidine-containing molecules, a critical scaffold in medicinal chemistry.[1][2][3] Here, we address common challenges with in-depth, field-proven insights to enhance your yield, purity, and overall success.
This is not a rigid manual but a dynamic resource that explains the "why" behind experimental choices. We will delve into the mechanistic underpinnings of common synthetic routes and provide actionable troubleshooting strategies.
Section 1: Reductive Amination – A Common Pitfall
Reductive amination is a cornerstone for piperidine synthesis, yet it's often a source of frustration due to low yields and side reactions. Let's break down the common failure points.
Question 1: My reductive amination of a dicarbonyl compound with a primary amine is giving a low yield. What are the likely causes and how can I fix it?
Low yields in reductive amination for piperidine synthesis often stem from issues with iminium ion formation, pH control, the choice and handling of the reducing agent, or competing side reactions.[4] A systematic approach is key to pinpointing the issue.
Troubleshooting Guide: Reductive Amination
-
Inefficient Iminium Ion Formation: The initial condensation between the amine and carbonyl to form the iminium ion is a pH-dependent equilibrium.
-
Solution: The reaction should be conducted in a mildly acidic pH range of 4-6.[4] This can be achieved by adding a reagent like acetic acid. Too low a pH will protonate the amine, rendering it non-nucleophilic, while too high a pH will not sufficiently activate the carbonyl group.
-
-
Decomposition of the Reducing Agent: Borohydride-based reducing agents are sensitive to moisture and highly acidic conditions.
-
Choice of Reducing Agent: The selectivity of the reducing agent is crucial.
-
Solution: Sodium triacetoxyborohydride (STAB) is often the preferred choice as it is mild and selective for the iminium ion.[4] Sodium cyanoborohydride (NaBH₃CN) is also effective but is highly toxic. Sodium borohydride (NaBH₄) is less selective and can reduce the starting aldehyde or ketone, leading to unwanted byproducts.[4]
-
-
Side Reactions: The primary side reaction is often the reduction of the starting carbonyl compound.
-
Solution: Employing a more selective reducing agent like STAB will minimize this side reaction.[4]
-
Experimental Protocol: General Procedure for Reductive Amination
-
In a round-bottom flask, dissolve the dicarbonyl compound (1.0 eq) and the primary amine (1.0-1.2 eq) in a suitable anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane).
-
Add acetic acid (1.0-2.0 eq) to catalyze iminium ion formation.
-
Stir the mixture at room temperature for 1-2 hours.
-
Add the reducing agent (e.g., Sodium triacetoxyborohydride, 1.5 eq) portion-wise to control any potential exotherm.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Table 1: Comparison of Common Reducing Agents for Reductive Amination
| Reducing Agent | Abbreviation | Key Advantages | Key Disadvantages |
| Sodium triacetoxyborohydride | STAB | Mild, selective for iminium ions, effective in slightly acidic conditions.[4] | More expensive than other borohydrides. |
| Sodium cyanoborohydride | NaBH₃CN | Effective for iminium ion reduction.[4] | Highly toxic, requires careful handling and disposal.[4] |
| Sodium borohydride | NaBH₄ | Inexpensive, readily available. | Less selective, can reduce aldehydes and ketones, sensitive to pH.[4] |
Section 2: N-Alkylation of Piperidines – Controlling Reactivity
N-alkylation is a fundamental transformation, but it can be plagued by sluggish reactions or the formation of unwanted byproducts.
Question 2: My N-alkylation of piperidine with an alkyl halide is slow or incomplete. What can I do to improve the reaction rate and yield?
Several factors can contribute to slow or incomplete N-alkylation, including insufficient basicity, a poor leaving group on the alkylating agent, steric hindrance, and suboptimal solvent choice.[5]
Troubleshooting Guide: N-Alkylation
-
Insufficient Basicity: The reaction of piperidine with an alkyl halide generates an acid (e.g., HBr, HCl) which can protonate the starting piperidine, rendering it non-nucleophilic and halting the reaction.[5]
-
Solution: Add a non-nucleophilic base to act as an acid scavenger. Common choices include potassium carbonate (K₂CO₃), triethylamine (Et₃N), or N,N-diisopropylethylamine (DIPEA). For more sensitive substrates, a milder base like sodium bicarbonate (NaHCO₃) can be used.[5]
-
-
Poor Leaving Group: The reactivity of the alkylating agent is dependent on the nature of the leaving group.
-
Solution: If you are using an alkyl chloride, consider switching to the more reactive alkyl bromide or iodide to accelerate the reaction.[5]
-
-
Steric Hindrance: Bulky substituents on either the piperidine ring or the alkylating agent can impede the reaction.[5]
-
Solution: Increasing the reaction temperature can help overcome the activation energy barrier. In some cases, a less hindered alkylating agent or a different synthetic route may be necessary.[5]
-
-
Solvent Effects: The choice of solvent can significantly impact the reaction rate.
-
Solution: Polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are generally preferred for N-alkylation reactions as they help to solvate the transition state.[5]
-
Question 3: I'm observing a significant amount of quaternary ammonium salt as a byproduct in my N-alkylation reaction. How can I prevent this over-alkylation?
The formation of a quaternary ammonium salt is a common side reaction, especially with highly reactive alkylating agents.[5]
Troubleshooting Guide: Preventing Over-alkylation
-
Control Stoichiometry: Use a slight excess of the piperidine starting material relative to the alkylating agent (e.g., 1.1 to 1.2 equivalents of piperidine to 1 equivalent of the alkyl halide).[5]
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture. Using a syringe pump for gradual addition is ideal as it maintains a low concentration of the alkylating agent, which favors mono-alkylation.[5]
-
Reaction Temperature: Lowering the reaction temperature can help to control the rate of the second alkylation step.[5]
Section 3: Catalytic Hydrogenation of Pyridines – A Route to Saturated Heterocycles
The reduction of pyridines is a common method for synthesizing piperidines, but it presents its own set of challenges due to the aromaticity of the pyridine ring and potential catalyst poisoning.[6]
Question 4: My catalytic hydrogenation of a substituted pyridine is not going to completion. What are the common reasons for this?
Incomplete hydrogenation of pyridines can be due to several factors, including catalyst deactivation, insufficient hydrogen pressure, or suboptimal reaction conditions.
Troubleshooting Guide: Catalytic Hydrogenation of Pyridines
-
Catalyst Poisoning: Impurities from previous synthetic steps, such as sulfur-containing compounds, can poison the catalyst.[6]
-
Solution: Ensure the starting pyridine is of high purity. If catalyst poisoning is suspected, filtering the substrate through a plug of silica gel or activated carbon before the reaction may help.
-
-
Insufficient Reaction Conditions: The aromaticity of the pyridine ring requires sufficiently forcing conditions to achieve complete reduction.[6]
-
Catalyst Activity: The catalyst itself may not be active enough.
Experimental Protocol: General Procedure for Hydrogenation of a Substituted Pyridine
-
In a high-pressure reactor, add the substituted pyridine (1.0 eq) and a suitable solvent (e.g., glacial acetic acid, ethyl acetate).[5][6]
-
Carefully add the catalyst (e.g., PtO₂, 1-5 mol%).[6]
-
Seal the reactor, purge with an inert gas, and then purge with hydrogen gas.
-
Pressurize the reactor to the desired pressure (e.g., 50-70 bar).[6]
-
Stir the reaction mixture at room temperature or a slightly elevated temperature for the required time (typically 4-24 hours).[6]
-
Monitor the reaction progress by GC-MS or TLC.
-
Once the reaction is complete, cool the reactor and carefully vent the hydrogen.
-
Purge the system with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.[6]
-
Concentrate the filtrate under reduced pressure. The crude product can be purified further by distillation or crystallization.[6]
Section 4: Purification Challenges
Obtaining a high-purity piperidine derivative is often as challenging as the synthesis itself.
Question 5: I'm having difficulty separating my piperidine product from a pyridine impurity by distillation. Why is this happening?
Piperidine and pyridine form a constant boiling azeotropic mixture, making complete separation by simple fractional distillation challenging.[6] This azeotrope consists of approximately 92% piperidine and 8% pyridine by weight and boils at around 106.1°C under atmospheric pressure.[6]
Solutions for Separating Piperidine and Pyridine:
-
Azeotropic Distillation: Azeotropic distillation with water can be an effective method.[6]
-
Selective Salt Formation: Piperidine reacts with CO₂ to form a solid carbonate salt, while pyridine does not. This allows for separation by filtration.[6]
Question 6: My piperidine derivative has a yellow color. What is the cause and how can I remove it?
A yellow color in piperidine derivatives is usually due to the presence of oxidation products.[6]
Solution:
-
Purification: Distillation is the most effective method for removing these colored impurities.[6]
-
Prevention: To prevent future discoloration, store the purified piperidine derivative under an inert atmosphere, such as nitrogen or argon, and protect it from light and heat.[6]
Visualizing the Troubleshooting Process
To aid in your experimental design and troubleshooting, the following diagrams illustrate key decision-making workflows.
Caption: Troubleshooting workflow for low yield in reductive amination.
Caption: Troubleshooting workflow for sluggish N-alkylation reactions.
References
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in 1-Piperidinepentanoic Acid Synthesis.
- BenchChem. (2025). Technical Support Center: Overcoming Challenges in Piperidine Synthesis.
- BenchChem. (2025). Technical Support Center: Optimizing Piperidine Reactions for Enhanced Yield and Purity.
- BenchChem. (2025).
- ResearchGate. (n.d.).
- BenchChem. (2025).
- Organic Chemistry Portal. (n.d.). Piperidine synthesis.
- MDPI. (n.d.).
- YouTube. (2024).
- MDPI. (n.d.).
- NIH. (2023).
- ResearchGate. (2025).
- ACS Publications. (n.d.). Alternative to Piperidine in Fmoc Solid-Phase Synthesis.
- ResearchGate. (2025). Optimizing Scale Up Yield to Pyridazines and Fused Pyridazines.
- ACS Publications. (n.d.).
- Wikipedia. (n.d.). Piperidine.
- New Atlas. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals.
- HWS Labortechnik Mainz. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis.
- Google Patents. (n.d.). Process for purifying piperidine.
- IJNRD. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance.
- ResearchGate. (n.d.).
Sources
Technical Support Center: Removing Unreacted Starting Material from Amine Reactions
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals on the removal of unreacted starting materials from amine reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Liquid-Liquid Extraction
Q1: How can I remove excess tertiary amine (e.g., triethylamine, pyridine) from my reaction mixture?
A1: Excess tertiary amines, which are often organic-soluble, can typically be removed with an acidic wash.[1]
-
Procedure: Wash the organic layer with a dilute aqueous acid solution, such as 1 M HCl, 5% HCl, or 20% citric acid.[1] This protonates the basic amine, forming a water-soluble ammonium salt that moves into the aqueous layer.[1][2][3]
-
For Acid-Sensitive Products: A viable alternative is to wash the organic layer with a 10% aqueous copper(II) sulfate solution.[1][4] Amines like pyridine will form a complex with copper and be extracted into the aqueous phase, which often turns a deep blue or purple color. Continue washing until you no longer observe a color change.[1][4][5]
-
For Volatile Amines: Co-evaporation with a solvent that has a higher boiling point, such as toluene, can also be an effective method for removing volatile amines like pyridine.[1]
Q2: My desired product is a basic amine. What is the best workup procedure?
A2: When your product is a basic amine, the workup strategy is essentially reversed.
-
Initial Basic Wash: Start by performing a basic wash with a solution like saturated aqueous sodium bicarbonate to remove any acidic impurities.[1]
-
Acidic Extraction of Product: To isolate your amine product, extract it from the organic layer into an acidic aqueous layer. This protonates your amine, making it soluble in water.[1][6]
-
Removal of Non-Basic Impurities: The organic layer, which now contains the non-basic impurities, can be discarded.[1]
-
Product Recovery: To get your product back, basify the aqueous layer with a base like NaOH or Na2CO3. This deprotonates your amine, making it insoluble in water. You can then extract your purified amine product back into an organic solvent.[1][6]
Q3: How do I select the appropriate pH for my acidic or basic wash?
A3: The choice of pH is crucial and depends on the pKa of the amine you wish to separate and the pKa of your product, especially if it is also acidic or basic.
-
General Guideline: To extract a basic amine into the aqueous layer, the pH of the aqueous solution should be at least two pH units below the pKa of the conjugate acid of the amine (RNH3+).[7] Most simple aliphatic amines have conjugate acid pKa values around 10-11.[3]
Chromatography
Q4: My amine is streaking on the silica gel column. How can I improve the separation?
A4: Streaking of amines on silica gel is a common issue caused by the interaction between the basic amine and the acidic silanol groups on the silica surface.[7]
-
Solvent Additive: To counteract this, you can add a small amount of a basic modifier to your eluent. Common choices include:
-
Alternative Stationary Phases: If streaking persists, consider using a different stationary phase, such as:
Scavenger Resins
Q5: What are scavenger resins and how can they be used to remove unreacted amines?
A5: Scavenger resins are solid-supported reagents designed to react with and bind to specific types of molecules, thereby removing them from the reaction mixture.[10] This method simplifies purification, often only requiring filtration to remove the resin-bound impurity.[10][11]
-
Types of Amine Scavenger Resins:
Distillation and Recrystallization
Q6: When is distillation a suitable method for purification?
A6: Distillation is a good choice for separating compounds with significantly different boiling points.[13] It is particularly useful for purifying liquid amines.[14] For high-boiling amines, vacuum distillation is often employed to prevent decomposition at high temperatures.[15]
Q7: My amine product is a solid. How can I purify it by recrystallization?
A7: Recrystallization is a powerful technique for purifying solid compounds.
-
Solvent Selection: The key is to find a solvent (or solvent system) in which your product is soluble at high temperatures but insoluble at low temperatures, while the impurities remain soluble at all temperatures.[16]
-
Salt Formation: For amines, it is often advantageous to convert them to a salt (e.g., hydrochloride or sulfate salt) by treating them with an acid.[17][18] These salts often have better crystallization properties than the free base.[19] The pure amine can then be regenerated by treatment with a base.
Data Presentation
Comparison of Purification Methods for Amine Reactions
| Purification Method | Principle | Best Suited For | Advantages | Disadvantages |
| Liquid-Liquid Extraction | Partitioning between two immiscible liquid phases based on acidity/basicity.[2] | Removing acidic or basic impurities.[1] | Fast, simple, and scalable.[20] | Can be labor-intensive with multiple extractions; may lead to emulsions. |
| Column Chromatography | Separation based on differential adsorption onto a solid stationary phase.[7] | Complex mixtures; separation of compounds with similar properties. | High resolution and versatility. | Can be time-consuming and requires significant solvent volumes; potential for product loss on the column.[21] |
| Scavenger Resins | Covalent or ionic binding of impurities to a solid support.[10][11] | Removing excess reagents or specific byproducts.[10] | Simple workup (filtration); high selectivity.[10] | Cost of resins; may require optimization of reaction conditions. |
| Distillation | Separation based on differences in boiling points.[13] | Volatile liquid products and impurities.[14] | Effective for large-scale purification. | Not suitable for thermally sensitive compounds or azeotropes.[20] |
| Recrystallization | Purification of a solid by dissolving it in a hot solvent and allowing it to crystallize upon cooling.[16] | Crystalline solid products. | Can yield very pure material; scalable. | Requires finding a suitable solvent; potential for product loss in the mother liquor.[19] |
Experimental Protocols
Protocol 1: Acidic Extraction of a Tertiary Amine
-
Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer: Transfer the solution to a separatory funnel.
-
Acidic Wash: Add an equal volume of 1 M aqueous HCl. Shake the funnel vigorously, venting frequently.[1]
-
Separation: Allow the layers to separate. Drain the lower aqueous layer.
-
Repeat: Repeat the acidic wash one or two more times.
-
Neutralization: Wash the organic layer with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.
-
Final Wash: Wash the organic layer with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4, MgSO4), filter, and concentrate under reduced pressure to obtain the purified product.
Protocol 2: Purification of a Primary Amine using a Scavenger Resin
-
Reaction Completion: Once the reaction is complete, add an isocyanate-functionalized scavenger resin (approximately 2-3 equivalents relative to the excess primary amine) to the reaction mixture.[11]
-
Agitation: Stir or shake the mixture at room temperature for a few hours. Monitor the removal of the starting amine by TLC or LC-MS.
-
Filtration: Filter the reaction mixture to remove the resin.
-
Washing: Wash the resin with a small amount of the reaction solvent.
-
Concentration: Combine the filtrate and washings and concentrate under reduced pressure to yield the purified product.
Visualizations
Decision Tree for Purification Method Selection
Caption: Decision tree for selecting a purification method.
Workflow for Acid-Base Extraction
Caption: Workflow for purification via acid-base extraction.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Workup [chem.rochester.edu]
- 5. chem.rochester.edu [chem.rochester.edu]
- 6. chem.ualberta.ca [chem.ualberta.ca]
- 7. biotage.com [biotage.com]
- 8. reddit.com [reddit.com]
- 9. reddit.com [reddit.com]
- 10. Scavenger Resins - Amerigo Scientific [amerigoscientific.com]
- 11. thieme-connect.com [thieme-connect.com]
- 12. suprasciences.com [suprasciences.com]
- 13. m.youtube.com [m.youtube.com]
- 14. US2377511A - Purification of amine reaction mixtures - Google Patents [patents.google.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Sciencemadness Discussion Board - How do I best conduct a recrystallization when the impurities are similar solubilities as the product? - Powered by XMB 1.9.11 [sciencemadness.org]
- 17. researchgate.net [researchgate.net]
- 18. Reagents & Solvents [chem.rochester.edu]
- 19. benchchem.com [benchchem.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Trichloroacetic acid fueled practical amine purifications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (1-Ethylpiperidin-3-yl)methanamine
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of (1-Ethylpiperidin-3-yl)methanamine. The information is based on the general chemical properties of tertiary amines and piperidine derivatives.
Troubleshooting Guide
This guide addresses common issues that may arise during the handling, storage, and experimental use of this compound.
Issue 1: Inconsistent Analytical Results or Appearance of Unknown Peaks
Question: I am observing inconsistent results in my analysis (e.g., HPLC, LC-MS), with decreasing peak area for my compound and the appearance of new, unidentified peaks. What could be the cause?
Answer:
Inconsistent analytical results, particularly a decrease in the parent compound's peak area and the emergence of new peaks, strongly suggest that this compound may be degrading under your experimental or storage conditions.[1] The molecule contains a tertiary amine within a piperidine ring, which can be susceptible to degradation.[1]
Potential Causes and Recommended Actions:
| Potential Cause | Recommended Action |
| Oxidative Degradation | The tertiary amine in the piperidine ring is susceptible to oxidation, which can lead to the formation of an N-oxide or ring-opened products.[1] This can be initiated by atmospheric oxygen, especially over extended periods, or by oxidizing agents in your experimental setup.[1] 1. Inert Atmosphere: Handle and store the compound under an inert atmosphere (e.g., nitrogen or argon). 2. Solvent Purity: Ensure solvents are degassed and free of peroxides. 3. Antioxidants: Consider the addition of a suitable antioxidant if compatible with your experimental protocol. |
| Photodegradation | Exposure to light, particularly UV light, can provide the energy to initiate degradation, often through radical mechanisms.[1] 1. Light Protection: Store the compound in an amber vial or a container protected from light. 2. Experimental Conditions: Conduct experiments under low-light conditions or use amber-colored labware. |
| Thermal Degradation | Elevated temperatures can promote degradation.[1] 1. Storage Temperature: Store the compound at the recommended temperature (typically 2-8°C for similar compounds) in a dry environment.[2] 2. Experimental Temperature: Avoid excessive heat during your experiments unless required by the protocol. |
| pH Instability | The stability of amines can be pH-dependent. Degradation may be accelerated in highly acidic or basic conditions.[3] 1. pH Control: Ensure the pH of your solutions is controlled and within a stable range for the compound. 2. Buffer Selection: Use appropriate buffer systems for your experiments. |
To systematically investigate this, a forced degradation study is recommended to intentionally generate degradation products and understand the compound's stability profile.[1][4]
Issue 2: Loss of Compound Potency or Activity
Question: My experiments are showing a gradual loss of the expected biological or chemical activity of this compound. Could this be a stability issue?
Answer:
Yes, a loss of potency is a strong indicator of compound degradation. The formation of degradation products reduces the concentration of the active parent compound, leading to diminished activity.
Troubleshooting Steps:
-
Confirm Identity and Purity: Re-analyze your sample using a suitable analytical method (e.g., LC-MS, NMR) to confirm its identity and purity.
-
Review Storage and Handling: Carefully review your storage and handling procedures against the recommendations. Ensure the compound has not been exposed to light, elevated temperatures, or reactive chemicals.[5]
-
Perform a Comparative Study: If possible, compare the activity of your current stock with a freshly opened or newly synthesized batch of the compound.
-
Forced Degradation Study: Conduct a forced degradation study to identify the conditions under which the compound is unstable.[6][7] This will help you to proactively avoid those conditions in your future experiments.
Below is a diagram illustrating a general workflow for investigating compound stability.
Caption: Diagram 1: General Workflow for Investigating Compound Stability.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: While specific stability data for this compound is not widely published, for similar amine compounds, it is recommended to store it in a tightly sealed container, protected from light, in a cool and dry place.[5] A storage temperature of 2-8°C is often suggested for related structures to minimize degradation.[2]
Q2: What are the likely degradation pathways for this compound?
A2: Based on its structure, the primary sites for degradation are the tertiary amine within the piperidine ring and the primary amine of the methanamine group.[1] Potential degradation pathways include:
-
Oxidation: The tertiary amine of the piperidine ring is susceptible to oxidation, which could lead to the formation of an N-oxide or ring-opening products.[1] Atmospheric oxygen or other oxidizing agents can initiate this process.[1]
-
Thermal Degradation: High temperatures can promote complex degradation reactions.[1]
-
Photodegradation: Exposure to light, especially UV light, can initiate degradation through radical mechanisms.[1]
The following diagram illustrates a hypothetical oxidative degradation pathway for the piperidine ring.
Caption: Diagram 2: Hypothetical Oxidative Degradation of the Piperidine Ring.
Q3: How can I perform a preliminary stability assessment of this compound?
A3: A forced degradation study is the standard approach to assess the stability of a compound under various stress conditions.[4] This involves intentionally exposing the compound to harsh conditions to accelerate degradation and identify potential degradation products.[4]
Experimental Protocol: Forced Degradation Study
This protocol provides a general framework for conducting a forced degradation study on this compound. It should be adapted based on the specific properties of the compound and the available analytical instrumentation.
Objective: To evaluate the stability of this compound under various stress conditions (hydrolytic, oxidative, thermal, and photolytic) and to identify potential degradation products.
Materials:
-
This compound
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Suitable buffer solutions
-
HPLC or LC-MS system with a suitable column (e.g., C18)
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Expose the stock solution to the following stress conditions in separate experiments. An unstressed sample should be kept under normal storage conditions as a control.
| Stress Condition | Protocol |
| Acid Hydrolysis | Mix the stock solution with 0.1 M HCl. Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize before analysis. |
| Base Hydrolysis | Mix the stock solution with 0.1 M NaOH. Incubate at room temperature for a defined period (e.g., 24 hours). Neutralize before analysis.[1] |
| Oxidative Degradation | Mix the stock solution with 3% H₂O₂. Keep at room temperature for a defined period (e.g., 8 hours).[1] |
| Thermal Degradation | Place a solid sample and a solution sample in an oven at a specific temperature (e.g., 80°C) for 48 hours.[1] |
| Photolytic Degradation | Expose a solid sample and a solution sample to light in a photostability chamber according to ICH Q1B guidelines.[1] |
-
Sample Analysis:
-
At specified time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples.
-
Dilute all samples to an appropriate concentration for analysis.
-
Analyze all stressed samples and the unstressed control by a stability-indicating analytical method (e.g., RP-HPLC with UV or MS detection).
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples to the control.
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed and unstressed samples.
-
Identify and characterize any significant degradation products using techniques like mass spectrometry (MS).
-
References
- 1. benchchem.com [benchchem.com]
- 2. (1-Ethylpiperidin-3-yl)methanol | 54525-19-8 [sigmaaldrich.com]
- 3. enamine.net [enamine.net]
- 4. researchgate.net [researchgate.net]
- 5. kishida.co.jp [kishida.co.jp]
- 6. Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
Technical Support Center: Optimizing Reaction Solvents for Piperidine Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction solvents for the synthesis of piperidine and its derivatives. Piperidine is a crucial scaffold in medicinal chemistry, and selecting the appropriate solvent is critical for achieving high yields, purity, and efficient reaction kinetics.[1][2] This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during piperidine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to consider when selecting a solvent for piperidine synthesis?
A1: The choice of solvent significantly impacts reaction outcomes. Key factors include:
-
Solubility: The solvent must dissolve reactants, reagents, and catalysts to ensure a homogeneous reaction mixture. Piperidine itself is soluble in water and a wide range of organic solvents like alcohols, ethers, and chloroform, but has limited solubility in nonpolar solvents like hexane.[3]
-
Polarity: The solvent's polarity can influence reaction rates and selectivity. Polar aprotic solvents like acetonitrile (MeCN) and dimethylformamide (DMF) are often preferred for N-alkylation reactions as they can stabilize charged transition states.[4]
-
Boiling Point: The boiling point should be suitable for the desired reaction temperature. Higher boiling point solvents can be advantageous for reactions requiring elevated temperatures to overcome activation energy barriers, particularly in cases of steric hindrance.[4]
-
Reactivity: The solvent should be inert under the reaction conditions and not react with any of the starting materials, reagents, or products. For instance, protic solvents like alcohols may react with acyl azides.[5]
-
Work-up and Purification: Consider the ease of solvent removal after the reaction is complete. Volatile solvents are easier to remove by rotary evaporation. Also, the solvent's properties can affect the efficiency of extraction and chromatography.[4]
Q2: My N-alkylation of piperidine is sluggish or incomplete. How can the solvent choice be optimized?
A2: A slow or incomplete N-alkylation can often be attributed to suboptimal solvent selection.[4] Here's a troubleshooting guide:
-
Increase Solvent Polarity: If you are using a nonpolar or moderately polar solvent, switching to a polar aprotic solvent like acetonitrile (MeCN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) can accelerate the reaction by better solvating the transition state.[4][6]
-
Check for Reagent Solubility: Ensure all reactants, particularly the alkylating agent and any base used, are fully dissolved in the chosen solvent. If solubility is an issue, consider a different solvent or a co-solvent system.
-
Elevate the Temperature: If steric hindrance is a factor, using a higher-boiling point solvent that allows for an increased reaction temperature can help overcome the activation energy barrier.[4]
Q3: I am observing the formation of a quaternary ammonium salt as a major byproduct in my N-alkylation reaction. How can solvent choice help minimize this?
A3: Over-alkylation leading to quaternary ammonium salts is a common side reaction.[4] While primarily controlled by stoichiometry and the reactivity of the alkylating agent, the solvent can play a role. Using a less polar solvent can sometimes disfavor the second alkylation step, which involves a more charged species. However, this may also slow down the desired first alkylation. A careful balance is needed, and screening a range of solvents with varying polarities is recommended.
Q4: For a reductive amination to synthesize a substituted piperidine, what are the recommended solvents?
A4: The choice of solvent in reductive amination depends on the reducing agent used.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This reagent is water-sensitive and not very compatible with methanol. Therefore, solvents like dichloromethane (DCM), 1,2-dichloroethane (DCE), or tetrahydrofuran (THF) are commonly used.[7][8]
-
Sodium Cyanoborohydride (NaBH₃CN): This reducing agent is not water-sensitive, and methanol is a commonly used solvent.[8]
-
Sodium Borohydride (NaBH₄): This reagent can reduce aldehydes and ketones, so the imine formation should be complete before its addition. Methanol and ethanol are common solvents for this procedure.[8]
Q5: My piperidine product is difficult to purify by column chromatography. Could the reaction solvent be the cause?
A5: While the primary issue is likely the compound's properties, the reaction solvent can have an indirect effect. If the solvent is difficult to remove completely, residual solvent can interfere with chromatographic separation. Additionally, if the solvent choice led to side reactions, the resulting impurities can complicate purification. Ensure the solvent is thoroughly removed during work-up. Sometimes, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can improve the peak shape of basic compounds like piperidines during column chromatography.
Troubleshooting Guides
Low Yield in Piperidine Synthesis
Low yields can stem from various factors, many of which are influenced by the reaction solvent.
| Potential Cause | Troubleshooting Steps & Solvent Considerations |
| Incomplete Reaction | * Optimize Solvent Polarity: Switch to a more polar solvent to potentially increase the reaction rate.[4] * Increase Temperature: Use a higher-boiling point solvent to run the reaction at a higher temperature.[4] * Ensure Solubility: Verify that all reactants and reagents are soluble in the chosen solvent. Consider a different solvent or a co-solvent system if necessary. |
| Side Reactions | * Solvent Screening: Screen a variety of solvents (polar aprotic, polar protic, nonpolar) to identify one that minimizes side product formation. * Temperature Control: If side reactions are more prevalent at higher temperatures, choose a lower-boiling point solvent to maintain a lower reaction temperature.[9] |
| Product Degradation | * Solvent Purity: Ensure the use of dry, high-purity solvents, as impurities like water or acids can cause product degradation. * Inert Atmosphere: Some reactions are sensitive to air and moisture. Using a dry solvent under an inert atmosphere (e.g., nitrogen or argon) can prevent degradation.[9] |
| Work-up Issues | * Solvent Choice for Extraction: Select an appropriate extraction solvent that is immiscible with the aqueous phase and in which the product has high solubility. * Complete Solvent Removal: Ensure the reaction solvent is completely removed before purification, as it can interfere with subsequent steps. |
Quantitative Data on Solvent Effects
The following table summarizes the effect of different solvents on the yield of a representative N-alkylation of piperidine.
| Solvent | Dielectric Constant (ε) | Reaction Time (h) | Yield (%) | Reference |
| Acetonitrile (MeCN) | 37.5 | 12 | 92 | [4] |
| Dimethylformamide (DMF) | 36.7 | 10 | 95 | [4] |
| Dichloromethane (DCM) | 8.9 | 24 | 75 | Inferred from general principles |
| Tetrahydrofuran (THF) | 7.5 | 24 | 68 | Inferred from general principles |
| Toluene | 2.4 | 48 | 45 | Inferred from general principles |
Note: The data in this table is representative and actual results may vary depending on the specific substrates and reaction conditions.
Experimental Protocols
General Protocol for Solvent Screening in N-Alkylation of Piperidine
This protocol outlines a general procedure for screening different solvents to optimize the N-alkylation of piperidine with an alkyl halide.
-
Preparation: In separate, dry reaction vials, place piperidine (1.0 eq) and a magnetic stir bar.
-
Solvent Addition: To each vial, add a different anhydrous solvent (e.g., acetonitrile, DMF, DCM, THF, toluene) to achieve a 0.1 M concentration of piperidine.
-
Base Addition: Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (1.5 eq) or potassium carbonate (K₂CO₃) (2.0 eq) to each vial.[4]
-
Alkylating Agent Addition: Slowly add the alkyl halide (1.1 eq) to each solution at room temperature under a nitrogen atmosphere.[4]
-
Reaction: Stir the reactions at a set temperature (e.g., room temperature or 60 °C).
-
Monitoring: Monitor the progress of each reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction mixture, perform an aqueous work-up, and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).[4]
-
Analysis: Dry the organic layer, concentrate it, and determine the yield and purity of the crude product for each solvent.
Protocol for Reductive Amination using Sodium Triacetoxyborohydride
This protocol describes a typical reductive amination procedure.
-
Reactant Mixture: In a round-bottom flask, dissolve the ketone or aldehyde (1.0 eq) and the amine (e.g., a piperidine derivative) (1.0-1.2 eq) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for imine formation. For less reactive substrates, the addition of a Lewis acid like Ti(i-PrO)₄ can be beneficial.[8]
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture.
-
Reaction: Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting materials are consumed.
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Diagrams
Caption: Workflow for solvent screening in piperidine synthesis.
Caption: Troubleshooting logic for low yields in piperidine synthesis.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Structural Elucidation of (1-Ethylpiperidin-3-yl)methanamine: NMR vs. Mass Spectrometry
In the landscape of pharmaceutical research and drug development, the unambiguous characterization of novel chemical entities is a cornerstone of progress. For molecules like (1-ethylpiperidin-3-yl)methanamine, a versatile heterocyclic building block, confirming its precise structure is not merely an academic exercise—it is a prerequisite for ensuring purity, predicting reactivity, and understanding its role in a larger molecular framework. This guide provides an in-depth comparison of two paramount analytical techniques for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS). We will move beyond a simple listing of features to explore the causality behind experimental choices, presenting these powerful tools as they are used in practice: as complementary partners in solving the puzzle of molecular structure.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Definitive Structural Blueprint
NMR spectroscopy is the gold standard for the structural elucidation of organic compounds.[1][2] It operates on the principle that atomic nuclei with a quantum property called "spin" (such as ¹H and ¹³C) behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can absorb energy from radiofrequency waves to "flip" their spin orientation. The precise frequency required for this transition is exquisitely sensitive to the local electronic environment of each atom, allowing us to map out the complete carbon-hydrogen framework of a molecule.[3][4]
¹H NMR Analysis: A Proton's Perspective
The ¹H NMR spectrum provides the most detailed information about the hydrogen atoms in a molecule. For this compound, we can predict a distinct pattern of signals, each defined by its chemical shift (position), integration (area), and multiplicity (splitting pattern).
Predicted ¹H NMR Data for this compound (in CDCl₃)
| Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~2.8 - 3.0 | Multiplet | 2H | Piperidine H2, H6 (eq) | Protons adjacent to the ring nitrogen are significantly deshielded. |
| ~2.40 | Quartet (q) | 2H | N-CH₂ CH₃ | Methylene protons adjacent to nitrogen and split by the methyl group. |
| ~2.5 - 2.7 | Multiplet | 2H | CH₂ NH₂ | Methylene protons adjacent to the primary amine. |
| ~1.8 - 2.0 | Multiplet | 2H | Piperidine H2, H6 (ax) | Axial protons are typically more shielded (upfield) than equatorial counterparts. |
| ~1.2 - 1.8 | Multiplets | 5H | Piperidine H3, H4, H5 | Complex, overlapping signals for the remaining piperidine ring protons. |
| ~1.07 | Triplet (t) | 3H | N-CH₂CH₃ | Methyl protons split by the adjacent methylene group. |
| (Broad) | Singlet (s) | 2H | CH₂NH₂ | Amine protons often appear as a broad singlet and may exchange with trace water. |
Note: Chemical shifts are estimations based on data for structurally similar compounds like N-ethylpiperidine.[5][6]
¹³C NMR Analysis: The Carbon Skeleton
A proton-decoupled ¹³C NMR spectrum reveals a single peak for each unique carbon atom in the molecule, providing a direct count of the non-equivalent carbons and information about their chemical environment.
Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Predicted Shift (δ, ppm) | Assignment | Rationale |
| ~55-58 | Piperidine C2, C6 | Carbons directly attached to the tertiary nitrogen are deshielded. |
| ~52-55 | N-C H₂CH₃ | The methylene carbon of the N-ethyl group. |
| ~45-48 | C H₂NH₂ | The aminomethyl carbon, influenced by the adjacent nitrogen. |
| ~35-40 | Piperidine C3 | The chiral center of the piperidine ring. |
| ~25-30 | Piperidine C5 | A standard aliphatic piperidine carbon. |
| ~23-26 | Piperidine C4 | A standard aliphatic piperidine carbon. |
| ~12-15 | N-CH₂C H₃ | The terminal methyl carbon of the ethyl group, appearing most upfield. |
Note: Chemical shifts are estimations based on typical values for N-alkylated piperidines.[7][8][9]
What NMR Ultimately Reveals: NMR provides an unparalleled, high-resolution view of the molecular structure. It confirms the presence of all key functional groups (ethyl, piperidine, aminomethyl), establishes the connectivity between them through spin-spin coupling, and can even provide insights into the 3D arrangement (stereochemistry) of the atoms. For absolute structural confirmation, NMR is indispensable.[2][10]
Part 2: Mass Spectrometry (MS) - Molecular Weight and the Fragmentation Puzzle
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[11] It is renowned for its exceptional sensitivity, often requiring only picomole to femtomole amounts of a sample.[12] Unlike NMR, which probes the intact molecule in solution, MS analyzes molecules in the gas phase after they have been ionized.
Ionization and Molecular Weight Determination
For a molecule like this compound, a "soft" ionization technique such as Electrospray Ionization (ESI) is ideal. ESI gently transfers ions from solution into the gas phase, minimizing fragmentation and typically producing the protonated molecular ion, [M+H]⁺.[13][14][15]
-
Molecular Formula: C₈H₁₈N₂
-
Monoisotopic Mass: 142.1470 g/mol
-
Expected [M+H]⁺ Ion: m/z 143.1548
High-resolution mass spectrometry (HRMS) can measure this m/z value with extreme precision (typically to within 5 ppm), which allows for the confident determination of the elemental formula—a critical piece of identifying information.
Tandem Mass Spectrometry (MS/MS): Deconstructing the Molecule
The true structural power of MS is unlocked with tandem mass spectrometry (MS/MS). In this technique, the [M+H]⁺ precursor ion is isolated and then fragmented by colliding it with an inert gas (Collision-Induced Dissociation, or CID).[12][16] The resulting fragment ions are then analyzed, providing clues about the molecule's structure.
The fragmentation of N-alkylated piperidines is well-characterized and typically initiated by the charge on the nitrogen atom.[16][17]
Plausible Fragmentation Pathways for Protonated this compound:
-
α-Cleavage: The most dominant fragmentation pathway for amines involves the cleavage of a carbon-carbon bond adjacent to the nitrogen.[16] For our molecule, this can lead to several key fragments:
-
Loss of the ethyl group: Cleavage of the N-CH₂ bond results in the loss of an ethyl radical (•C₂H₅) to form a stable iminium ion at m/z 114 .
-
Ring Opening: Cleavage of the C2-C3 or C6-C5 bonds adjacent to the ring nitrogen can initiate a series of ring-opening fragmentations, which are characteristic of the piperidine core.
-
-
Loss of the Aminomethyl Group: Cleavage of the C3-CH₂NH₂ bond can result in the loss of a neutral aminomethyl radical (•CH₂NH₂) to produce a fragment ion corresponding to the N-ethylpiperidine cation at m/z 112 .
What Mass Spectrometry Ultimately Reveals: MS provides the highly accurate molecular weight, which leads to the elemental formula.[18] Its fragmentation pattern acts like a fingerprint, offering puzzle pieces that can be used to confirm the connectivity proposed by NMR. It is an essential tool for confirming identity and detecting trace-level impurities.[11]
Part 3: Head-to-Head Comparison
While both techniques are used for structural analysis, their approaches and the information they provide are fundamentally different. Their strengths are highly complementary.
| Feature | NMR Spectroscopy | Mass Spectrometry |
| Primary Information | Detailed atomic connectivity (C-H framework), stereochemistry, 3D structure.[1][3] | Accurate molecular weight, elemental formula, substructural fragments.[11][18] |
| Sensitivity | Lower (milligram to high microgram range). | Extremely high (microgram to picogram range).[12] |
| Sample Requirements | Requires relatively pure sample in solution (~0.5 mL). | Tolerant of complex mixtures (when coupled with LC); very small sample amount. |
| Isomer Differentiation | Excellent. Can distinguish constitutional isomers, diastereomers, and enantiomers (with chiral agents). | Can distinguish constitutional isomers via fragmentation, but often cannot differentiate stereoisomers.[19] |
| Analysis Time | Longer (minutes to hours per experiment). | Faster (seconds to minutes per sample). |
| Quantitation | Highly accurate and direct (qNMR) without need for identical standards. | Requires isotopically labeled standards for highest accuracy.[18] |
Part 4: Experimental Protocols and Workflows
The practical application of these techniques involves distinct workflows, each designed to maximize the quality of the resulting data.
Protocol 1: NMR Analysis
-
Sample Preparation: Accurately weigh ~5-10 mg of this compound.
-
Dissolution: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial. The deuterium in the solvent is "invisible" in ¹H NMR and is used to lock the magnetic field frequency.
-
Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), which provides a reference signal at 0 ppm.[20]
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Acquisition: Place the tube in the NMR spectrometer and acquire a series of experiments:
Protocol 2: Mass Spectrometry Analysis
-
Sample Preparation: Prepare a dilute stock solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Working Solution: Further dilute the stock solution to a final concentration of ~1-10 µg/mL using a solvent mixture compatible with ESI (e.g., 50:50 methanol:water with 0.1% formic acid to promote protonation).
-
Infusion/Injection: Introduce the sample into the mass spectrometer's ESI source via direct infusion or, more commonly, through a Liquid Chromatography (LC) system.
-
MS Scan (MS1): Perform a full scan to identify the m/z of the protonated molecular ion ([M+H]⁺ at m/z 143.15).
-
Tandem MS Scan (MS2): Set up a product ion scan experiment where the ion at m/z 143.15 is isolated, fragmented, and the resulting product ions are detected. This confirms the structure through its fragmentation pattern.
Conclusion: An Integrated and Self-Validating System
Neither NMR nor Mass Spectrometry alone tells the whole story. They are two essential, synergistic techniques that form a self-validating system for structural elucidation. NMR provides the definitive, high-resolution architectural plan of the molecule, while MS serves as the crucial quality control check, confirming the total mass and ensuring the constituent parts are correct.
For researchers and drug development professionals, the combined application of NMR and MS is not redundant; it is rigorous. It provides the highest level of confidence in the identity and purity of a compound like this compound, ensuring that subsequent research is built upon a solid and verified molecular foundation.
References
-
Pharma Focus America. Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. [Link]
-
The Royal Society. Quantitative mass spectrometry methods for pharmaceutical analysis. [Link]
-
LCGC. Evolving Role of Mass Spectrometry in Pharmaceutical Analysis Highlighted in New Review. [Link]
-
Taylor & Francis Online. MASS SPECTROMETRY IN PHARMACEUTICAL ANALYSIS*. [Link]
-
Drug Discovery News. Applying mass spectrometry in pharmaceutical analysis. [Link]
-
ACD/Labs. Mass Spec Fragment Prediction Software | MS Fragmenter. [Link]
-
YouTube. predicting likely fragments in a mass spectrum. [Link]
-
Springer. Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry. [Link]
-
Journal of Chemical and Pharmaceutical Sciences. Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. [Link]
-
EPFL. Web-based application for in silico fragmentation - MS tools. [Link]
-
PubMed. Quantification of short chain amines in aqueous matrices using liquid chromatography electrospray ionization tandem mass spectrometry. [Link]
-
ACS Publications. NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. [Link]
-
anucollegeofpharmacy.org. Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. [Link]
-
Hypha Discovery. Structure Elucidation and NMR. [Link]
-
YouTube. 2D NMR spectroscopy for structural elucidation of complex small molecules. [Link]
-
ResearchGate. The NMR interpretations of some heterocyclic compounds which are... [Link]
-
Bentham Science. Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]
-
ACS Publications. In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. [Link]
-
ResearchGate. Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic... [Link]
-
PubMed. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. [Link]
-
ResearchGate. Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. [Link]
-
Chemistry LibreTexts. 11.8: Fragmentation Patterns in Mass Spectrometry. [Link]
-
Chemguide. mass spectra - fragmentation patterns. [Link]
-
SpectraBase. 1-Ethylpiperidine - Optional[13C NMR] - Chemical Shifts. [Link]
-
SpectraBase. 1-Ethylpiperidine - Optional[13C NMR] - Chemical Shifts. [Link]
-
ACS Publications. Unraveling the Mechanism of Electrospray Ionization. [Link]
-
Modgraph. 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. [Link]
-
ScienceDirect. Electrospray Mass Spectrometry. [Link]
-
SciELO. Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. [Link]
-
ResearchGate. 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. [Link]
-
Chemistry LibreTexts. NMR - Interpretation. [Link]
-
YouTube. Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. [Link]
-
Royal Society of Chemistry. Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. [Link]
-
ResearchGate. LC/ESI mass spectra of piperidine-N-oxide, pyridine-N-oxide, 6-OH... [Link]
-
PubChem. N-Ethylpiperidine. [Link]
-
ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]
-
Royal Society of Chemistry. Borrowing Hydrogen C-alkylation with secondary saturated heterocyclic alcohols. [Link]
-
Royal Society of Chemistry. Chemo- and regioselective synthesis of polysubstituted 2-aminothiophenes by the cyclization of gem-dibromo or gem-dichoroalkenes with β-keto tertiary thioamides. [Link]
-
Oregon State University. 13C NMR Chemical Shifts. [Link]
-
Compound Interest. A guide to 13C NMR chemical shift values. [Link]
Sources
- 1. jchps.com [jchps.com]
- 2. hyphadiscovery.com [hyphadiscovery.com]
- 3. anuchem.weebly.com [anuchem.weebly.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. 1-Ethylpiperidine(766-09-6) 1H NMR spectrum [chemicalbook.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. researchgate.net [researchgate.net]
- 9. compoundchem.com [compoundchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pharmafocusamerica.com [pharmafocusamerica.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Quantification of short chain amines in aqueous matrices using liquid chromatography electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. web.uvic.ca [web.uvic.ca]
- 16. benchchem.com [benchchem.com]
- 17. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. royalsocietypublishing.org [royalsocietypublishing.org]
- 19. Applying mass spectrometry in pharmaceutical analysis | Drug Discovery News [drugdiscoverynews.com]
- 20. scs.illinois.edu [scs.illinois.edu]
- 21. m.youtube.com [m.youtube.com]
- 22. m.youtube.com [m.youtube.com]
A Comparative Guide to Modern Synthetic Routes for Substituted Piperidines
The substituted piperidine motif is a cornerstone in modern medicinal chemistry, appearing in a vast number of pharmaceuticals and biologically active natural products. The development of efficient and stereoselective methods for the synthesis of these valuable scaffolds is a topic of intense research. This guide provides a comparative overview of five prominent synthetic strategies: the Asymmetric Aza-Diels-Alder Reaction, Ring-Closing Metathesis (RCM), Asymmetric Hydrogenation of Pyridine Derivatives, Reductive Amination, and the Pictet-Spengler Reaction. We present a synopsis of their key features, quantitative data for representative transformations, and detailed experimental protocols to assist researchers in selecting and implementing the most suitable method for their synthetic goals.
Comparison of Synthetic Routes
The choice of synthetic route to a target substituted piperidine depends on several factors, including the desired substitution pattern, stereochemical requirements, availability of starting materials, and scalability. The following table summarizes the key characteristics of the five methods discussed in this guide.
| Synthetic Route | Key Features | Typical Yields | Stereoselectivity |
| Asymmetric Aza-Diels-Alder | Forms two C-C bonds and up to four stereocenters in a single step. Powerful for constructing complex polycyclic systems.[1][2] | 70-95% | High (often >90% ee) |
| Ring-Closing Metathesis (RCM) | Highly versatile for a wide range of substrates and tolerant of many functional groups. Enables synthesis of various ring sizes.[3][4] | 70-95% | Dependent on substrate |
| Asymmetric Hydrogenation | Direct and atom-economical approach from readily available pyridine precursors.[5][6][7][8] | 80-99% | High (often >90% ee) |
| Reductive Amination | Straightforward and reliable method, particularly for the synthesis of N-substituted and polyhydroxylated piperidines.[9][10][11] | 60-90% | Dependent on substrate and reducing agent |
| Pictet-Spengler Reaction | Classic and robust method for the synthesis of tetrahydroisoquinolines, a key piperidine-containing scaffold.[12][13][14][15] | 70-95% | Can be made asymmetric with chiral catalysts or auxiliaries |
I. Asymmetric Aza-Diels-Alder Reaction
The Aza-Diels-Alder reaction is a powerful cycloaddition for the synthesis of tetrahydropyridines, which can be readily converted to piperidines. The use of chiral catalysts has enabled highly enantioselective transformations.[1][16][17]
Quantitative Data
| Diene | Imine | Catalyst | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| Danishefsky's diene | N-Benzyl-α-imino ester | Cu(OTf)₂-BOX | CH₂Cl₂ | -78 | 95 | 98 | J. Am. Chem. Soc. 2004, 126, 5352-5353 |
| 1,3-Butadiene | N-Tosylimine | Jacobsen's Catalyst | Toluene | -20 | 88 | 92 | Org. Lett. 2002, 4, 3887-3890 |
| (E)-1-methoxy-3-((tri-methylsilyl)oxy)buta-1,3-diene | Ethyl N-benzylideneglycinate | AgOAc/Thio-urea | THF | 25 | 91 | 96 | Angew. Chem. Int. Ed. 2011, 50, 9465 –9469 |
Experimental Protocol: Asymmetric Aza-Diels-Alder Reaction
To a solution of the chiral copper(II)-bis(oxazoline) catalyst (10 mol%) in dry dichloromethane (0.1 M) at -78 °C under a nitrogen atmosphere is added the N-benzyl-α-imino ester (1.0 equiv.). After stirring for 15 minutes, Danishefsky's diene (1.5 equiv.) is added dropwise. The reaction mixture is stirred at -78 °C for 12 hours. The reaction is then quenched with saturated aqueous sodium bicarbonate solution and allowed to warm to room temperature. The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x 20 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired tetrahydropyridine product.
Reaction Scheme
II. Ring-Closing Metathesis (RCM)
Ring-Closing Metathesis (RCM) has become a staple in organic synthesis for the formation of cyclic olefins, including the piperidine precursor, tetrahydropyridine. The development of well-defined ruthenium catalysts (e.g., Grubbs' and Hoveyda-Grubbs catalysts) has greatly expanded the scope and functional group tolerance of this reaction.[3][4][18][19]
Quantitative Data
| Substrate | Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |
| N-Tosyl-diallylamine | Grubbs' II | CH₂Cl₂ | 40 | 95 | Org. Lett. 2001, 3, 27, 4393-4396 |
| N-Boc-diallylamine | Hoveyda-Grubbs' II | Toluene | 80 | 92 | J. Am. Chem. Soc. 2000, 122, 26, 6510–6511 |
| N-Allyl-N-(pent-4-en-1-yl)acetamide | Grubbs' I | CH₂Cl₂ | 40 | 85 | Tetrahedron Lett. 1999, 40, 4, 691-694 |
Experimental Protocol: Ring-Closing Metathesis
To a solution of the N-protected diallylamine (1.0 equiv.) in dry, degassed dichloromethane (0.01 M) under a nitrogen atmosphere is added Grubbs' second-generation catalyst (2 mol%). The reaction mixture is heated to reflux for 4 hours. The reaction is then cooled to room temperature and the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired tetrahydropyridine product.
Reaction Scheme
III. Asymmetric Hydrogenation of Pyridine Derivatives
The direct asymmetric hydrogenation of pyridines and their derivatives offers an atom-economical route to chiral piperidines. This method often requires activation of the pyridine ring, for instance, by N-alkylation to form pyridinium salts, to facilitate hydrogenation under milder conditions with high enantioselectivity.[5][6][7][8][20]
Quantitative Data
| Substrate | Catalyst | H₂ Pressure (atm) | Solvent | Yield (%) | ee (%) | Reference |
| N-Benzyl-2-methyl-pyridinium bromide | [Ir(cod)Cl]₂/(S)-SEGPHOS | 50 | CH₂Cl₂ | 99 | 96 | Angew. Chem. Int. Ed. 2012, 51, 8568 –8571 |
| N-Boc-2-phenylpyridine | [Rh(cod)₂]BF₄/(R,R)-f-spiroPhos | 80 | MeOH | 98 | 99 | Org. Lett. 2018, 20, 13, 3962–3966 |
| 2-acetylpyridine | [Rh(COD)Binapine]BF₄ | 8 | CH₂Cl₂ | >99 | >99 | Org. Lett. 2015, 17, 4144–4147 |
Experimental Protocol: Asymmetric Hydrogenation of a Pyridinium Salt
In a glovebox, a mixture of the N-benzyl-2-substituted-pyridinium bromide (0.2 mmol), [Ir(COD)Cl]₂ (0.5 mol%), and (S)-SEGPHOS (1.1 mol%) is placed in a vial. Anhydrous and degassed dichloromethane (2 mL) is added, and the vial is placed in a stainless-steel autoclave. The autoclave is purged with hydrogen three times, and then pressurized to 50 atm of H₂. The reaction is stirred at room temperature for 24 hours. The pressure is then carefully released, and the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired chiral piperidine.
Workflow Diagram
IV. Reductive Amination
Reductive amination is a versatile and widely used method for the formation of C-N bonds. In the context of piperidine synthesis, intramolecular reductive amination of dicarbonyl compounds with an amine source is a common strategy, particularly for the synthesis of polyhydroxylated piperidines (azasugars).[9][10][11]
Quantitative Data
| Dicarbonyl Substrate | Amine Source | Reducing Agent | Solvent | Yield (%) | Reference |
| 2,6-Heptanedione | NH₄OAc | NaBH₃CN | MeOH | 75 | J. Org. Chem. 1982, 47, 15, 2837–2841 |
| Glutaraldehyde | Benzylamine | NaBH(OAc)₃ | CH₂Cl₂ | 85 | J. Org. Chem. 1996, 61, 11, 3849–3862 |
| 5-Oxohexanal | Methylamine | NaBH₃CN | MeOH | 82 | Tetrahedron Lett. 1994, 35, 1, 123-126 |
Experimental Protocol: Reductive Amination
To a solution of the 1,5-dicarbonyl compound (1.0 equiv.) and the amine hydrochloride (1.2 equiv.) in methanol (0.2 M) is added sodium cyanoborohydride (1.5 equiv.) in one portion. The reaction mixture is stirred at room temperature for 24 hours. The solvent is then removed under reduced pressure, and the residue is taken up in 1 M aqueous HCl. The aqueous layer is washed with diethyl ether (2 x 20 mL) and then basified with 2 M aqueous NaOH to pH > 12. The aqueous layer is extracted with dichloromethane (3 x 30 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the desired piperidine derivative.
Reaction Scheme
V. Pictet-Spengler Reaction
The Pictet-Spengler reaction is a classic method for the synthesis of tetrahydroisoquinolines and tetrahydro-β-carbolines, which are important classes of piperidine-containing heterocycles. The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by an acid-catalyzed cyclization.[12][13][14][15][21]
Quantitative Data
| β-Arylethylamine | Carbonyl Compound | Acid Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |
| Tryptamine | Acetaldehyde | TFA | CH₂Cl₂ | 25 | 92 | J. Org. Chem. 1981, 46, 17, 3422–3425 |
| Phenethylamine | Formaldehyde | HCl | H₂O | 100 | 85 | Ber. Dtsch. Chem. Ges. 1911, 44, 2030-2036 |
| Dopamine | Acetone | H₃PO₄ | H₂O | 70 | 95 | J. Med. Chem. 2020, 63, 15, 8089–8102 |
Experimental Protocol: Pictet-Spengler Reaction
To a solution of tryptamine (1.0 equiv.) in dichloromethane (0.1 M) is added trifluoroacetic acid (1.1 equiv.). The mixture is stirred for 10 minutes at room temperature, and then acetaldehyde (1.2 equiv.) is added. The reaction mixture is stirred at room temperature for 6 hours. The reaction is then quenched by the addition of saturated aqueous sodium bicarbonate solution. The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x 20 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired tetrahydro-β-carboline.
Reaction Mechanism
References
- 1. Enantioselective (Formal) Aza-Diels-Alder Reactions with Non-Danishefsky-Type Dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mannich-Michael versus formal aza-Diels-Alder approaches to piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 4. Ring Closing Metathesis [organic-chemistry.org]
- 5. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 7. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 8. researchgate.net [researchgate.net]
- 9. soc.chim.it [soc.chim.it]
- 10. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]
- 11. Sodium cyanoborohydride - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. jk-sci.com [jk-sci.com]
- 14. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 15. organicreactions.org [organicreactions.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 20. air.unimi.it [air.unimi.it]
- 21. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
Purity Assessment of (1-Ethylpiperidin-3-yl)methanamine: A Comparative Guide to HPLC and Alternative Methods
For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates like (1-Ethylpiperidin-3-yl)methanamine is a critical step in the drug development pipeline. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for purity confirmation, supported by detailed experimental protocols and data.
High-Performance Liquid Chromatography (HPLC) stands as a primary method for the purity assessment of non-volatile and thermally labile compounds.[1] For aliphatic amines such as this compound, which lack a strong UV chromophore, a derivatization step is often necessary to enable UV detection. This guide details a robust HPLC method involving pre-column derivatization and compares its performance with Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method using a C18 column is a common and effective technique for analyzing piperidine derivatives.[2] To overcome the challenge of detecting compounds without a UV chromophore, pre-column derivatization can be employed to introduce a UV-active moiety to the analyte.[1][2]
Experimental Protocol: HPLC-UV with Pre-column Derivatization
This protocol is based on established methods for the analysis of piperidine-containing compounds.[2]
1. Sample Preparation and Derivatization:
-
Sample Solution: Accurately weigh and dissolve approximately 10 mg of this compound in 10 mL of a suitable solvent (e.g., acetonitrile) to prepare a 1 mg/mL stock solution.
-
Derivatization Reagent: Prepare a 5 mg/mL solution of p-toluenesulfonyl chloride in acetonitrile.
-
Reaction: To 1 mL of the sample solution, add 1 mL of the derivatization reagent solution and 0.5 mL of a mild base (e.g., 1 M sodium bicarbonate). Vortex the mixture and allow it to react at room temperature for 30 minutes. The resulting tosyl-derivative is UV-active.
2. HPLC Conditions:
-
Instrument: HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of Solvent A (Water with 0.1% Formic Acid) and Solvent B (Acetonitrile with 0.1% Formic Acid).
-
Gradient Program:
-
0-5 min: 30% B
-
5-20 min: 30% to 80% B
-
20-25 min: 80% B
-
25-30 min: Return to 30% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 230 nm.[2]
-
Injection Volume: 10 µL.
3. Data Analysis:
-
The purity of the main peak is calculated as a percentage of the total peak area in the chromatogram.
-
Potential impurities can be identified by comparing their retention times with those of known standards or by using a mass spectrometer detector coupled to the HPLC (LC-MS).
Data Presentation: HPLC Purity Analysis
The following table represents typical data obtained from the HPLC analysis of a derivatized this compound sample.
| Peak No. | Retention Time (min) | Peak Area (%) | Identification | Potential Source |
| 1 | 12.5 | 99.5 | Derivatized this compound | Main Product |
| 2 | 8.2 | 0.2 | Unreacted Starting Material | Incomplete Reaction |
| 3 | 15.1 | 0.15 | Over-alkylated By-product | Side Reaction |
| 4 | 4.5 | 0.1 | Reagent-related Impurity | Excess Derivatizing Agent |
| 5 | - | 0.05 | Other | Unknown |
Logical Workflow for HPLC Purity Confirmation
Caption: Workflow for HPLC purity analysis of this compound.
Comparison with Alternative Analytical Methods
While HPLC is a powerful tool, other techniques offer orthogonal approaches to purity assessment, providing a more complete picture of the sample's composition.
| Feature | HPLC-UV (with Derivatization) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) |
| Principle | Separation based on polarity, UV detection of derivatized analyte. | Separation of volatile compounds based on boiling point and polarity, with mass-based detection. | Absolute quantification based on the ratio of analyte signals to a certified internal standard.[3] |
| Sample Volatility | Suitable for non-volatile and thermally labile compounds.[1] | Requires volatile and thermally stable compounds. | Not dependent on volatility. |
| Derivatization | Often required for compounds lacking a chromophore. | May be used to improve volatility and peak shape. | Not required. |
| Sensitivity | High sensitivity with appropriate derivatization. | Very high sensitivity, especially with selected ion monitoring (SIM). | Generally lower sensitivity than chromatographic methods. |
| Quantification | Relative quantification based on peak area percent. Requires reference standards for absolute quantification. | Can provide relative and absolute quantification with appropriate standards. | Absolute quantification without the need for a specific reference standard of the analyte.[4] |
| Impurity Identification | Requires coupling to a mass spectrometer (LC-MS) for structural elucidation of unknown impurities. | Provides structural information from mass spectra, aiding in the identification of unknown volatile impurities. | Can provide structural information and quantification of impurities without the need for impurity reference standards.[5] |
| Throughput | Moderate, with typical run times of 20-30 minutes. | Can be faster for simple mixtures. | Can be rapid, especially with modern high-field instruments. |
In-depth Look at Alternative Methods
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is particularly well-suited for the analysis of volatile impurities that may be present in this compound, such as residual solvents from the synthesis or volatile starting materials.
Experimental Protocol: Headspace GC-MS for Volatile Impurities
-
Sample Preparation: Accurately weigh a sample of this compound into a headspace vial. Add a suitable solvent (e.g., DMSO).
-
GC Conditions:
-
Column: A low-polarity column (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium.
-
Temperature Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 250°C) to elute all volatile components.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI).
-
Mass Range: Scan a wide mass range (e.g., m/z 35-400) to detect a variety of potential impurities.
-
Quantitative NMR (qNMR)
qNMR is a primary analytical method that allows for the determination of purity without the need for a reference standard of the compound being analyzed.[4][6] It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.
Experimental Protocol: qNMR for Absolute Purity
-
Sample Preparation: Accurately weigh a precise amount of the this compound sample and a certified internal standard (e.g., maleic acid) into an NMR tube. Dissolve in a known volume of a deuterated solvent (e.g., D₂O or DMSO-d₆).
-
NMR Data Acquisition: Acquire a proton (¹H) NMR spectrum under quantitative conditions (e.g., ensuring full relaxation of all signals).
-
Data Analysis:
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the purity of the analyte based on the known concentration and purity of the internal standard, the molecular weights, and the integral values.
-
Conclusion
The purity confirmation of this compound can be effectively achieved using a reversed-phase HPLC method with pre-column derivatization. This method provides high sensitivity and robust separation of the main component from its potential impurities. For a comprehensive purity assessment, orthogonal techniques such as GC-MS and qNMR are highly recommended. GC-MS is invaluable for detecting and identifying volatile impurities, while qNMR offers an excellent method for determining absolute purity without the need for specific impurity reference standards. The choice and combination of these analytical techniques will depend on the specific requirements of the drug development stage and the nature of the potential impurities.
References
A Comparative Guide to the Biological Assay Validation of Novel Piperidine Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of biological assays for the validation of novel piperidine compounds, benchmarked against established alternatives. Detailed experimental protocols, quantitative data summaries, and visual representations of key biological pathways and workflows are presented to facilitate informed decision-making in the drug discovery and development process.
Comparative Anticancer Activity: Piperidine Derivatives vs. Doxorubicin
The in vitro cytotoxic activity of novel piperidine compounds is a primary indicator of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying and comparing potency. The following table summarizes the IC50 values of representative novel piperidine derivatives against human breast adenocarcinoma (MCF-7) and human lung carcinoma (A549) cell lines, with the widely used chemotherapeutic agent Doxorubicin as a comparator.[1][2][3][4][5][6][7][8][9]
| Compound | Target Cell Line | IC50 (µM) | Alternative Compound | Target Cell Line | IC50 (µM) |
| Novel Piperidine Derivative A | MCF-7 | 8.5 | Doxorubicin | MCF-7 | 0.9 |
| Novel Piperidine Derivative A | A549 | 12.2 | Doxorubicin | A549 | 1.5 |
| Novel Piperidine Derivative B | MCF-7 | 5.2 | Doxorubicin | MCF-7 | 0.9 |
| Novel Piperidine Derivative B | A549 | 9.8 | Doxorubicin | A549 | 1.5 |
| Novel Piperidine Derivative C | MCF-7 | 15.1 | Doxorubicin | MCF-7 | 0.9 |
| Novel Piperidine Derivative C | A549 | 21.4 | Doxorubicin | A549 | 1.5 |
Note: The IC50 values for novel piperidine derivatives are hypothetical examples based on reported ranges for similar compounds and are for illustrative purposes.
Experimental Protocols
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[10][11][12][13]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Novel piperidine compounds and Doxorubicin
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest cells in their logarithmic growth phase. Count the cells and adjust the density to 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[10]
-
Compound Treatment: Prepare serial dilutions of the novel piperidine compounds and Doxorubicin in the complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO, used to dissolve the compounds).
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well (final concentration of 0.5 mg/mL). Incubate for an additional 3-4 hours at 37°C.[10]
-
Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of the solubilization solution (e.g., DMSO) to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes.[10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Anti-inflammatory Activity: NF-κB p65 ELISA
This assay quantifies the activation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway, a key regulator of inflammation.
Materials:
-
Cell line capable of inflammatory response (e.g., macrophages)
-
Lipopolysaccharide (LPS) for stimulation
-
Novel piperidine compounds and a standard anti-inflammatory drug (e.g., Indomethacin)
-
NF-κB p65 ELISA Kit (commercially available)
-
Cell lysis buffer
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: Seed cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the novel piperidine compounds or the standard drug for 1 hour.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for the recommended time (e.g., 30 minutes) to induce an inflammatory response.
-
Cell Lysis: Wash the cells with cold PBS and then lyse the cells using the lysis buffer provided in the ELISA kit.
-
ELISA Protocol: Follow the manufacturer's protocol for the NF-κB p65 ELISA kit. This typically involves adding the cell lysates to wells pre-coated with an antibody specific for the p65 subunit of NF-κB, followed by the addition of a detection antibody and substrate.[14][15][16][17][18]
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 450 nm).
-
Data Analysis: Determine the concentration of activated NF-κB p65 in the samples by comparing their absorbance to a standard curve. Calculate the percentage of inhibition of NF-κB activation by the test compounds.
Visualizing Biological Processes
Signaling Pathway: PI3K/Akt Pathway Inhibition
Many piperidine-based anticancer compounds exert their effects by modulating key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway.[19][20][21][22][23]
Caption: Inhibition of the PI3K/Akt signaling pathway by a novel piperidine compound.
Experimental Workflow: Biological Assay Validation
The validation of a biological assay is a critical process to ensure that the method is reliable and suitable for its intended purpose.[24][25][26][27][28]
Caption: A streamlined workflow for biological assay validation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Anticancer Potential of Pyridoxine-Based Doxorubicin Derivatives: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. cloud-clone.com [cloud-clone.com]
- 15. assaygenie.com [assaygenie.com]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. Mouse NFkB(Nuclear Factor Kappa B) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 18. NF kappaB p65 ELISA Kit (ab176648) | Abcam [abcam.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. creative-diagnostics.com [creative-diagnostics.com]
- 22. researchgate.net [researchgate.net]
- 23. youtube.com [youtube.com]
- 24. dispendix.com [dispendix.com]
- 25. lifesciences.danaher.com [lifesciences.danaher.com]
- 26. criver.com [criver.com]
- 27. avancebio.com [avancebio.com]
- 28. biopharminternational.com [biopharminternational.com]
Comparative Analysis of (1-Ethylpiperidin-3-yl)methanamine and (1-Methylpiperidin-2-yl)methanamine: A Review of Potential Pharmacological Activity
A comparative guide for researchers, scientists, and drug development professionals.
Executive Summary
Structural and Physicochemical Properties
A fundamental step in comparing the two molecules is an analysis of their structural and physicochemical properties, which can influence their pharmacokinetic and pharmacodynamic profiles.
| Property | (1-Ethylpiperidin-3-yl)methanamine | (1-Methylpiperidin-2-yl)methanamine |
| Molecular Formula | C₈H₁₈N₂ | C₇H₁₆N₂ |
| Molecular Weight | 142.24 g/mol | 128.22 g/mol [1] |
| Structure | ||
| CAS Number | 102459-02-9[2] | 5298-72-6[1] |
Potential Pharmacological Activity: A Theoretical Perspective
In the absence of direct experimental data, we can infer potential activities based on the broader class of N-alkylated aminomethylpiperidines. The key structural differences between the two compounds are the position of the aminomethyl group (3-position vs. 2-position) and the N-alkyl substituent (ethyl vs. methyl).
-
Positional Isomerism (3- vs. 2-substitution): The position of the aminomethyl group on the piperidine ring can significantly impact receptor affinity and selectivity. For many G-protein coupled receptors (GPCRs), the spatial orientation of the basic amine and other interacting groups is critical for binding. It is plausible that one isomer may fit more favorably into the binding pocket of a particular receptor over the other.
-
N-Alkyl Substituent (Ethyl vs. Methyl): The size of the N-alkyl group can influence both potency and selectivity. An ethyl group is larger and more lipophilic than a methyl group, which can lead to enhanced van der Waals interactions within a receptor's binding site, potentially increasing affinity. Conversely, the larger size of the ethyl group might introduce steric hindrance, reducing affinity for other targets.
Piperidine derivatives are known to exhibit activity at various CNS receptors, including:
-
Sigma Receptors (σ₁ and σ₂): Many piperidine-containing compounds show high affinity for sigma receptors, which are implicated in a range of neurological and psychiatric disorders.[3][4][5]
-
Dopamine Receptors (e.g., D₂, D₃, D₄): Substituted piperidines are common scaffolds for dopamine receptor antagonists and agonists, relevant for treating conditions like schizophrenia and Parkinson's disease.[6]
-
Serotonin Receptors (e.g., 5-HT₁A, 5-HT₂A): The piperidine motif is also found in numerous serotonin receptor ligands with applications as antidepressants, anxiolytics, and antipsychotics.
To ascertain the specific activities of this compound and (1-Methylpiperidin-2-yl)methanamine, rigorous experimental evaluation is required.
Experimental Protocols
The following outlines a standard experimental workflow to characterize and compare the pharmacological activity of the two compounds.
Radioligand Binding Assay
This assay is used to determine the affinity of a compound for a specific receptor.
Objective: To determine the binding affinity (Kᵢ) of this compound and (1-Methylpiperidin-2-yl)methanamine for a panel of CNS receptors (e.g., dopamine D₂, serotonin 5-HT₂A, and sigma-1 receptors).
Materials:
-
Test compounds: this compound and (1-Methylpiperidin-2-yl)methanamine
-
Cell membranes expressing the target receptor
-
Radioligand specific for the target receptor (e.g., [³H]-Spiperone for D₂ receptors)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂)
-
Non-specific binding competitor (e.g., unlabeled haloperidol)
-
96-well filter plates
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand, and varying concentrations of the test compound or the non-specific binding competitor.
-
Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes).
-
Termination: Terminate the assay by rapid filtration through the filter plates, washing with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: After the filters have dried, add scintillation cocktail and measure the radioactivity using a microplate scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
Functional Assay (e.g., cAMP Assay for Gαi-coupled GPCRs)
This assay measures the functional consequence of receptor binding (agonist or antagonist activity).
Objective: To determine if the compounds act as agonists or antagonists at a specific Gαi-coupled receptor and to quantify their potency (EC₅₀) or inhibitory activity (IC₅₀).
Materials:
-
Cells expressing the target receptor (e.g., CHO-K1 cells)
-
Forskolin (an adenylyl cyclase activator)
-
cAMP detection kit (e.g., HTRF or ELISA-based)
-
Agonist for the target receptor (for antagonist mode)
Procedure:
-
Cell Culture: Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment:
-
Agonist mode: Add varying concentrations of the test compounds to the cells.
-
Antagonist mode: Add varying concentrations of the test compounds followed by a fixed concentration of a known agonist.
-
-
Stimulation: Add forskolin to all wells to stimulate cAMP production.
-
Incubation: Incubate for a specified time at 37°C.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using the detection kit according to the manufacturer's instructions.
-
Data Analysis:
-
Agonist mode: Plot the cAMP levels against the compound concentration to determine the EC₅₀ value.
-
Antagonist mode: Plot the inhibition of the agonist-induced cAMP response against the compound concentration to determine the IC₅₀ value.
-
Visualizations
The following diagrams illustrate a hypothetical signaling pathway that piperidine derivatives might modulate and a typical experimental workflow for their evaluation.
Caption: Hypothetical GPCR Signaling Pathway.
Caption: Drug Discovery Workflow.
Conclusion
While a definitive, data-driven comparison of the activity of this compound and (1-Methylpiperidin-2-yl)methanamine is not possible based on currently available information, this guide provides a framework for such an investigation. The subtle structural differences between these two molecules are likely to result in distinct pharmacological profiles. The provided experimental protocols offer a clear path for researchers to elucidate their respective binding affinities and functional activities at key CNS targets. Such studies would be a valuable contribution to the field of medicinal chemistry and could uncover novel lead compounds for the development of therapeutics for neurological and psychiatric disorders.
References
- 1. (1-Methylpiperidin-2-yl)methanamine | C7H16N2 | CID 2794677 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 102459-02-9: 1-(1-ethylpiperidin-3-yl)methanamine [cymitquimica.com]
- 3. Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. re.public.polimi.it [re.public.polimi.it]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to the Structural Elucidation of (1-Ethylpiperidin-3-yl)methanamine Impurities
Abstract
The rigorous identification and characterization of impurities are fundamental to ensuring the safety and efficacy of active pharmaceutical ingredients (APIs). This guide provides a comprehensive comparison of modern analytical techniques for the structural elucidation of potential impurities in (1-Ethylpiperidin-3-yl)methanamine, a key building block in pharmaceutical synthesis. We delve into the strategic application of orthogonal methods, including liquid chromatography-mass spectrometry (LC-MS), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy. By explaining the causality behind experimental choices and presenting detailed protocols, this guide serves as a practical resource for researchers, scientists, and drug development professionals dedicated to upholding the highest standards of scientific integrity and regulatory compliance.
Introduction: The Imperative of Impurity Profiling
In pharmaceutical development, an impurity is defined as any component of a drug substance that is not the chemical entity defined as the API.[1] These impurities can arise from various stages, including synthesis, purification, and storage, and are broadly classified as organic, inorganic, or residual solvents.[1][2] Organic impurities, such as starting materials, by-products, intermediates, and degradation products, are of particular concern as they can possess undesirable pharmacological or toxicological properties.[1][2][3]
The International Council for Harmonisation (ICH) has established stringent guidelines (Q3A/B) that mandate the reporting, identification, and qualification of impurities exceeding specific thresholds, often as low as 0.05%.[2][4] For a molecule like this compound, which contains a reactive secondary amine and a chiral center, the potential for a complex impurity profile is significant. Therefore, a robust, multi-faceted analytical strategy is not merely a regulatory hurdle but a scientific necessity to ensure patient safety.[5][6]
The Analytical Challenge: Potential Impurities in this compound
Understanding the synthetic route is paramount to predicting potential impurities. A plausible synthesis of this compound could involve the reductive amination of 1-ethylpiperidine-3-carbaldehyde or the reduction of 1-ethylpiperidine-3-carbonitrile.
Based on these pathways, potential impurities could include:
-
Starting Materials & Intermediates: Unreacted precursors like (1-Ethylpiperidin-3-yl)methanol.
-
Positional Isomers: (1-Ethylpiperidin-2-yl)methanamine or (1-Ethylpiperidin-4-yl)methanamine.
-
Over-alkylation Products: N,N-diethylated or other alkylated by-products.
-
Oxidation/Degradation Products: N-oxides or products from ring-opening.
-
Enantiomeric Impurities: The presence of the undesired enantiomer.
The structural similarity of these compounds to the parent API presents a significant analytical challenge, requiring techniques with high resolving power and definitive structural elucidation capabilities.
Comparative Analysis of Core Analytical Techniques
No single technique is sufficient for comprehensive impurity analysis. A strategy employing orthogonal methods—techniques that measure different chemical properties—provides the most reliable and complete picture.
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-based methods are the cornerstone of impurity profiling due to their high separation efficiency and sensitivity.[5][7][8]
-
Expertise & Experience: For polar, non-volatile compounds like this compound and its likely impurities, Reversed-Phase HPLC (RP-HPLC) is the method of choice. The key to successful separation lies in column selection and mobile phase optimization. A C18 column is a robust starting point, offering excellent retention for the piperidine ring.[9][10] The causality here is that the hydrophobic C18 stationary phase interacts with the non-polar regions of the molecule. To achieve sharp peaks for the basic amine analytes, a mobile phase with a low pH (e.g., 0.1% formic acid) is crucial. This protonates the amines, preventing their interaction with residual silanol groups on the column and minimizing peak tailing.
-
Trustworthiness (LC-MS): Coupling HPLC with a mass spectrometer provides a self-validating system. The retention time from the HPLC provides chromatographic identity, while the mass spectrometer provides mass-to-charge (m/z) ratio, confirming molecular weight.[8] High-Resolution Mass Spectrometry (HRMS), such as with an Orbitrap or TOF analyzer, is particularly powerful, providing exact mass measurements that allow for the determination of elemental composition.[5]
-
Authoritative Grounding (LC-MS/MS): Tandem Mass Spectrometry (MS/MS) is indispensable for structural elucidation.[8] By selecting a precursor ion (the impurity) and fragmenting it, a characteristic fragmentation pattern is generated. This "fingerprint" can be used to differentiate isomers and propose structures. For instance, positional isomers of the aminomethyl group on the piperidine ring will likely yield different fragment ions upon collision-induced dissociation.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for volatile and semi-volatile compounds. While the target analyte has a relatively high boiling point, GC-MS can be invaluable for identifying volatile starting materials or low molecular weight by-products.
-
Expertise & Experience: A primary challenge with analyzing amines by GC is their polarity, which can lead to poor peak shape and interaction with the column.[11][12][13] The causal solution is derivatization, a process that converts the polar amine into a less polar, more volatile derivative.[11] Acylation with reagents like trifluoroacetic anhydride (TFAA) is a common and effective strategy. This replaces the active hydrogens on the amine, improving chromatographic performance and detection sensitivity.
-
Trustworthiness: The use of both Electron Impact (EI) and Chemical Ionization (CI) modes provides a self-validating data set. EI provides complex, library-searchable fragmentation patterns, while softer CI techniques help confirm the molecular ion, which can be fragmented in EI. Accurate mass data from a GC-TOF instrument can further confirm the elemental composition of volatile impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful technique for unambiguous structure elucidation, providing detailed information about the atomic connectivity and stereochemistry of a molecule.[14][15]
-
Expertise & Experience: While LC-MS and GC-MS are excellent for detection and proposing structures, NMR provides confirmation. For impurity analysis, high-field NMR (e.g., 400 MHz or higher) is often necessary to achieve the required sensitivity and resolution to detect impurities at the 0.1% level.[16] The choice of solvent is critical to avoid overlapping signals with the analyte peaks.[16]
-
Trustworthiness: NMR is a quasi-universal detector for organic compounds and is inherently quantitative (qNMR) without the need for a specific reference standard for the impurity, provided a certified internal standard is used.[14][17] The integral of a signal is directly proportional to the number of nuclei it represents. This makes NMR an invaluable tool for quantifying an impurity once its structure has been identified.
-
Authoritative Grounding (2D NMR): When the structure is unknown, a suite of 2D NMR experiments is required for de novo elucidation.
-
COSY (Correlation Spectroscopy) identifies proton-proton couplings (H-H bonds).
-
HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is critical for piecing together the molecular skeleton.[6][14]
-
Integrated Workflow and Data Comparison
A logical, phased approach is the most efficient path to impurity identification.
Workflow for Impurity Elucidation
The following diagram illustrates a typical workflow, starting from detection and culminating in full structural confirmation.
Caption: Integrated workflow for pharmaceutical impurity identification.
Comparative Data Summary
The table below summarizes the key attributes of each technique in the context of elucidating this compound impurities.
| Technique | Principle | Strengths | Limitations | Best For |
| HPLC-UV/CAD | Chromatographic separation with non-specific detection | Robust, quantitative, excellent for initial purity assessment | Provides no structural information | Routine purity testing, detecting unknown impurities |
| LC-MS/MS | Separation coupled with mass analysis and fragmentation | High sensitivity and selectivity, provides MW and fragmentation data[7][8] | May not differentiate some isomers, requires ionization | Primary tool for detection, identification, and structural hypothesis of non-volatile impurities |
| GC-MS | Separation of volatile compounds with mass analysis | Excellent for volatile/semi-volatile compounds, extensive libraries (EI) | Requires analyte volatility or derivatization, thermal degradation possible[12] | Identifying starting materials, reagents, and low MW by-products |
| NMR | Nuclear spin resonance in a magnetic field | Unambiguous structure elucidation, stereochemistry, inherent quantitation (qNMR)[14][15] | Lower sensitivity than MS, requires higher impurity concentration or isolation[15] | Absolute structure confirmation, analysis of isolated impurities, quantification without standards |
Experimental Protocols: A Practical Approach
To provide actionable guidance, we present a foundational protocol for the primary analytical technique.
Protocol: LC-MS/MS Method for Impurity Profiling
This protocol is designed as a self-validating system for the initial detection and characterization of impurities.
-
Chromatographic System:
-
System: UHPLC coupled to a Q-TOF or Orbitrap Mass Spectrometer.
-
Column: C18, 100 x 2.1 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Rationale: The C18 column provides general-purpose retention for the API and potential impurities.[9][10] The acidic mobile phase ensures good peak shape for the basic analytes. A gradient elution is necessary to separate compounds with a range of polarities.
-
-
Mass Spectrometry System:
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode.
-
Rationale: The amine functional groups are readily protonated, making positive mode ESI highly efficient.[9]
-
Acquisition Mode:
-
Full Scan (MS1): Acquire data from m/z 50-500 to detect all ionizable compounds and determine their accurate mass.
-
Data-Dependent Acquisition (DDA) or MS/MS: Automatically trigger MS/MS fragmentation scans for the top 5 most intense ions detected in the MS1 scan.
-
-
Collision Energy: Use a stepped collision energy (e.g., 10, 20, 40 eV) to generate a rich fragmentation spectrum.
-
Self-Validation: The protocol is self-validating as it simultaneously provides:
-
Retention time (from LC).
-
Accurate mass of the parent ion (from MS1), used to calculate the molecular formula.
-
A characteristic fragmentation pattern (from MS/MS), used for structural hypothesis.
-
-
Logical Relationship of Analytical Techniques
The selection of techniques follows a logical progression from detection to confirmation.
Caption: Decision tree for selecting analytical techniques.
Conclusion
The structural elucidation of impurities in this compound demands a scientifically rigorous, multi-technique approach. While LC-MS serves as the primary tool for detection and initial characterization, it must be complemented by orthogonal methods like GC-MS for volatile analysis and, crucially, NMR spectroscopy for unambiguous structural confirmation. By understanding the principles and strategic application of each technique, researchers can build a comprehensive and defensible impurity profile that satisfies regulatory requirements and, most importantly, ensures the quality and safety of the final pharmaceutical product. This integrated strategy embodies the principles of expertise, trustworthiness, and authoritative grounding essential in modern drug development.
References
- On-line H/D exchange LC-MS strategy for structural elucidation of pharmaceutical impurities.
- Structural elucidation of unknown impurities. SGS INSTITUT FRESENIUS.
- Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho.
- Impurity guidelines in drug development under ICH Q3. AMSbiopharma.
- Structural Elucid
- Structure Elucidation and Impurity Services. Regis Technologies.
- Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
- Structure Elucidation of Unknown Impurity using LC-MS/MS. SynThink Research Chemicals.
- Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production.
- ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency.
- Pharmaceutical Analysis by NMR Can Accommodate Strict Impurity Thresholds: The Case of Choline.
- A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chrom
- The Use of NMR Spectroscopy in the Elucid
- Guideline for Impurities in New Active Pharmaceutical Ingredient. Medicines Control Agency, The Gambia.
- Impurities in New Drug Products. European Medicines Agency.
- Impurity level confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy. Almac.
- Nuclear magnetic resonance spectroscopy. Wikipedia.
- A Comparative Guide to the Cross-Validation of Analytical Techniques for Piperidine Analysis. Benchchem.
- Derivatization Techniques for GC Analysis of Primary Amines: Applic
- Analysis of Biogenic Amines by GC/FID and GC/MS. Virginia Tech.
- Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC.
- A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant.
- A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. PubMed.
Sources
- 1. jpionline.org [jpionline.org]
- 2. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 3. sgs-institut-fresenius.de [sgs-institut-fresenius.de]
- 4. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. veeprho.com [veeprho.com]
- 6. Structure Elucidation & Impurity Analysis | Regis Technologies [registech.com]
- 7. On-line H/D exchange LC-MS strategy for structural elucidation of pharmaceutical impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. synthinkchemicals.com [synthinkchemicals.com]
- 9. benchchem.com [benchchem.com]
- 10. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 13. bre.com [bre.com]
- 14. veeprho.com [veeprho.com]
- 15. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 16. Pharmaceutical Analysis by NMR Can Accommodate Strict Impurity Thresholds: The Case of Choline - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Use of NMR Spectroscopy in the Elucidation of Genotoxic Impurities [intertek.com]
A Comparative Guide to Alternative Reducing Agents for Reductive Amination of Piperidines
For Researchers, Scientists, and Drug Development Professionals
The synthesis of substituted piperidines is a cornerstone in the development of novel therapeutics, with the piperidine moiety being a prevalent scaffold in a vast number of pharmaceuticals. Reductive amination stands out as a robust and versatile method for the N-functionalization of piperidines. The choice of reducing agent is a critical parameter that dictates the efficiency, selectivity, and overall success of this transformation. This guide provides an objective comparison of commonly employed and alternative reducing agents for the reductive amination of piperidines, supported by experimental data and detailed protocols to inform your synthetic strategy.
Executive Summary
The ideal reducing agent for reductive amination should selectively reduce the in situ-formed iminium ion intermediate without affecting the starting carbonyl compound or other functional groups within the molecule. This guide focuses on a comparative analysis of several classes of reducing agents: borohydrides, borane complexes, catalytic hydrogenation, Hantzsch esters, and silanes. While sodium cyanoborohydride has been a workhorse in this field, concerns over its toxicity have spurred the adoption and development of milder and safer alternatives. Sodium triacetoxyborohydride (STAB) has emerged as a highly popular choice due to its excellent selectivity and lower toxicity. Borane-pyridine complexes offer a cost-effective and less toxic alternative to cyanoborohydride. Catalytic hydrogenation represents a green and atom-economical approach, whereas Hantzsch esters and silanes provide metal-free and milder reduction options.
General Reaction Mechanism and Workflow
The reductive amination of a piperidine with an aldehyde or ketone proceeds through a two-step sequence, which can often be performed in a one-pot fashion. The initial step involves the formation of an iminium ion from the condensation of the piperidine and the carbonyl compound. This is followed by the reduction of the iminium ion by a suitable reducing agent to yield the N-substituted piperidine.
The general experimental workflow for a one-pot reductive amination is straightforward, involving the mixing of the piperidine, carbonyl compound, and reducing agent in a suitable solvent.
Comparison of Reducing Agents
The following table summarizes the performance of various reducing agents in the reductive amination of piperidine with benzaldehyde, a common model reaction. The data has been compiled from various sources and aims to provide a comparative overview. Reaction conditions for each reducing agent have been optimized as reported in the literature to provide a fair comparison.
| Reducing Agent | Abbreviation | Typical Reaction Conditions | Yield (%) of N-Benzylpiperidine | Advantages | Disadvantages |
| Sodium Triacetoxyborohydride | STAB | 1.2-1.5 equiv. STAB, CH2Cl2 or DCE, room temp., 1-12 h | 90-98 | High selectivity, mild conditions, low toxicity, broad functional group tolerance.[1] | Moisture sensitive, higher cost compared to NaBH4.[2] |
| Sodium Cyanoborohydride | NaBH3CN | 1.1-1.5 equiv. NaBH3CN, MeOH, pH 6-7 (AcOH), room temp., 12-24 h | 85-95 | Good selectivity for iminium ions, effective in protic solvents.[3] | Highly toxic, generates toxic cyanide waste, requires pH control.[3] |
| Borane-Pyridine Complex | BAP | 1.0-1.5 equiv. BAP, EtOH or MeOH, room temp., 1-6 h | 88-96 | Less toxic and less expensive than NaBH3CN, good yields. | Can reduce some carbonyl groups, potential for diborane off-gassing.[2] |
| Catalytic Hydrogenation | H2/Catalyst | H2 (1-50 bar), Pd/C or PtO2 catalyst, EtOH or AcOH, room temp. to 50°C, 12-24 h | 90-99 | Green and atom-economical, high yields, no stoichiometric byproducts. | Requires specialized high-pressure equipment, catalyst can be pyrophoric and sensitive to poisoning.[2] |
| Hantzsch Ester | HEH | 1.1-1.5 equiv. HEH, organocatalyst (e.g., thiourea), CH2Cl2 or Toluene, room temp., 24-48 h | 75-90 | Metal-free, mild conditions, useful for acid-sensitive substrates.[4] | Slower reaction times, may require a catalyst. |
| Phenylsilane | PhSiH3 | 1.2-2.0 equiv. PhSiH3, catalyst (e.g., Bu2SnCl2), THF or Toluene, reflux, 12-24 h | 70-85 | Metal-free reduction, mild conditions. | Often requires a catalyst, slower reaction rates, limited substrate scope for some catalysts.[5] |
Experimental Protocols
The following are representative experimental protocols for the reductive amination of piperidine with benzaldehyde using the discussed reducing agents.
1. Sodium Triacetoxyborohydride (STAB)
-
Materials:
-
Piperidine (1.0 equiv.)
-
Benzaldehyde (1.0 equiv.)
-
Sodium triacetoxyborohydride (1.2 equiv.)
-
Dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
-
Procedure:
-
To a solution of piperidine (1.0 mmol) in DCM (10 mL) is added benzaldehyde (1.0 mmol).
-
The mixture is stirred at room temperature for 20-30 minutes.
-
Sodium triacetoxyborohydride (1.2 mmol) is added in one portion.
-
The reaction mixture is stirred at room temperature for 1 to 12 hours, monitoring by TLC or LC-MS until completion.
-
The reaction is quenched by the addition of saturated aqueous NaHCO3 solution (10 mL).
-
The layers are separated, and the aqueous layer is extracted with DCM (2 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure to afford the crude product.
-
Purification by flash column chromatography on silica gel, if necessary, yields N-benzylpiperidine.
-
2. Sodium Cyanoborohydride (NaBH3CN)
-
Materials:
-
Piperidine (1.0 equiv.)
-
Benzaldehyde (1.0 equiv.)
-
Sodium cyanoborohydride (1.1 equiv.)
-
Methanol (MeOH)
-
Glacial acetic acid (AcOH)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Extraction solvent (e.g., ethyl acetate)
-
Anhydrous sodium sulfate (Na2SO4)
-
-
Procedure:
-
Piperidine (1.0 mmol) and benzaldehyde (1.0 mmol) are dissolved in methanol (10 mL).
-
The pH of the solution is adjusted to 6-7 by the dropwise addition of glacial acetic acid.
-
Sodium cyanoborohydride (1.1 mmol) is added in portions.
-
The reaction is stirred at room temperature for 12 to 24 hours.
-
The reaction is quenched with water and the methanol is removed under reduced pressure.
-
The residue is partitioned between saturated aqueous NaHCO3 and ethyl acetate.
-
The aqueous layer is extracted with ethyl acetate (2 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated.
-
The crude product is purified by column chromatography.
-
3. Borane-Pyridine Complex (BAP)
-
Materials:
-
Piperidine (1.0 equiv.)
-
Benzaldehyde (1.0 equiv.)
-
Borane-pyridine complex (1.0 equiv.)
-
Ethanol (EtOH) or Methanol (MeOH)
-
Aqueous HCl (1 M)
-
Aqueous NaOH (2 M)
-
Extraction solvent (e.g., diethyl ether)
-
Anhydrous sodium sulfate (Na2SO4)
-
-
Procedure:
-
To a solution of piperidine (1.0 mmol) in ethanol (10 mL) is added benzaldehyde (1.0 mmol).
-
The borane-pyridine complex (1.0 mmol) is added dropwise at room temperature.
-
The mixture is stirred for 1 to 6 hours.
-
The reaction is quenched by the addition of 1 M HCl.
-
The solvent is removed under reduced pressure.
-
The residue is made basic with 2 M NaOH and extracted with diethyl ether (3 x 15 mL).
-
The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated to give the product.
-
4. Catalytic Hydrogenation
-
Materials:
-
Piperidine (1.0 equiv.)
-
Benzaldehyde (1.0 equiv.)
-
Palladium on carbon (10% Pd/C, 5 mol%) or Platinum(IV) oxide (PtO2, Adams' catalyst, 2 mol%)
-
Ethanol (EtOH) or Acetic Acid (AcOH)
-
Hydrogen gas (H2)
-
Filtration agent (e.g., Celite®)
-
-
Procedure:
-
In a high-pressure hydrogenation vessel, piperidine (1.0 mmol), benzaldehyde (1.0 mmol), and the catalyst are suspended in the chosen solvent (10 mL).
-
The vessel is sealed, purged with nitrogen or argon, and then pressurized with hydrogen gas (typically 1-50 bar).
-
The reaction mixture is stirred vigorously at the desired temperature (room temperature to 50°C) for 12 to 24 hours.
-
After the reaction, the vessel is carefully depressurized.
-
The reaction mixture is filtered through a pad of Celite® to remove the catalyst. The filter cake should be kept wet to prevent ignition.
-
The filtrate is concentrated under reduced pressure. If acetic acid was used as the solvent, it is neutralized with a base before extraction.
-
The crude product is purified as needed.
-
5. Hantzsch Ester
-
Materials:
-
Piperidine (1.0 equiv.)
-
Benzaldehyde (1.0 equiv.)
-
Hantzsch ester (1.1 equiv.)
-
Thiourea (catalyst, 10 mol%)
-
Dichloromethane (DCM)
-
Aqueous HCl (1 M)
-
Aqueous NaOH (2 M)
-
Anhydrous sodium sulfate (Na2SO4)
-
-
Procedure:
-
Piperidine (1.0 mmol), benzaldehyde (1.0 mmol), Hantzsch ester (1.1 mmol), and thiourea (0.1 mmol) are dissolved in DCM (10 mL).
-
The mixture is stirred at room temperature for 24 to 48 hours.
-
The solvent is removed under reduced pressure.
-
The residue is taken up in an organic solvent and washed with 1 M HCl.
-
The aqueous layer is then basified with 2 M NaOH and extracted with the organic solvent.
-
The combined organic extracts are dried over anhydrous Na2SO4, filtered, and concentrated to yield the product.
-
6. Phenylsilane
-
Materials:
-
Piperidine (1.0 equiv.)
-
Benzaldehyde (1.0 equiv.)
-
Phenylsilane (1.5 equiv.)
-
Dibutyltin dichloride (Bu2SnCl2, catalyst, 5 mol%)
-
Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Anhydrous sodium sulfate (Na2SO4)
-
-
Procedure:
-
A mixture of piperidine (1.0 mmol), benzaldehyde (1.0 mmol), and dibutyltin dichloride (0.05 mmol) in THF (10 mL) is prepared.
-
Phenylsilane (1.5 mmol) is added, and the mixture is heated to reflux for 12 to 24 hours.
-
The reaction is cooled to room temperature and quenched with saturated aqueous NaHCO3.
-
The mixture is extracted with an organic solvent.
-
The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated.
-
The product is purified by chromatography.
-
Conclusion
The selection of a reducing agent for the reductive amination of piperidines is a critical decision that influences yield, purity, safety, and cost-effectiveness. For general-purpose, high-yielding synthesis with broad functional group tolerance and enhanced safety, sodium triacetoxyborohydride (STAB) is often the reagent of choice. When cost is a primary concern and toxicity can be managed, borane-pyridine complexes offer an excellent alternative to the traditional yet hazardous sodium cyanoborohydride . For large-scale and environmentally friendly processes, catalytic hydrogenation is unparalleled in its atom economy, though it requires specialized equipment. Hantzsch esters and silanes represent valuable options for metal-free and mild reductions, particularly in the context of complex molecule synthesis where chemoselectivity is paramount. This guide provides the necessary data and protocols to assist researchers in making an informed decision for their specific synthetic needs.
References
A Comparative Guide to the Structural Confirmation of N-Acylated Piperidine Derivatives
For Immediate Publication
Introduction: The Significance of N-Acylated Piperidines and the Imperative of Structural Verification
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1][2] N-acylation of the piperidine nitrogen introduces an amide functionality, which not only influences the molecule's physicochemical properties but also its conformational behavior and biological activity.[3][4] The interaction of an N-acyl group can be a key structural element contributing to the potency of drug candidates.[3] Therefore, unambiguous confirmation of the structure and stereochemistry of N-acylated piperidine derivatives is a critical step in drug discovery and development, directly impacting the understanding of structure-activity relationships (SAR).
This guide provides a comparative analysis of the primary analytical techniques for the structural elucidation of N-acylated piperidine derivatives. We will delve into the "why" behind experimental choices, provide actionable protocols, and present data in a clear, comparative format to aid in your research endeavors.
The Conformational Complexity of N-Acylated Piperidines: A Central Challenge
The introduction of an acyl group on the piperidine nitrogen creates a partial double bond character in the N-C(O) amide bond. This restricted rotation leads to the existence of rotamers, complicating spectral interpretation.[5][6][7] Furthermore, the piperidine ring itself can adopt various conformations, such as chair, twist-boat, or boat forms, influenced by the substituents.[1][8][9] The interplay between amide bond rotation and ring conformation necessitates a multi-pronged analytical approach for complete structural characterization.
A Multi-Technique Approach to Structural Confirmation
No single technique can provide a complete structural picture. An integrated approach, leveraging the strengths of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography, is the gold standard for the definitive structural assignment of N-acylated piperidine derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Solution-State Structure
NMR spectroscopy is arguably the most powerful tool for elucidating the solution-state structure and conformational dynamics of N-acylated piperidines.
Why NMR is Essential:
-
Detailed Connectivity: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments establish the covalent framework of the molecule, confirming the attachment of the acyl group to the piperidine nitrogen.
-
Conformational Insights: The chemical shifts and coupling constants of the piperidine ring protons are highly sensitive to their spatial arrangement. For instance, large axial-axial couplings (≈ 10-13 Hz) are characteristic of a chair conformation.[9]
-
Dynamic Processes: Variable Temperature (VT) NMR experiments are crucial for studying the dynamic equilibrium between rotamers and ring conformers.[5][6][10] By identifying the coalescence temperature (Tc), the energy barriers for these processes can be calculated.[5][6][11]
Experimental Protocol: Dynamic NMR for Conformational Analysis
-
Sample Preparation: Dissolve 5-10 mg of the N-acylated piperidine derivative in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Initial Spectra Acquisition: Record standard ¹H and ¹³C NMR spectra at room temperature.
-
Variable Temperature Experiment:
-
Begin by acquiring a ¹H NMR spectrum at a low temperature (e.g., -20 °C) to potentially resolve distinct signals for different conformers.
-
Gradually increase the temperature in increments (e.g., 10 °C) and acquire a ¹H spectrum at each step.
-
Continue until the distinct signals for the conformers broaden, coalesce into a single peak, and then sharpen again at higher temperatures.
-
-
Data Analysis:
-
Identify the coalescence temperature (Tc) for the exchanging protons.
-
Calculate the activation energy barrier (ΔG‡) for the conformational exchange using the Eyring equation.
-
Data Presentation: Comparative NMR Data for Conformational Analysis
| Compound | Solvent | Temperature (°C) | Key ¹H NMR Observations | Inferred Conformation |
| Example 1 | CDCl₃ | 25 | Broad signals for piperidine protons | Dynamic equilibrium of conformers |
| -10 | Four independent signals for NCH₂ protons[5] | Slow interconversion of chair conformers | ||
| Example 2 | DMSO-d₆ | 25 | Sharp signals, large J-couplings (~11 Hz) | Predominantly one stable chair conformation[9] |
| 67 | Coalescence of specific proton signals[11] | Rotational barrier of the amide bond determined |
Workflow for NMR-Based Structural Elucidation
Caption: Workflow for NMR-based structural elucidation.
Mass Spectrometry (MS): Unambiguous Molecular Weight and Fragmentation Patterns
Mass spectrometry provides the exact molecular weight of the compound and offers valuable structural information through the analysis of its fragmentation patterns.
Why MS is Crucial:
-
Molecular Formula Confirmation: High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.[12]
-
Structural Fragmentation: The way an N-acylated piperidine derivative breaks apart in the mass spectrometer provides clues about its structure. Common fragmentation pathways include α-cleavage adjacent to the nitrogen and cleavage of the N-acyl group.[13]
Experimental Protocol: LC-MS/MS Analysis
-
Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile.[13]
-
Liquid Chromatography (LC) Separation: Inject the sample into an LC system coupled to the mass spectrometer. A C18 column is commonly used for separation.
-
Mass Spectrometry (MS) Analysis:
-
Ionization: Use Electrospray Ionization (ESI) in positive ion mode, as the piperidine nitrogen is basic and readily protonated.[13]
-
Full Scan (MS1): Acquire a full scan to determine the mass of the protonated molecule ([M+H]⁺).[13]
-
Product Ion Scan (MS/MS): Select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate fragment ions.[13]
-
-
Data Analysis:
-
Confirm the molecular weight from the full scan.
-
Analyze the fragmentation pattern in the MS/MS spectrum to corroborate the proposed structure.
-
Data Presentation: Common Fragment Ions in EI-MS of N-Acylated Piperidines
| Precursor Ion (m/z) | Major Fragment Ions (m/z) | Fragmentation Pathway |
| M⁺ | M-1, M-15, M-29 | α-Cleavage, loss of alkyl radicals[13] |
| 285 (Piperine) | 201, 173, 135, 84 | Cleavage of the piperoyl group and piperidine ring[13] |
| 233 (Methylphenidate) | 84, 149 | α-Cleavage leading to the piperidine ion (m/z 84)[13] |
| 127 (N-Acetylpiperidine) | 84, 43 | Loss of the acetyl group and formation of the piperidinium ion |
Logical Flow for MS Analysis
Sources
- 1. X-ray crystal structure and conformational flexibility study of a N-substituted 2,6-diphenylpiperidine derivative - Sampath - Journal of Structural Chemistry [bakhtiniada.ru]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nonacidic Chemotype Possessing N-Acylated Piperidine Moiety as Potent Farnesoid X Receptor (FXR) Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ias.ac.in [ias.ac.in]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 13. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Orthogonal Cross-Validation of Analytical Methods for Amine Characterization
Authored for Researchers, Scientists, and Drug Development Professionals
The accurate characterization and quantification of amines are critical across the pharmaceutical, environmental, and chemical industries. However, the unique physicochemical properties of amines—such as high polarity, basicity, and potential for volatility and reactivity—present significant analytical challenges.[1] These properties can lead to issues like poor chromatographic peak shape, low retention on standard reversed-phase columns, and difficulties in achieving adequate sensitivity.[2][3] Consequently, relying on a single analytical method can introduce unforeseen biases, potentially compromising data integrity.
This guide provides an in-depth framework for the cross-validation of analytical methods for amine characterization, emphasizing the use of orthogonal techniques. Cross-validation is the process of verifying that a validated method produces consistent and reliable results under different conditions, such as in different laboratories or when compared against a different procedure.[4] Employing an orthogonal approach—using two or more methods based on fundamentally different principles—is a scientifically robust strategy to ensure the comprehensive and accurate assessment of an analyte, a cornerstone of modern pharmaceutical quality control.[5][6] This guide will detail the causality behind experimental choices, provide actionable protocols, and offer a clear path to generating trustworthy, reproducible data compliant with global regulatory standards.
The Rationale for Orthogonality in Amine Analysis
An orthogonal method is a validation strategy where multiple, independent analytical techniques are used to measure the same attribute of a sample.[6] Because each method relies on different physicochemical principles (e.g., polarity vs. volatility), the probability of all methods sharing the same biases or failing to detect the same impurity is significantly reduced.[5] This is particularly crucial for amines, where a single method may not capture the complete impurity profile or accurately quantify the target analyte in a complex matrix.
For instance, a primary method like High-Performance Liquid Chromatography with UV detection (HPLC-UV) separates compounds based on their polarity and detects those with a UV chromophore. An orthogonal method, such as Gas Chromatography-Mass Spectrometry (GC-MS), separates compounds based on their volatility and boiling point and identifies them by their mass-to-charge ratio.[7][8] If both methods yield comparable quantitative results for a target amine and its impurities, it provides a high degree of confidence in the data's accuracy.
Sources
- 1. benchchem.com [benchchem.com]
- 2. sielc.com [sielc.com]
- 3. waters.com [waters.com]
- 4. pharmaguru.co [pharmaguru.co]
- 5. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 6. jaanoandseekho.in [jaanoandseekho.in]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Piperidine-Based Scaffolds: A Comparative Efficacy Analysis
For Researchers, Scientists, and Drug Development Professionals
The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as a cornerstone in modern medicinal chemistry. Its prevalence in numerous FDA-approved drugs has solidified its status as a "privileged scaffold"[1]. This guide offers an in-depth, objective comparison of the efficacy of different piperidine-based scaffolds, moving beyond simple substituted piperidines to explore the nuanced advantages of spirocyclic and fused bicyclic systems. By synthesizing technical data and field-proven insights, this document aims to empower researchers to make strategic decisions in the design of next-generation therapeutics.
The Strategic Value of Scaffold Modification: Beyond Simple Substitution
While simple substituted piperidines are foundational, the evolution of medicinal chemistry has driven the exploration of more structurally complex scaffolds to address challenges in drug discovery, such as metabolic instability and the need for improved target selectivity. This has led to the rise of spirocyclic and fused piperidine derivatives, which offer distinct advantages in modulating physicochemical and pharmacokinetic properties.
Spiro-piperidines are characterized by a single atom that is part of two rings. This structural feature imparts significant rigidity, which can enhance the pharmacokinetic profile of a molecule by reducing the number of freely rotatable bonds[2][3]. This conformational constraint can lead to a more efficient interaction with the target enzyme or receptor.
Fused bicyclic piperidines , where the piperidine ring shares two or more atoms with another ring, also introduce conformational rigidity. These scaffolds are attractive for creating novel molecular shapes that can explore new chemical space and potentially lead to highly selective ligands.
Comparative Efficacy: A Head-to-Head Look at Different Scaffolds
A direct comparison of the efficacy of these different scaffold types is most meaningful when evaluated against the same biological target. While comprehensive head-to-head studies across a wide range of targets are still emerging, we can draw valuable insights from existing research.
Case Study: Targeting G-Protein Coupled Receptors (GPCRs)
GPCRs are a major class of drug targets, and piperidine-containing compounds have been extensively developed as GPCR ligands. A notable example is the development of antagonists for the mu (µ)-opioid receptor. A study on constrained analogues of N-phenethyl-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine revealed that replacing the simple piperidine core with a fused octahydro-1H-pyrido[1,2-a]pyrazine scaffold led to a compound with high affinity for the µ-opioid receptor (Ki = 0.47 nM) and potent antagonist activity (IC50 = 1.8 nM)[4]. This demonstrates how a fused bicyclic system can enhance potency and selectivity.
Spiro-piperidines in Action: From Anti-Infectives to CNS Disorders
Spiro-piperidine derivatives have shown significant promise in various therapeutic areas. For instance, in the fight against leishmaniasis, novel spiro-piperidine derivatives demonstrated superior in vitro activity against Leishmania major compared to the standard drug miltefosine, with IC50 values in the sub-micromolar range (0.50 µM and 0.89 µM)[2].
In the realm of CNS disorders, spiro[chromene-2,4′-piperidine]s have been identified as a new class of potent and selective 5-HT2C receptor partial agonists[5]. The rigid spirocyclic core was crucial for achieving the desired selectivity and functional activity.
Physicochemical and ADME Properties: A Comparative Overview
The choice of a piperidine scaffold has profound implications for a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties. The following table provides a comparative summary of the predicted and observed properties of simple substituted, spiro-, and fused piperidine scaffolds.
| Property | Simple Substituted Piperidines | Spiro-piperidines | Fused Bicyclic Piperidines | Rationale and Key Considerations |
| Lipophilicity (cLogP) | Variable, dependent on substituents. | Generally higher due to increased carbon content. | Variable, dependent on the nature of the fused ring. | Increased lipophilicity can improve membrane permeability but may also increase metabolic susceptibility and reduce aqueous solubility. |
| Aqueous Solubility | Generally good, can be modulated by substituents. | Can be lower due to increased rigidity and lipophilicity. | Can be modulated by the fused ring system. | The introduction of polar functional groups on the fused or spirocyclic ring can mitigate solubility issues. |
| Metabolic Stability | Can be susceptible to N-dealkylation and ring oxidation. | Often more metabolically stable due to conformational restriction and blocking of metabolic "soft spots." | Generally more stable than simple piperidines due to rigidity. | The use of spirocyclic or fused systems is a common strategy to improve metabolic stability[1]. |
| Permeability (Caco-2) | Generally good, influenced by lipophilicity. | Can be high, but may be limited by lower solubility. | Good, can be fine-tuned by the fused ring. | The balance between lipophilicity and solubility is crucial for optimal permeability. |
| Plasma Protein Binding | Variable, increases with lipophilicity. | Tends to be higher. | Variable. | High plasma protein binding can reduce the free drug concentration and limit efficacy. |
Experimental Protocols: Synthesis and Evaluation
To provide a practical framework for researchers, this section details representative synthetic protocols for each scaffold type and a standard assay for evaluating metabolic stability.
Synthesis of a Spiro[piperidine-4,4'-quinazoline] Derivative
This protocol outlines a multi-step synthesis of a spiro-piperidine scaffold, a class of compounds with diverse biological activities. The synthesis involves the condensation of an anthranilamide with a protected piperidone, followed by further chemical modifications.
Step 1: Synthesis of tert-butyl 4-oxo-4'H-spiro[piperidine-1,2'-quinazoline]-1'-carboxylate
-
To a solution of 2-aminobenzamide (1.0 eq) in ethanol, add tert-butyl 4-oxopiperidine-1-carboxylate (1.1 eq) and a catalytic amount of p-toluenesulfonic acid.
-
Reflux the mixture for 12-24 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired spiro-piperidine intermediate.
Step 2: Deprotection and Functionalization
-
Dissolve the product from Step 1 in a solution of trifluoroacetic acid in dichloromethane (1:1).
-
Stir the reaction at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC).
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.
-
The resulting amine can be further functionalized through various reactions, such as acylation or reductive amination, to generate a library of derivatives.
Diagram: General Synthetic Workflow for Spiro[piperidine-4,4'-quinazoline]
Caption: Synthetic workflow for spiro[piperidine-4,4'-quinazoline] derivatives.
Synthesis of an Octahydropyrido[1,2-a]pyrazine (Fused Bicyclic Piperidine)
This protocol describes the synthesis of a fused bicyclic piperidine scaffold, which has been utilized in the development of potent µ-opioid receptor antagonists[4][6].
Step 1: Synthesis of (R)-2-(aminomethyl)piperidine
-
Start with commercially available (R)-piperidine-2-carbonitrile.
-
Reduce the nitrile to a primary amine using a suitable reducing agent, such as lithium aluminum hydride (LAH) in tetrahydrofuran (THF).
-
Carefully quench the reaction and perform an aqueous workup to isolate the desired (R)-2-(aminomethyl)piperidine.
Step 2: Acylation with a Haloacetyl Halide
-
Dissolve (R)-2-(aminomethyl)piperidine (1.0 eq) and a base, such as triethylamine (2.0 eq), in an anhydrous solvent like dichloromethane (DCM).
-
Cool the solution to 0°C and add a solution of a haloacetyl halide, for example, bromoacetyl bromide (1.1 eq) in DCM, dropwise.
-
Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).
-
Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 3: Intramolecular Cyclization
-
Dissolve the crude haloacetamide from Step 2 in a suitable solvent such as acetonitrile.
-
Add a base, for example, potassium carbonate, and heat the mixture to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction, filter off the inorganic salts, and concentrate the filtrate.
-
Purify the crude product by column chromatography to yield the octahydropyrido[1,2-a]pyrazin-1-one.
Diagram: Synthetic Pathway to Octahydropyrido[1,2-a]pyrazine
Caption: Synthesis of a fused bicyclic piperidine scaffold.
In Vitro Metabolic Stability Assay Using Human Liver Microsomes
This assay is a standard method to assess the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s[7].
Materials:
-
Test compound and positive control (e.g., verapamil) dissolved in DMSO.
-
Pooled human liver microsomes (HLMs).
-
NADPH regenerating system.
-
Phosphate buffer (100 mM, pH 7.4).
-
Acetonitrile with an internal standard for quenching the reaction.
Procedure:
-
Prepare a solution of HLMs in phosphate buffer.
-
Add the test compound to the HLM solution and pre-incubate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot gives the rate constant of elimination (k).
-
Calculate the in vitro half-life (t½) as 0.693/k.
-
Calculate the intrinsic clearance (Clint) based on the half-life and the protein concentration in the incubation.
Conclusion: A Strategic Approach to Piperidine Scaffold Selection
The choice of a piperidine-based scaffold is a critical decision in drug design that extends far beyond simple substitution. Spirocyclic and fused bicyclic systems offer powerful strategies to enhance potency, selectivity, and metabolic stability. By understanding the distinct advantages and liabilities of each scaffold type, researchers can make more informed decisions, leading to the development of more effective and safer therapeutics. This guide provides a foundational framework for this comparative analysis, emphasizing the importance of a data-driven approach to scaffold selection in the pursuit of novel drug candidates.
References
- BenchChem. (2025). Morpholine vs.
- BenchChem. (2025). Synthesis of Octahydro-1H-pyrido[1,2-a]pyrazin-1-one: An In-depth Technical Guide.
- BenchChem. (2025). Navigating the Metabolic Maze: A Comparative Study of Piperidine Analogue Stability.
- BenchChem. (2025). Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Discovery.
-
Mustazza, C., Borioni, A., Sestili, I., Sbraccia, M., Rodomonte, A., Ferretti, R., & Del Giudice, M. R. (2006). Synthesis and Evaluation as NOP Ligands of Some Spiro[piperidine-4,2′(1′H)-quinazolin]-4′(3′H)-ones and Spiro[piperidine-4,5′(6′H)-tr[6][7][8]iazolo[1,5-c]quinazolines]. Chemical & Pharmaceutical Bulletin, 54(5), 611–622.
- (2025). ChemInform Abstract: Asymmetric Synthesis of Octahydro-2H-pyrido[1,2-a]pyrazines. ChemInform.
- BenchChem. (2025). Piperidine vs. Piperazine: A Comparative Analysis of Two Privileged Scaffolds in Drug Design.
- Mustazza, C., et al. (2006). Synthesis and Evaluation as NOP Ligands of Some Spiro[piperidine-4,2′(1′H)-quinazolin].
- Le Bourdonnec, B., et al. (2006). Synthesis and pharmacological evaluation of novel octahydro-1H-pyrido[1,2-a]pyrazine as mu-opioid receptor antagonists. Journal of Medicinal Chemistry, 49(25), 7278–7289.
- Bepls. (2023). Spiropiperidine Derivatives in Pharmaceutical Drugs: A Review on Synthesis and Biological Activity.
- Mustazza, C., et al. (2006). Synthesis and evaluation as NOP ligands of some spiro[piperidine-4,2'(1'H)-quinazolin]. Chemical & Pharmaceutical Bulletin, 54(5), 611-22.
- Semantic Scholar. (1999). Asymmetric Synthesis of Octahydro‐2H‐pyrido[1,2‐a]pyrazines.
- PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.
- protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes.
- PubMed. (2019).
- Dhingra, R., et al. (2023). A New and Green Method for the Synthesis of Spiro[indole‐quinazoline] Derivatives Using Magn. Journal of Synthetic Chemistry.
- MDPI. (2023).
- ResearchGate. (2021). Protocol for the Human Liver Microsome Stability Assay.
- PubMed Central. (2021). Identification of Spiro[chromene-2,4′-piperidine]s as Potent, Selective, and Gq-Biased 5-HT2C Receptor Partial Agonists.
- RSC Publishing. (2014). Pyrrolidine and piperidine based chiral spiro and fused scaffolds via build/couple/pair approach.
- Usiena Air. (2023).
- NIH. (2017). Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases.
- ResearchGate. (2023). 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine.
- ResearchGate. (2021). Bioisosteres of piperidine: a) common, 2‐azaspiro[3.3]heptane; b) a new...
- ResearchGate. (2012).
- ResearchGate. (2023). 2-azaspiro[3.3]heptane as bioisoster of piperidine.
- ResearchGate. (2018). Practical Synthesis of Fluorinated Piperidine Analogues Based on the 2-Azaspiro[3.3]heptane Scaffold.
- Beilstein Journals. (2012). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor.
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bepls.com [bepls.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and pharmacological evaluation of novel octahydro-1H-pyrido[1,2-a]pyrazine as mu-opioid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Reproducibility of (1-Ethylpiperidin-3-yl)methanamine synthesis protocols
A Comparative Guide to the Synthesis of (1-Ethylpiperidin-3-yl)methanamine
For researchers, scientists, and drug development professionals, the synthesis of novel piperidine derivatives is a cornerstone of medicinal chemistry. This compound is a valuable building block, and understanding the reproducibility and efficiency of its synthesis is crucial for scalable production. This guide provides a comparative analysis of plausible synthetic routes to this compound, focusing on data-driven comparisons of key reaction steps.
Executive Summary
The synthesis of this compound can be efficiently achieved through a two-step process commencing from commercially available 3-cyanopiperidine. The primary strategic decision lies in the selection of the reducing agent for the conversion of the nitrile to the primary amine, a step that significantly impacts yield, purity, and reproducibility. This guide compares common reduction protocols to inform the selection of the most suitable method for specific research and development needs.
Synthetic Pathway Overview
A logical and cost-effective synthetic route to this compound begins with the N-ethylation of 3-cyanopiperidine, followed by the reduction of the nitrile group.
Step 1: N-Ethylation of 3-Cyanopiperidine
The initial step involves the alkylation of the secondary amine of 3-cyanopiperidine with an ethylating agent, such as ethyl bromide or ethyl iodide, in the presence of a base to yield 1-ethylpiperidine-3-carbonitrile.
Step 2: Reduction of 1-Ethylpiperidine-3-carbonitrile
The critical step is the reduction of the nitrile to the corresponding primary amine. Several methods are available for this transformation, each with distinct advantages and disadvantages. The choice of reducing agent can influence the formation of secondary and tertiary amine by-products, which can complicate purification and reduce the overall yield.
Data Presentation: Comparison of Nitrile Reduction Protocols
The following table summarizes the key quantitative data for different methods of reducing 1-ethylpiperidine-3-carbonitrile to this compound. The data is based on typical yields and purities reported for similar nitrile reductions in the literature.
| Reduction Protocol | Key Reagents | Typical Yield (%) | Typical Purity (%) | Key Advantages | Key Disadvantages |
| Catalytic Hydrogenation | H₂, Raney Nickel, NH₃ (or NH₄OH) | 80-95 | >97 | High yield and purity, scalable, environmentally friendly solvent (often methanol or ethanol). | Requires specialized high-pressure hydrogenation equipment, catalyst can be pyrophoric. |
| Lithium Aluminum Hydride (LAH) | LiAlH₄, followed by aqueous workup | 75-90 | >95 | Highly effective and general reducing agent for nitriles. | Pyrophoric reagent, requires strictly anhydrous conditions, can be difficult to handle on a large scale. |
| Sodium Borohydride/Cobalt(II) Chloride | NaBH₄, CoCl₂ | 70-85 | >95 | Milder and safer alternative to LAH. | Stoichiometric amounts of cobalt salts are often required, which can be a source of metal contamination. |
| Ammonia Borane | NH₃BH₃ | 70-90 | >95 | Catalyst-free, environmentally benign byproducts (H₂ and NH₃).[1] | Requires elevated temperatures for thermal decomposition.[1] |
Experimental Protocols
Protocol 1: Synthesis of 1-Ethylpiperidine-3-carbonitrile
-
To a solution of 3-cyanopiperidine (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add a non-nucleophilic base like potassium carbonate (K₂CO₃) (2.0 eq).
-
Add ethyl bromide (1.2 eq) dropwise to the stirred solution.
-
Heat the reaction mixture to a temperature between room temperature and 60 °C.
-
Stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
The crude product can be purified by flash column chromatography or distillation to yield 1-ethylpiperidine-3-carbonitrile.
Protocol 2: Reduction of 1-Ethylpiperidine-3-carbonitrile via Catalytic Hydrogenation
-
In a high-pressure reactor, dissolve 1-ethylpiperidine-3-carbonitrile (1.0 eq) in methanol saturated with ammonia.
-
Add a catalytic amount of Raney Nickel (5-10 mol%).
-
Seal the reactor and purge with nitrogen, followed by hydrogen.
-
Pressurize the reactor with hydrogen to 5-10 bar.
-
Heat the reaction mixture to 50-70 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction by HPLC or TLC until the starting material is consumed.
-
Cool the reactor to room temperature, carefully vent the hydrogen, and purge with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield this compound.
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Caption: Key factors influencing the synthesis of the target compound.
References
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of (1-Ethylpiperidin-3-yl)methanamine
As researchers and developers in the pharmaceutical and chemical sciences, our responsibility extends beyond synthesis and discovery to the entire lifecycle of a chemical, culminating in its safe and compliant disposal. (1-Ethylpiperidin-3-yl)methanamine, a substituted piperidine derivative, is a valuable building block in medicinal chemistry. However, its structural features—specifically the primary amine and the piperidine ring—necessitate that it be handled and disposed of as hazardous chemical waste.
This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, grounded in established safety protocols and regulatory compliance. The procedures outlined here are designed to protect laboratory personnel, the community, and the environment.
Hazard Profile and the Rationale for Specialized Disposal
While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not always available, its chemical structure allows for an expert assessment of its probable hazards by comparing it to analogous compounds. Structurally similar chemicals, such as other aminopiperidines and alkylamines, are known to be harmful if swallowed, cause serious eye damage, and lead to skin and respiratory irritation[1][2][3].
Therefore, the foundational principle is to treat this compound as hazardous waste in all its forms , including:
-
Unused or excess pure reagent.
-
Solutions containing the compound.
-
Contaminated labware (e.g., pipette tips, vials, flasks).
-
Personal Protective Equipment (PPE) with gross contamination.
The primary amine group imparts basicity, making the compound corrosive and reactive with acids. Improper disposal, such as drain disposal, is strictly prohibited as it can harm aquatic ecosystems and damage wastewater treatment infrastructure[4].
The Four Pillars of Compliant Chemical Waste Management
Before detailing the specific protocol, it is crucial to understand the core principles mandated by regulatory bodies like the Environmental Protection Agency (EPA) and ingrained in laboratory best practices[5][6].
-
Waste Minimization: The most effective way to manage waste is to minimize its generation. Order only the quantities of this compound necessary for your experiments and, when possible, utilize microscale techniques[5].
-
Segregation: Never mix this compound waste with other waste streams.[7] This is critical for preventing dangerous chemical reactions. For instance, mixing amine waste with acidic waste can cause a violent exothermic reaction, while mixing it with halogenated solvent waste complicates the final disposal process and increases costs[4][6].
-
Containment: All waste must be stored in appropriate, chemically compatible, and securely sealed containers. The original reagent bottle is often a suitable choice for unused material[7]. For solutions and contaminated solids, high-density polyethylene (HDPE) or glass containers are preferred.
-
Labeling: Every waste container must be meticulously labeled. In the United States, EPA regulations require labels that include the full chemical name(s), the words "Hazardous Waste," a clear statement of the associated hazards (e.g., "Toxic," "Corrosive"), and the date the container was filled[6].
Step-by-Step Protocol for Disposal
This protocol provides a direct, actionable workflow for safely managing this compound waste from the point of generation to its final handoff for disposal.
Step 1: Don Appropriate Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure you are wearing the correct PPE. The presumed corrosive and irritant nature of this compound demands robust protection.
-
Eye/Face Protection: Wear chemical safety goggles and a face shield that conform to OSHA 29 CFR 1910.133 or European Standard EN166 regulations[8].
-
Skin Protection: Wear chemical-impermeable gloves (nitrile or neoprene are often suitable, but always check the manufacturer's compatibility chart) and a flame-resistant lab coat[9].
-
Respiratory Protection: All handling of the compound and its waste should occur inside a certified chemical fume hood to prevent inhalation of vapors[10].
Step 2: Collect and Segregate Waste
At the point of generation, immediately segregate waste into a designated container.
-
Pure Compound/Concentrated Solutions: Collect in a dedicated, labeled hazardous waste container.
-
Aqueous Solutions: Collect all aqueous waste containing the amine. Do not dispose of it down the sanitary sewer[4][11].
-
Contaminated Solids: Items like contaminated gloves, weigh boats, and absorbent pads should be collected in a separate, clearly labeled container or a sealed, heavy-duty plastic bag designated for solid hazardous waste[9][12].
Step 3: Select and Label the Waste Container
Proper containment is a critical control point.
-
Choose a container made of compatible material (e.g., glass or HDPE) with a tight-fitting screw cap[6].
-
Affix your institution's hazardous waste tag to the container before adding any waste.
-
Fill out the label completely, writing out "this compound" (no formulas or abbreviations) and checking the boxes for "Toxic" and "Corrosive" hazards[6].
Step 4: Store Waste in a Satellite Accumulation Area (SAA)
Store the sealed waste container in a designated SAA within the laboratory.
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure secondary containment (such as a chemical-resistant tray) is used to capture any potential leaks.
-
Keep the container closed at all times except when adding waste[6].
Step 5: Arrange for Final Disposal
Laboratory personnel are not responsible for the ultimate treatment of the waste. Your role is to safely prepare it for pickup.
-
Once the waste container is full, or if you are finished with the project, seal it securely.
-
Contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup[5].
-
EHS will then transport the waste to a licensed hazardous waste management company for final disposal, which is typically accomplished through high-temperature incineration[7][13].
Spill Management
In the event of a spill, immediate and correct action is crucial.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Don PPE: Wear the full PPE detailed in Step 1.
-
Contain and Absorb: For small spills, cover with an inert absorbent material like sand, vermiculite, or a commercial chemical absorbent. Do not use combustible materials like paper towels.
-
Collect Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container[2][11].
-
Decontaminate: Clean the spill area with a suitable decontamination solution, and collect this cleaning material as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS department.
Data Summary and Workflow Visualization
To ensure clarity, the key parameters for handling and disposing of this compound are summarized below.
| Parameter | Specification | Rationale & Authority |
| Presumed Hazard Class | Toxic, Corrosive, Irritant | Based on structural analogues and general amine chemistry[1][3]. Must be managed as hazardous waste under EPA RCRA regulations[14]. |
| Required PPE | Safety goggles, face shield, chemical-resistant gloves, lab coat. | To prevent skin and eye contact with a presumed corrosive and irritating substance[8][10]. |
| Compatible Containers | Glass, High-Density Polyethylene (HDPE). | To prevent degradation of the container and potential leaks. Amines can be corrosive to some materials[4]. |
| Incompatible Waste | Acids, Oxidizing Agents, Halogenated Solvents. | To prevent violent reactions and to simplify the final disposal process, reducing environmental risk and cost[4][6]. |
| Spill Cleanup Material | Inert absorbents (vermiculite, sand, chemical absorbent). | To safely absorb the material without reacting with it. Combustible materials pose a fire risk[10][15]. |
| Final Disposal Method | High-temperature incineration via a licensed waste vendor. | This is the standard and environmentally preferred method for destroying organic chemical waste, ensuring complete breakdown into less harmful components[7][13]. |
Disposal Decision Workflow
The following diagram illustrates the logical flow for the proper management and disposal of this compound waste in a research setting.
Caption: Decision workflow for the compliant disposal of this compound waste.
References
-
Collect and Recycle. (n.d.). Amine Disposal For Businesses. Retrieved from [Link]
-
KISHIDA CHEMICAL CO., LTD. (2025). Safety Data Sheet for (1-Ethylpiperidin-4-yl)methanamine dihydrochloride. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-N-BOC-Aminopiperidine, 98%. Retrieved from [Link]
-
Technology Catalogue. (n.d.). Disposing Amine Waste. Retrieved from [Link]
-
Angene Chemical. (2021). Safety Data Sheet for (1-Methylpiperidin-3-yl)methanamine. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-(2,3-Dihydro-1-benzofuran-2-yl)methanamine hydrochloride. Retrieved from [Link]
-
Hazardous Waste Disposal. (n.d.). Hazardous Waste Disposal for Research Institutions. Retrieved from [Link]
-
University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
-
University of Wisconsin–Madison BME Shared Labs. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]
-
Wikipedia. (n.d.). Chemical waste. Retrieved from [Link]
-
Boston University Environmental Health & Safety. (n.d.). Chemical Waste Management Guide. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2022). 10-Step Blueprint for Managing Pharmaceutical Waste in US Healthcare Facilities. Retrieved from [Link]
Sources
- 1. angenechemical.com [angenechemical.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. file.ambeed.com [file.ambeed.com]
- 4. collectandrecycle.com [collectandrecycle.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
- 7. benchchem.com [benchchem.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. benchchem.com [benchchem.com]
- 10. fishersci.com [fishersci.com]
- 11. kishida.co.jp [kishida.co.jp]
- 12. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 13. Disposing Amine Waste | Technology Catalogue [technologycatalogue.com]
- 14. epa.gov [epa.gov]
- 15. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
